molecular formula C29H31N4NaO5S2 B15572711 AVE 0991 sodium salt

AVE 0991 sodium salt

Katalognummer: B15572711
Molekulargewicht: 602.7 g/mol
InChI-Schlüssel: GABSTAFOMFJFOI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AVE 0991 sodium salt is a useful research compound. Its molecular formula is C29H31N4NaO5S2 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTAFOMFJFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AVE 0991 Sodium Salt: A Technical Guide to a Non-Peptide Mas Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] This technical guide provides an in-depth overview of AVE 0991, focusing on its mechanism of action, signaling pathways, and significant experimental findings. The information is intended to support researchers, scientists, and professionals in the field of drug development in understanding and potentially utilizing this compound in their work.

The classical RAS, primarily mediated by angiotensin II (Ang II) acting on the AT1 receptor, is known for its role in vasoconstriction, inflammation, and fibrosis.[4][5][6] In contrast, the ACE2/Angiotensin-(1-7)/Mas receptor axis counteracts these effects, promoting vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[7][8] AVE 0991 mimics the beneficial effects of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)], but with the advantages of being a non-peptide molecule, making it resistant to proteolytic degradation and orally bioavailable.[1]

Core Mechanism of Action

AVE 0991 selectively binds to and activates the G protein-coupled Mas receptor.[4] This agonistic action initiates a cascade of intracellular signaling events that antagonize the detrimental effects of the Ang II/AT1 receptor axis. Experimental evidence demonstrates that AVE 0991 competes with Ang-(1-7) for the same binding site on the Mas receptor.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on AVE 0991.

ParameterValueCell/Tissue TypeSpeciesReference
IC50 (Binding Affinity) 21 ± 35 nMBovine Aortic Endothelial Cells (BAECs)Bovine[3][9]
220 ± 280 nM (Ang-(1-7))Bovine Aortic Endothelial Cells (BAECs)Bovine[9]
4.75 x 10⁻⁸ MMas-transfected COS cellsMonkey[10]
EC50 (NO Release) 2.1 ± 3.0 µMBovine Aortic Endothelial Cells (BAECs)Bovine[11]
≈3 µM (Ang-(1-7))Bovine Aortic Endothelial Cells (BAECs)Bovine[11]

Table 1: In Vitro Binding and Functional Potency of AVE 0991

ParameterAVE 0991 (10 µM)Ang-(1-7) (10 µM)Cell TypeSpeciesReference
Peak NO Release 295 ± 20 nmol/L270 ± 25 nmol/LBovine Aortic Endothelial CellsBovine[9][11]
Peak Superoxide (O₂⁻) Release 18 ± 2 nmol/L20 ± 4 nmol/LBovine Aortic Endothelial CellsBovine[9][11]
Total Bioactive NO Release ~5 times higher than Ang-(1-7)-Bovine Aortic Endothelial CellsBovine[9][11]

Table 2: Comparative Effects of AVE 0991 and Ang-(1-7) on Endothelial Cell Production of NO and Superoxide

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers multiple downstream signaling pathways that contribute to its diverse physiological effects.

Nitric Oxide (NO) Signaling Pathway

A primary mechanism of AVE 0991-induced vasodilation is the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO).[9][11] This pathway is crucial for maintaining vascular homeostasis and reducing blood pressure.

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) Dephosphorylates (Thr495) NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Caption: AVE 0991-Mas Receptor Mediated Nitric Oxide Signaling Pathway.

Anti-inflammatory Signaling

AVE 0991 exhibits potent anti-inflammatory properties by modulating various signaling cascades involved in the inflammatory response.[4][12] Studies have shown its ability to reduce the expression and activity of pro-inflammatory mediators.

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to p38MAPK p38 MAPK MasR->p38MAPK Inhibits Akt_inf Akt MasR->Akt_inf Inhibits NFkB NF-κB p38MAPK->NFkB Activates Akt_inf->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes cluster_angII Ang II Signaling cluster_ave0991 AVE 0991 Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R p38MAPK_prolif p38 MAPK AT1R->p38MAPK_prolif VSMC_Proliferation VSMC Proliferation p38MAPK_prolif->VSMC_Proliferation AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 Induces HO1->p38MAPK_prolif Inhibits Phosphorylation start Start prepare_membranes Prepare cell membranes (e.g., from BAECs or Mas-transfected cells) start->prepare_membranes incubate Incubate membranes with [¹²⁵I]-Ang-(1-7) and varying concentrations of AVE 0991 or unlabeled Ang-(1-7) prepare_membranes->incubate separate Separate bound and free radioligand by vacuum filtration incubate->separate measure Measure radioactivity of the filters separate->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end start Start culture_cells Culture bovine aortic endothelial cells (BAECs) to confluence start->culture_cells position_nanosensors Position NO and superoxide-selective electrochemical nanosensors on the surface of a single cell culture_cells->position_nanosensors add_agonist Inject AVE 0991 or Ang-(1-7) into the cell culture medium position_nanosensors->add_agonist record_currents Simultaneously record the amperometric currents from both nanosensors add_agonist->record_currents convert_to_concentration Convert the recorded currents to concentrations of NO and superoxide record_currents->convert_to_concentration analyze_kinetics Analyze the kinetics and peak concentrations of release convert_to_concentration->analyze_kinetics end End analyze_kinetics->end

References

The Nonpeptide Mas Receptor Agonist AVE 0991 Sodium Salt: A Potent Stimulator of Endothelial Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVE 0991 sodium salt, a synthetic nonpeptide compound, has emerged as a significant pharmacological tool for its ability to mimic the effects of Angiotensin-(1–7) [Ang-(1–7)], a key component of the counter-regulatory axis of the renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the impact of AVE 0991 on nitric oxide (NO) production, a critical signaling molecule in cardiovascular homeostasis. Through the activation of the Mas receptor, AVE 0991 stimulates endothelial nitric oxide synthase (eNOS) to enhance NO bioavailability, a mechanism with profound therapeutic implications for cardiovascular diseases. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these effects.

Introduction

Nitric oxide, a gaseous signaling molecule, plays a pivotal role in a myriad of physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and modulation of inflammatory responses.[1] Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular pathologies. The heptapeptide (B1575542) Ang-(1–7) exerts vasodilatory and cardioprotective effects primarily through the stimulation of NO production via its receptor, Mas.[2][3][4] However, the therapeutic utility of Ang-(1–7) is limited by its peptidic nature and short half-life. AVE 0991 was developed as a stable, nonpeptide agonist of the Mas receptor, offering a promising alternative for targeting this protective pathway.[2][5] This guide delves into the molecular mechanisms by which AVE 0991 stimulates NO production, providing researchers and drug development professionals with a detailed understanding of its pharmacological profile.

Mechanism of Action: Stimulation of Endothelial Nitric Oxide Synthase

AVE 0991 enhances nitric oxide production primarily through the activation of endothelial nitric oxide synthase (eNOS) in endothelial cells.[6] Studies have shown that the NO release stimulated by AVE 0991 is significantly attenuated by the presence of NG-monomethyl-l-arginine (L-NMMA), a competitive inhibitor of eNOS.[6][7] This confirms that eNOS is the primary enzymatic source of the increased NO levels observed upon AVE 0991 administration.

Signaling Pathways

The binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular events culminating in the activation of eNOS. Evidence suggests a crucial role for a kinin-mediated pathway in this process. The bradykinin (B550075) B2 receptor antagonist, icatibant (B549190) (HOE 140), has been shown to significantly inhibit AVE 0991-induced NO and superoxide (B77818) production, indicating an essential downstream role for bradykinin signaling.[6][8] Furthermore, studies in Mas-transfected Chinese hamster ovary (CHO) cells demonstrated that AVE 0991-induced NO release is blocked by the Ang-(1-7) antagonist A-779, but not by Angiotensin II type 1 (AT1) or type 2 (AT2) receptor antagonists, solidifying the central role of the Mas receptor in this specific cellular context.[9][10]

However, in endothelial cells, the signaling appears to be more complex, with evidence suggesting potential crosstalk with AT1 and AT2 receptors. The AT2 receptor antagonist PD 123,177 caused a near-complete inhibition of AVE 0991-stimulated NO production, while the AT1 receptor antagonist EXP 3174 also demonstrated significant, albeit lesser, inhibition.[6][8] This suggests a potential interaction or functional antagonism between these receptors in modulating the endothelial response to AVE 0991.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Agonist AT2R AT2 Receptor AVE0991->AT2R Interacts with Kinins Kinins MasR->Kinins eNOS_inactive eNOS (inactive) AT2R->eNOS_inactive Potentiates activation B2R Bradykinin B2 Receptor B2R->eNOS_inactive Activates Kinins->B2R Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Phosphorylation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Conversion caption *Interaction with AT2 receptor is suggested by inhibition studies. Signaling cascade leading to NO production.

Signaling pathway of AVE 0991-induced nitric oxide production.

Quantitative Data on Nitric Oxide Production

The stimulatory effect of AVE 0991 on nitric oxide production has been quantified in several key studies. The following tables summarize the comparative data on NO and superoxide (O₂⁻) release, as well as the inhibitory effects of various receptor antagonists.

Table 1: Peak Concentrations of NO and O₂⁻ Release from Bovine Aortic Endothelial Cells (BAECs)

Compound (10 µmol/L)Peak NO Concentration (nmol/L)Peak O₂⁻ Concentration (nmol/L)
AVE 0991295 ± 2018 ± 2
Angiotensin-(1–7)270 ± 2520 ± 4
Data presented as mean ± SEM. No significant difference was observed in peak concentrations between AVE 0991 and Ang-(1–7). However, the total amount of bioactive NO released was approximately 5 times higher for AVE 0991 compared to Ang-(1–7).[6][8]

Table 2: Inhibition of AVE 0991-Stimulated NO and O₂⁻ Production in BAECs by Various Antagonists

InhibitorTargetConcentration% Inhibition of NO Production% Inhibition of O₂⁻ Production
[D-Ala⁷]-Ang-(1–7)Ang-(1–7) receptor5 µmol/L≈ 50%≈ 50%
EXP 3174Angiotensin II AT₁ receptor0.1 µmol/L≈ 50%Not specified
PD 123,177Angiotensin II AT₂ receptor0.1 µmol/L≈ 90%No inhibitory effect
L-NMMANO Synthase200 µmol/L≈ 70%≈ 70%
Icatibant (HOE 140)Bradykinin B₂ receptor1 µmol/L≈ 80%≈ 80%
[6][7][8]

Experimental Protocols

The following outlines a generalized methodology for assessing the impact of AVE 0991 on nitric oxide production, based on published studies.

Cell Culture

Bovine aortic endothelial cells (BAECs) are a commonly used cell line for these experiments.[6][8] Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Measurement of Nitric Oxide and Superoxide

Direct and simultaneous measurement of NO and O₂⁻ release from the surface of cultured BAECs can be achieved using selective electrochemical nanosensors.[6][8]

Experimental Workflow:

  • Cell Preparation: BAECs are grown to confluence on appropriate culture plates.

  • Nanosensor Placement: A selective nanosensor for NO or O₂⁻ is positioned in close proximity to the cell surface.

  • Baseline Measurement: A stable baseline reading is established before the addition of any compounds.

  • Stimulation: A solution of AVE 0991 (e.g., 10 µmol/L) is added to the cells.

  • Data Acquisition: The change in current, corresponding to the concentration of NO or O₂⁻, is recorded over time.

  • Inhibition Studies: To investigate the signaling pathways, cells are pre-incubated with specific antagonists (e.g., L-NMMA, icatibant, PD 123,177, EXP 3174, [D-Ala⁷]-Ang-(1–7)) for a defined period (e.g., 5-20 minutes) before stimulation with AVE 0991.[6][7]

Experimental_Workflow A Culture BAECs to confluence B Position NO/O₂⁻ nanosensor on cell surface A->B C Establish baseline reading B->C D Add AVE 0991 solution C->D E Record electrochemical signal (NO/O₂⁻ concentration) D->E F Pre-incubate cells with specific antagonist F->D Before AVE 0991 addition caption Workflow for measuring AVE 0991-stimulated NO/O₂⁻ release.

Experimental workflow for measuring NO and O₂⁻ release.
Receptor Binding Assays

Competitive binding assays are used to determine the affinity of AVE 0991 for the Ang-(1–7) binding site.

  • Membrane Preparation: Membranes are prepared from cultured BAECs.

  • Incubation: Membranes are incubated with a radiolabeled Ang-(1–7) ligand (e.g., [¹²⁵I]-Ang-(1–7)) in the presence of increasing concentrations of unlabeled AVE 0991 or Ang-(1–7).

  • Separation and Counting: Bound and free ligands are separated, and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated. Studies have shown IC₅₀ values for AVE 0991 and Ang-(1–7) to be 21 ± 35 nmol/L and 220 ± 280 nmol/L, respectively.[6][8]

Conclusion

This compound is a potent and specific nonpeptide agonist of the Mas receptor that effectively stimulates the production of nitric oxide from endothelial cells. Its mechanism of action involves the activation of eNOS, a process that is critically dependent on a kinin-mediated signaling pathway and appears to be modulated by interactions with AT1 and AT2 receptors. The ability of AVE 0991 to induce a sustained release of bioactive NO, significantly greater than that of its endogenous counterpart Ang-(1–7), underscores its potential as a therapeutic agent for the treatment of cardiovascular diseases characterized by endothelial dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area of pharmacology.

References

The Cardiovascular Applications of AVE 0991: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a synthetic, non-peptide, orally active agonist of the Mas receptor, which mimics the biological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] As a key component of the protective axis of the Renin-Angiotensin System (RAS)—comprising Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor—AVE 0991 has emerged as a significant pharmacological tool and potential therapeutic agent in cardiovascular research.[3][4] This compound circumvents the limitations of the native Ang-(1-7) peptide, such as its short half-life and lack of oral bioavailability.[2][4] This guide details the mechanism of action, signaling pathways, cardiovascular applications, and experimental protocols associated with AVE 0991, providing a comprehensive resource for its utilization in a research and development context.

Core Mechanism of Action

AVE 0991 exerts its effects by selectively binding to and activating the Mas G-protein coupled receptor.[5][6] This activation initiates a cascade of intracellular signaling that counteracts the often-detrimental effects of the classical RAS axis, which is mediated by Angiotensin II (Ang II) acting on the AT1 receptor.[3][7] The ACE2/Ang-(1-7)/Mas axis is recognized for its vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory properties, all of which are elicited by AVE 0991.[4][7][8]

Studies have shown that AVE 0991 competes for the same binding site as Ang-(1-7) on the Mas receptor.[6][9] Its activation of this receptor leads to downstream effects, most notably the production of nitric oxide (NO) via the phosphorylation of endothelial nitric oxide synthase (eNOS).[10][11]

Key Signaling Pathways

The cardiovascular benefits of AVE 0991 are rooted in its ability to modulate specific intracellular signaling pathways. The primary pathway involves the activation of the Mas receptor, leading to downstream effects that promote cardiovascular health.

The Counter-Regulatory Axes of the Renin-Angiotensin System

The RAS maintains cardiovascular homeostasis through a balance between its two primary axes. The classical axis (ACE/Ang II/AT1R) is generally associated with vasoconstriction, inflammation, and fibrosis. In contrast, the protective axis (ACE2/Ang-(1-7)/Mas), which AVE 0991 activates, promotes opposing effects.

cluster_0 Classical Axis (Deleterious) cluster_1 Protective Axis (Beneficial) AngI_c Angiotensin I ACE ACE AngI_c->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R AngII_p Angiotensin II AngII->AngII_p Balance Effects_c Vasoconstriction Fibrosis Hypertrophy Inflammation AT1R->Effects_c AngI_p Angiotensin I ACE2 ACE2 AngI_p->ACE2 Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Effects_p Vasodilation Anti-fibrosis Anti-hypertrophy Anti-inflammation MasR->Effects_p AVE0991 AVE 0991 AVE0991->MasR AngII_p->ACE2 Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Renin->AngI_c Renin->AngI_p

Figure 1: The dual axes of the Renin-Angiotensin System (RAS).
AVE 0991-Induced Nitric Oxide Production

A primary mechanism for AVE 0991-induced vasodilation is the stimulation of NO release from endothelial cells. This process is mediated by the activation of the PI3K/Akt pathway, which subsequently phosphorylates and activates eNOS.

AVE 0991 Signaling in Endothelial Cells AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation (Endothelial Function) NO->Vasodilation Leads to

Figure 2: AVE 0991-mediated eNOS activation and NO production.

Cardiovascular Research Applications

AVE 0991 has been utilized in a variety of preclinical models to investigate its therapeutic potential in several cardiovascular diseases.

Hypertension and Endothelial Dysfunction

AVE 0991 promotes vasodilation and improves endothelial function.[12] Studies show it stimulates the release of NO from endothelial cells with an efficacy similar to or even greater than Ang-(1-7).[9][13] In animal models of hypertension, chronic administration of AVE 0991 reduces blood pressure, alleviates vascular inflammation, and improves vascular relaxation responses.[4][14] For example, in renovascular hypertensive rats, AVE 0991 treatment reduced blood pressure and improved baroreflex sensitivity.[15]

Cardiac Remodeling: Hypertrophy and Fibrosis

Ang II is a potent driver of cardiac hypertrophy and fibrosis. AVE 0991 has been shown to counteract these effects. In models of pressure overload and myocardial infarction, treatment with AVE 0991 attenuates cardiac hypertrophy, reduces the deposition of collagen fibers (fibrosis), and preserves cardiac function.[4][15] In cultured neonatal rat cardiomyocytes, AVE 0991 inhibited Ang II-induced hypertrophy in a dose-dependent manner, an effect associated with the downregulation of the pro-fibrotic TGF-β1/Smad2 signaling pathway.[16]

Myocardial Infarction

In experimental models of myocardial infarction, AVE 0991 administration has demonstrated cardioprotective effects. It helps preserve systolic function, reduces infarct size, and attenuates adverse remodeling (hypertrophy and fibrosis) in the post-infarct heart.[4][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AVE 0991.

Table 1: Receptor Binding and In Vitro Activity

Parameter Value Cell/Tissue Type Reference
IC₅₀ vs. [¹²⁵I]-Ang-(1-7) 21 ± 35 nmol/L Bovine Aortic Endothelial Cells [9][13]
IC₅₀ vs. [¹²⁵I]-Ang-(1-7) 4.75 x 10⁻⁸ mol/L Mas-transfected COS Cells [6][17]
EC₅₀ for NO Release 2.1 ± 3.0 µmol/L Bovine Aortic Endothelial Cells [9]
Peak NO Release (at 10 µM) 295 ± 20 nmol/L Bovine Aortic Endothelial Cells [9][13]

| Peak O₂⁻ Release (at 10 µM) | 18 ± 2 nmol/L | Bovine Aortic Endothelial Cells |[9][13] |

Table 2: In Vivo Dosages and Administration in Animal Models

Animal Model Dosage Administration Route Application Reference
Obese Zucker Rats 0.5 mg/kg/day Osmotic Minipump Glucose Metabolism [18]
Diabetic Wistar Rats 576 µg/kg/day Intraperitoneal (i.p.) Endothelial Dysfunction [10]
Ang II-Induced Hypertensive Rats 576 µg/kg/day Subcutaneous (s.c.) Hypertension [14][19]
OVA-Induced Asthma Mice 1 mg/kg/day Subcutaneous (s.c.) Pulmonary Remodeling [8]

| Renovascular Hypertensive Rats | Not Specified | Oral | Cardiac Remodeling |[15] |

Key Experimental Protocols

This section outlines common methodologies used to evaluate the cardiovascular effects of AVE 0991.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity of AVE 0991 for the Ang-(1-7) binding site.

  • Preparation: Cell membranes (e.g., from bovine aortic endothelial cells or Mas-transfected cells) are prepared and protein concentration is quantified.

  • Incubation: Membranes are incubated with a radiolabeled ligand, [¹²⁵I]-Ang-(1-7) (e.g., 10 nmol/L), in a buffered solution.

  • Competition: The incubation is performed in the presence of increasing concentrations of unlabeled AVE 0991 to compete for binding sites. Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).

  • Termination: The reaction is terminated by rapid vacuum filtration through filters (e.g., 0.65 µm Durapore filters) to separate bound from free radioligand.

  • Washing: Filters are washed multiple times with ice-cold buffer (e.g., PBS).

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Analysis: Competition curves are generated, and IC₅₀ values are calculated using non-linear regression analysis.[9]

Measurement of NO and O₂⁻ Release from Endothelial Cells

This protocol uses electrochemical nanosensors to directly measure NO and superoxide (B77818) (O₂⁻) release from cultured endothelial cells.

  • Cell Culture: Primary endothelial cells (e.g., bovine aortic endothelial cells) are grown to confluence in culture plates.

  • Nanosensor Placement: A selective electrochemical nanosensor is positioned on the surface of the cells.

  • Stimulation: A baseline reading is established before injecting AVE 0991 (e.g., 10 µmol/L) into the culture medium.

  • Data Acquisition: Amperometric signals corresponding to NO and O₂⁻ concentrations are recorded simultaneously and in real-time.

  • Inhibitor Studies: To confirm the signaling pathway, cells can be pre-incubated with specific inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS inhibitor like L-NMMA) for 20-30 minutes before stimulation with AVE 0991.[9][13]

  • Analysis: Peak concentrations and release kinetics are calculated from the recorded amperograms.[9]

Animal Model of Hypertension Protocol

This workflow describes a typical experiment to test the anti-hypertrophic and anti-hypertensive effects of AVE 0991 in vivo.

cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., Sprague-Dawley Rats) B Induce Hypertension (e.g., Ang II infusion, 2-kidney-1-clip) A->B C Confirm Hypertension (e.g., Tail-cuff plethysmography) B->C D Randomize into Groups: 1. Sham Control 2. Hypertensive + Vehicle 3. Hypertensive + AVE 0991 C->D E Administer Treatment Daily (e.g., 4 weeks via s.c. infusion or oral gavage) D->E F Monitor Blood Pressure (Weekly) E->F G Sacrifice and Harvest Tissues (Heart, Aorta, Kidneys) F->G H Assess Cardiac Hypertrophy (Heart weight/body weight ratio, cardiomyocyte size) G->H I Assess Fibrosis (Histology: Masson's Trichrome, Picro-sirius Red) G->I J Assess Gene/Protein Expression (Western Blot/qPCR for markers like TGF-β1, Collagen I/III, MCP-1) G->J

Figure 3: Typical experimental workflow for in vivo testing of AVE 0991.

Conclusion

AVE 0991 is an invaluable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis. Its favorable pharmacological properties make it a superior alternative to its endogenous peptide counterpart, Ang-(1-7), for in vivo studies. The compound's demonstrated efficacy in mitigating hypertension, endothelial dysfunction, and adverse cardiac remodeling in preclinical models underscores its potential as a lead compound for the development of novel cardiovascular drugs. Further research will continue to elucidate its full range of effects and refine its therapeutic applications.

References

Unveiling the Anti-Inflammatory Potential of AVE 0991: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Non-peptide Mas Receptor Agonist in Modulating Inflammatory Responses

AVE 0991, a synthetic non-peptide agonist of the Mas receptor, is emerging as a promising therapeutic agent with potent anti-inflammatory properties. As a mimic of the endogenous ligand Angiotensin-(1-7), AVE 0991 activates the protective arm of the renin-angiotensin system (RAS), offering a novel approach to combat a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory actions of AVE 0991, detailing its molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new anti-inflammatory therapeutics.

Core Mechanism of Action: Activating the Protective RAS Axis

AVE 0991 exerts its anti-inflammatory effects primarily by binding to and activating the Mas receptor, a G-protein coupled receptor.[1] This activation counteracts the pro-inflammatory and pro-fibrotic actions often mediated by the classical RAS axis (Angiotensin II/AT1 receptor). The therapeutic potential of AVE 0991 is underscored by its longer half-life and oral availability compared to the natural peptide Ang-(1-7).[2][3]

The anti-inflammatory activity of AVE 0991 is multifaceted, involving the suppression of pro-inflammatory cytokines and chemokines, inhibition of inflammatory cell infiltration, and modulation of key intracellular signaling pathways.

Modulation of Inflammatory Mediators

AVE 0991 has been demonstrated to significantly reduce the expression and levels of a wide array of pro-inflammatory molecules across various experimental models.

Table 1: Effect of AVE 0991 on Pro-Inflammatory Cytokine and Chemokine Expression

Model SystemInflammatory StimulusMeasured MoleculesObserved EffectReference
Murine DSS Colitis ModelDextran Sulfate Sodium (DSS)IL-2, -3, -5, -10, 12, -13, -23, -27, CCL-1, MCP-5, sICAM-1Decreased colonic expression[2]
Aging-related Neuroinflammation (SAMP8 mice)AgingIL-1β, IL-6, TNF-αDecreased expression in the brain[2][4]
Alzheimer's Disease Model (APP/PS1 mice)Aβ1-42IL-1β, IL-6, TNF-αReduced protein levels in the brain and in Aβ-treated astrocytes[5][6]
Atherosclerosis Model (ApoE-/- mice)High-fat dietIL-1β, TNF-α, CCL2, CXCL10Reduced expression in perivascular adipose tissue and inhibited production in monocytes/macrophages[7]
Chronic Allergic Asthma Model (OVA-sensitized mice)Ovalbumin (OVA)IL-5Reduced levels in bronchoalveolar lavage fluid[8]
THP-1 MonocytesTNF-αIL-1β, CCL2, CXCL10Inhibited mRNA expression[7]
SW872 Human AdipocytesTNF-αCCL2, CCL5, IL-6Inhibited mRNA expression[7]
Post-operative Neurocognitive Recovery Model (Aged rats)LaparotomyTNF-α, IL-1β, HMGB1Attenuated increase in the hippocampus[3]

Key Signaling Pathways Modulated by AVE 0991

The anti-inflammatory effects of AVE 0991 are mediated through the modulation of several critical intracellular signaling pathways. Activation of the Mas receptor by AVE 0991 initiates a cascade of events that ultimately suppress pro-inflammatory gene expression and cellular responses.

p38 MAPK and Akt Pathways

In a murine model of colitis, treatment with AVE 0991 was shown to decrease the colonic activity of p38 Mitogen-Activated Protein Kinase (MAPK) and Akt.[2] The p38 MAPK pathway is a well-established transducer of inflammatory signals, leading to the production of cytokines and other inflammatory mediators. Similarly, the PI3K/Akt pathway is involved in cell survival and proliferation, and its inhibition can contribute to the resolution of inflammation.

dot

p38_Akt_Pathway cluster_AVE0991 AVE 0991 Action cluster_signaling Intracellular Signaling cluster_outcome Inflammatory Response AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor p38 MAPK p38 MAPK Mas Receptor->p38 MAPK inhibits Akt Akt Mas Receptor->Akt inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators p38 MAPK->Pro-inflammatory Mediators Akt->Pro-inflammatory Mediators

Caption: AVE 0991 inhibits p38 MAPK and Akt pathways.

NF-κB Pathway

Studies have suggested that the anti-inflammatory effects of Ang-(1-7) and its mimetics like AVE 0991 involve the attenuation of the Nuclear Factor-kappaB (NF-κB) pathway.[5] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. Inhibition of NF-κB signaling by AVE 0991 represents a crucial mechanism for its broad anti-inflammatory activity.

dot

NFkB_Pathway cluster_AVE0991 AVE 0991 Action cluster_signaling Intracellular Signaling cluster_outcome Inflammatory Gene Transcription AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor NF-κB Pathway NF-κB Pathway Mas Receptor->NF-κB Pathway inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes

Caption: AVE 0991 suppresses the NF-κB signaling pathway.

NLRP3 Inflammasome

In the context of Alzheimer's disease, AVE 0991 has been shown to suppress astrocyte-mediated neuroinflammation by inhibiting the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. AVE 0991's ability to modulate this pathway highlights its potential in treating neuroinflammatory disorders. Furthermore, in a model of heatstroke-induced liver damage, AVE 0991 was found to attenuate pyroptosis by inhibiting the ROS-NLRP3 inflammatory signaling pathway.[9]

dot

NLRP3_Pathway cluster_AVE0991 AVE 0991 Action cluster_signaling Intracellular Signaling cluster_outcome Inflammatory Response AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor ROS ROS Mas Receptor->ROS inhibits NLRP3 Inflammasome NLRP3 Inflammasome ROS->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pyroptosis Pyroptosis Caspase-1->Pyroptosis IL-1β IL-1β Pro-IL-1β->IL-1β

Caption: AVE 0991 inhibits the ROS-NLRP3 inflammasome pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the anti-inflammatory properties of AVE 0991.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

Objective: To induce colitis in mice and assess the anti-inflammatory effect of AVE 0991.

Methodology:

  • Animal Model: Female BALB/c mice (6-10 weeks old) are typically used.[2]

  • Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for a period of 5-7 days.

  • AVE 0991 Administration: AVE 0991 is administered to the treatment group, often via subcutaneous injection or oral gavage, at a specified dose (e.g., 30 mg/kg).[2] Administration can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of colitis symptoms).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measurement of colon length at the end of the experiment (a shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

  • Biochemical Analysis:

    • Western Blotting: To determine the protein levels and activation state (e.g., phosphorylation) of signaling molecules like p38 MAPK and Akt in colon tissue homogenates.[2][10]

    • Immunofluorescence: To visualize the localization and expression of inflammatory proteins in colon tissue sections.[2][10]

    • Proteomic Profiling/ELISA: To quantify the levels of various cytokines and chemokines in colon tissue homogenates or serum.[2][10]

dot

DSS_Colitis_Workflow BALB/c Mice BALB/c Mice DSS in Drinking Water DSS in Drinking Water BALB/c Mice->DSS in Drinking Water administer AVE 0991 Treatment AVE 0991 Treatment BALB/c Mice->AVE 0991 Treatment treat Induction of Colitis Induction of Colitis DSS in Drinking Water->Induction of Colitis Assessment of Severity Assessment of Severity Induction of Colitis->Assessment of Severity Biochemical Analysis Biochemical Analysis Induction of Colitis->Biochemical Analysis DAI Monitoring DAI Monitoring Assessment of Severity->DAI Monitoring Colon Length Measurement Colon Length Measurement Assessment of Severity->Colon Length Measurement Histology Histology Assessment of Severity->Histology Western Blot Western Blot Biochemical Analysis->Western Blot Immunofluorescence Immunofluorescence Biochemical Analysis->Immunofluorescence ELISA ELISA Biochemical Analysis->ELISA

Caption: Workflow for DSS-induced colitis experiment.

In Vitro Monocyte/Macrophage Activation Assay

This assay is used to investigate the direct effects of AVE 0991 on inflammatory responses in immune cells.

Objective: To determine the effect of AVE 0991 on the activation and pro-inflammatory mediator production of monocytes/macrophages.

Methodology:

  • Cell Culture: THP-1 human monocytic cells are a commonly used cell line.[7]

  • Cell Stimulation: Cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce an inflammatory response.

  • AVE 0991 Treatment: Cells are pre-treated with AVE 0991 at various concentrations (e.g., 1 µM) for a specified duration before stimulation.[7]

  • Analysis of Inflammatory Markers:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CCL2, CXCL10).[7]

    • ELISA: To quantify the protein levels of secreted cytokines and chemokines in the cell culture supernatant.

    • Flow Cytometry: To analyze the expression of cell surface markers associated with monocyte/macrophage activation and polarization (e.g., M1/M2 markers).

dot

Monocyte_Activation_Workflow THP-1 Monocytes THP-1 Monocytes AVE 0991 Pre-treatment AVE 0991 Pre-treatment THP-1 Monocytes->AVE 0991 Pre-treatment Inflammatory Stimulus (TNF-α/LPS) Inflammatory Stimulus (TNF-α/LPS) AVE 0991 Pre-treatment->Inflammatory Stimulus (TNF-α/LPS) Cell Activation Cell Activation Inflammatory Stimulus (TNF-α/LPS)->Cell Activation Analysis of Inflammatory Markers Analysis of Inflammatory Markers Cell Activation->Analysis of Inflammatory Markers qRT-PCR qRT-PCR Analysis of Inflammatory Markers->qRT-PCR ELISA ELISA Analysis of Inflammatory Markers->ELISA Flow Cytometry Flow Cytometry Analysis of Inflammatory Markers->Flow Cytometry

References

The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1-7) Mimic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AVE 0991, a novel nonpeptide small molecule that mimics the biological actions of Angiotensin-(1-7) [Ang-(1-7)]. AVE 0991 has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This document details the in vitro and in vivo studies that have elucidated its mechanism of action, highlighting its therapeutic potential in cardiovascular and other diseases. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Renin-Angiotensin System and the Protective Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS pathway, involving angiotensin-converting enzyme (ACE) and the angiotensin II type 1 (AT1) receptor, is well-known for its role in vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory or "protective" axis of the RAS has been identified, centered around angiotensin-converting enzyme 2 (ACE2), its product Ang-(1-7), and the Mas receptor.[1][2][3] Ang-(1-7) exerts effects that often oppose those of angiotensin II, including vasodilation, anti-proliferative, and anti-inflammatory actions.[1][4]

The therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas axis has been recognized, but the peptide nature of Ang-(1-7) limits its oral bioavailability and in vivo stability. This prompted the search for nonpeptide mimics of Ang-(1-7) that could overcome these limitations.

Discovery of AVE 0991

A research program was initiated to synthesize and identify a nonpeptide mimic of Ang-(1-7), leading to the discovery of AVE 0991.[5][6] Its chemical name is 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole.[5][6] As a nonpeptide, orally active compound, AVE 0991 was developed to be resistant to proteolytic degradation, offering a significant advantage over the native Ang-(1-7) peptide for therapeutic applications.[4]

Chemical Structure of AVE 0991:

  • Molecular Formula: C29H32N4O5S2[7]

  • Molecular Weight: 580.72 g/mol [7]

Pharmacological Profile of AVE 0991

In Vitro Studies

AVE 0991 has been characterized as a potent agonist of the Ang-(1-7) receptor, Mas.[8][9] Radioligand binding assays have demonstrated that AVE 0991 competes with high affinity for the specific binding of [¹²⁵I]-Ang-(1-7) to various cell membranes. Notably, AVE 0991 exhibits a significantly higher affinity for the Mas receptor compared to Ang-(1-7) itself in some studies.[5][10]

Compound Cell Type/Membrane IC50 (nmol/L) Reference
AVE 0991Bovine Aortic Endothelial Cells21 ± 35[5][10]
Ang-(1-7)Bovine Aortic Endothelial Cells220 ± 280[5][10]
AVE 0991Mas-transfected COS cells47.5[8][11]

Table 1: Comparative IC50 values for AVE 0991 and Ang-(1-7) in radioligand binding assays.

One of the key actions of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO) production in endothelial cells, which contributes to vasodilation. Studies using bovine aortic endothelial cells (BAECs) have shown that AVE 0991 effectively mimics Ang-(1-7) in stimulating the release of NO.[5][10] This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS).[5] Interestingly, while stimulating NO production, AVE 0991, similar to Ang-(1-7), induces very low levels of superoxide (B77818) (O₂⁻) production.[5][10]

Compound (10 µmol/L) Peak NO Release (nmol/L) Peak O₂⁻ Release (nmol/L) Reference
AVE 0991295 ± 2018 ± 2[10]
Ang-(1-7)270 ± 2520 ± 4[10]

Table 2: Peak concentrations of nitric oxide (NO) and superoxide (O₂⁻) release from bovine aortic endothelial cells stimulated by AVE 0991 and Ang-(1-7).

The signaling pathway leading to NO production involves the Mas receptor, and the effects of AVE 0991 can be attenuated by the Ang-(1-7) antagonist [D-Ala⁷]-Ang-(1-7) (A-779).[10][12]

AVE 0991 has been shown to attenuate the proliferation of vascular smooth muscle cells (VSMCs) induced by angiotensin II.[13] This anti-proliferative effect is associated with the induction of heme oxygenase-1 (HO-1) and the downregulation of p38 MAPK phosphorylation, acting through the Mas receptor.[13]

In Vivo Studies

In vivo studies have confirmed the Ang-(1-7)-mimetic effects of AVE 0991 in various animal models.

In animal models of myocardial infarction, AVE 0991 has demonstrated cardioprotective effects, improving cardiac function and reducing the infarcted area.[14] Chronic administration of AVE 0991 has also been shown to improve recovery from ischemia-reperfusion injury.[14]

In water-loaded mice, AVE 0991 produces a significant antidiuretic effect, similar to Ang-(1-7), which is blocked by the Mas receptor antagonist A-779.[9][12] This effect is blunted in Mas-knockout mice, further confirming the role of the Mas receptor in mediating the renal actions of AVE 0991.[9][12]

AVE 0991 has demonstrated anti-inflammatory and anti-fibrotic properties in various disease models, including chronic allergic lung inflammation (asthma) and colitis.[15][16] In a mouse model of asthma, AVE 0991 attenuated airway and pulmonary vascular remodeling and inflammation.[16]

Signaling Pathways of AVE 0991

The primary mechanism of action of AVE 0991 is through the activation of the G protein-coupled Mas receptor. This initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR G_protein G Protein MasR->G_protein eNOS_inactive eNOS (inactive) G_protein->eNOS_inactive Activates MAPK_pathway p38 MAPK Pathway G_protein->MAPK_pathway Inhibits HO1 Heme Oxygenase-1 (HO-1) G_protein->HO1 Induces eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MAPK_pathway->Anti_proliferative HO1->Anti_proliferative

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of AVE 0991.

Radioligand Binding Assay for Mas Receptor

This protocol describes a filtration binding assay to determine the binding affinity of AVE 0991 for the Mas receptor.

Materials:

  • Cell membranes expressing the Mas receptor (e.g., from transfected cells or tissues like bovine aortic endothelial cells).

  • Radioligand: [¹²⁵I]-Ang-(1-7).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • AVE 0991 and unlabeled Ang-(1-7) for competition assays.

  • 96-well plates.

  • Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus (e.g., 96-well harvester).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of membrane suspension (adjust protein concentration as needed).

    • 50 µL of competing compound (AVE 0991 or unlabeled Ang-(1-7) at various concentrations) or buffer for total binding.

    • 50 µL of [¹²⁵I]-Ang-(1-7) solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Stop the reaction by rapid vacuum filtration through the PEI-presoaked GF/C filters.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled Ang-(1-7)) from total binding. Determine IC50 values using non-linear regression analysis.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Mas Receptor Containing Membranes start->prep_membranes setup_assay Set up 96-well plate: Membranes, Radioligand, Competing Compound prep_membranes->setup_assay incubate Incubate at 30°C for 60 minutes setup_assay->incubate filtrate Vacuum Filtration onto GF/C filters incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This protocol measures eNOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

  • Cell or tissue lysates containing eNOS.

  • L-[³H]arginine.

  • Reaction Buffer: Containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin.

  • Stop Buffer: e.g., buffer containing EDTA to chelate calcium.

  • Dowex AG 50WX-8 resin (Na⁺ form).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Protein Extraction: Prepare cell or tissue lysates in a suitable homogenization buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the protein extract with the reaction buffer and L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction: Add stop buffer to terminate the enzymatic reaction.

  • Separation of L-[³H]citrulline: Apply the reaction mixture to columns containing Dowex resin. L-[³H]arginine binds to the resin, while L-[³H]citrulline flows through.

  • Quantification: Collect the eluate and measure the radioactivity of L-[³H]citrulline using a scintillation counter.

  • Calculation: Calculate eNOS activity based on the amount of L-[³H]citrulline produced per unit of protein per unit of time.

MAPK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated p38 MAPK in response to stimuli.

Materials:

  • Cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Synthesis of AVE 0991

The synthesis of AVE 0991 has been described and typically involves a key cross-coupling reaction, such as a Suzuki or Stille reaction, to connect the imidazole (B134444) and thiophene (B33073) building blocks.[17] The Stille reaction has been reported to provide better yields.[17] The synthesis involves multiple steps to prepare the necessary imidazole and thiophene precursors, followed by the crucial C-C bond formation to construct the core structure of AVE 0991.

Conclusion and Future Directions

AVE 0991 represents a significant advancement in the field of RAS pharmacology. As a potent, selective, and orally active nonpeptide mimic of Ang-(1-7), it has proven to be an invaluable tool for investigating the physiological roles of the protective arm of the RAS. The diverse beneficial effects of AVE 0991 observed in preclinical models of cardiovascular, renal, and inflammatory diseases highlight its considerable therapeutic potential. Future research should focus on further elucidating the downstream signaling pathways of AVE 0991 in different cell types and tissues, as well as its long-term safety and efficacy in more complex disease models, paving the way for potential clinical applications.

References

AVE 0991: A Comprehensive Analysis of its Effects on Renal Function and Fluid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AVE 0991, a nonpeptide agonist of the Mas receptor, has emerged as a significant compound of interest in the study of the renin-angiotensin system (RAS). Functioning as a mimic of Angiotensin-(1-7) [Ang-(1-7)], AVE 0991 offers the advantage of being orally active and resistant to proteolytic degradation, making it a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas receptor axis.[1] This technical guide provides a detailed overview of the effects of AVE 0991 on renal function and fluid homeostasis, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways.

Core Mechanism of Action

AVE 0991 primarily exerts its effects by activating the Mas receptor, a G protein-coupled receptor that is the principal receptor for the endogenous peptide Ang-(1-7).[2][3] Activation of the Mas receptor by AVE 0991 has been shown to counteract many of the effects of Angiotensin II (Ang II), which acts through the AT1 receptor and is a key mediator of vasoconstriction, sodium and water retention, and renal injury.[4][5] The ACE2/Ang-(1-7)/Mas axis is now considered a counter-regulatory arm of the classical ACE/Ang II/AT1 axis of the RAS.[6]

While AVE 0991 demonstrates high specificity for the Mas receptor, its in vivo effects on renal function appear to involve complex interactions with other angiotensin receptors.[2][7] Studies have shown that the antidiuretic effect of AVE 0991 can be blocked by antagonists of both AT1 and AT2 receptors, suggesting a functional interplay or cross-talk between these receptor systems in the kidney.[3][7][8]

Effects on Renal Function and Fluid Homeostasis

Antidiuretic Effect and Water Reabsorption

In conscious, water-loaded animals, AVE 0991 produces a potent antidiuretic effect, characterized by a significant reduction in urine volume and a corresponding increase in urine osmolality.[3][7][8] This indicates that AVE 0991 enhances water reabsorption in the renal tubules.[7] This effect is dependent on the Mas receptor, as it is blunted in Mas-deficient mice.[3][7][8]

Renoprotective Effects in Acute Kidney Injury

AVE 0991 has demonstrated significant renoprotective effects in experimental models of acute kidney injury (AKI), particularly in the context of ischemia-reperfusion (I/R) injury.[6][9] Treatment with AVE 0991 has been shown to:

  • Improve Renal Function: Attenuate the increase in serum creatinine (B1669602), a key biomarker of impaired glomerular filtration.[6][9]

  • Reduce Tissue Injury: Decrease glomerular and tubulointerstitial damage.[6]

  • Mitigate Inflammation: Reduce the infiltration of leukocytes and the release of inflammatory mediators.[6][9]

These findings suggest that pharmacological activation of the Mas receptor with agonists like AVE 0991 may represent a promising therapeutic strategy for the treatment of renal I/R injury.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies investigating the effects of AVE 0991 on renal parameters.

Table 1: Effect of AVE 0991 on Water Diuresis in Mice

ParameterVehicleAVE 0991 (0.58 nmol/g)P-valueReference
Urine Volume (mL/60 min)0.27 ± 0.050.06 ± 0.03<0.01[3][7][8]
Urine Osmolality (mOsm/kg H₂O)681.1 ± 165.81669 ± 231.0<0.01[10]

Data are presented as mean ± SEM.

Table 2: Effect of AVE 0991 on Renal Function in a Murine Model of Ischemia-Reperfusion Injury

ParameterVehicleAVE 0991 (9.0 mg/kg)P-valueReference
Serum Creatinine (mg/dL)~1.8~1.0<0.05[6][9]

Values are approximate based on graphical data from the cited source.

Experimental Protocols

Water Diuresis in Conscious Mice

This protocol is used to evaluate the in vivo antidiuretic effect of AVE 0991.

  • Animal Model: C57BL/6 or Swiss mice are used.[2][7]

  • Water Loading: A water load is administered intraperitoneally (e.g., 0.05 mL/g of body weight) to induce diuresis.[7]

  • Drug Administration: AVE 0991 or vehicle is administered, typically at the same time as the water load.[7]

  • Urine Collection: Mice are placed in metabolic cages, and urine is collected over a specified period (e.g., 60 minutes).[6][7]

  • Measurements: Urine volume is measured, and urine osmolality is determined using an osmometer.[6][7]

Renal Ischemia-Reperfusion Injury in Mice

This model is employed to assess the renoprotective effects of AVE 0991.

  • Animal Model: Male C57BL/6 mice are commonly used.[6][9]

  • Surgical Procedure: Mice are anesthetized, and both renal pedicles are clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamps are then removed to allow for reperfusion.[6][9]

  • Drug Administration: AVE 0991 (e.g., 9.0 mg/kg) or vehicle is administered, often immediately after ischemia and again at a later time point (e.g., 12 hours after reperfusion).[6][9]

  • Sample Collection: After a specific reperfusion period (e.g., 24 hours), blood and kidney tissue are collected.[6][9]

  • Analysis: Serum creatinine is measured to assess renal function. Kidney tissue can be processed for histological analysis to evaluate tissue damage and for molecular assays to measure inflammatory markers.[6][9]

Signaling Pathways and Experimental Workflows

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE AVE 0991 Pathway cluster_Effects Renal Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction Na+/H2O Retention AT1R->Vasoconstriction Leads to AT2R AT2 Receptor AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Activates MasR->AT1R Counteracts MasR->AT2R Interacts with Antidiuresis Antidiuresis (Water Reabsorption) MasR->Antidiuresis Promotes Renoprotection Renoprotection (Anti-inflammatory) MasR->Renoprotection Promotes

Caption: Signaling pathway of AVE 0991 in the kidney.

Experimental_Workflow_Water_Diuresis start Start animal_model Select Mice (e.g., C57BL/6) start->animal_model water_load Administer Water Load (i.p.) animal_model->water_load drug_admin Administer AVE 0991 or Vehicle water_load->drug_admin urine_collection Place in Metabolic Cages Collect Urine (60 min) drug_admin->urine_collection measurements Measure Urine Volume and Osmolality urine_collection->measurements analysis Data Analysis and Comparison measurements->analysis end End analysis->end

Caption: Experimental workflow for the water diuresis assay.

Conclusion

AVE 0991 is a potent and specific agonist of the Mas receptor that mimics the renal effects of Ang-(1-7). Its administration leads to a significant antidiuretic effect by promoting water reabsorption and demonstrates promising renoprotective properties in the setting of acute kidney injury. The complex interplay with AT1 and AT2 receptors highlights the intricate nature of the renin-angiotensin system in the kidney. Further research into the mechanisms of action and therapeutic applications of AVE 0991 and other Mas receptor agonists is warranted to explore their full potential in the management of renal and cardiovascular diseases.

References

Methodological & Application

Standard Experimental Protocol for In Vivo Administration of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2] It mimics the beneficial effects of Ang-(1-7), which often counteract the detrimental actions of Angiotensin II (Ang II).[3][4] The Ang-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system (RAS), playing a protective role in various physiological and pathophysiological processes.[3][4] AVE 0991 has demonstrated therapeutic potential in a range of preclinical models, including cardiovascular diseases, inflammation, and neurological disorders, primarily through its anti-inflammatory, antioxidant, and vasodilatory properties.[3][5][6]

This document provides a comprehensive overview of the standard experimental protocols for the in vivo use of AVE 0991, including detailed methodologies, dosage information, and a summary of its signaling pathways.

Signaling Pathway of AVE 0991

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled receptor.[7] This activation initiates a signaling cascade that often opposes the signaling initiated by Ang II binding to its AT1 receptor. Key downstream effects of AVE 0991/Mas receptor activation include the stimulation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) release and subsequent vasodilation.[8] Additionally, it has been shown to modulate the p38 MAPK signaling pathway.[9]

AVE_0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Protective_Arm Protective Arm (AVE 0991) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor AngII->MasR Counteracted by Detrimental_Effects Vasoconstriction, Inflammation, Fibrosis AT1R->Detrimental_Effects AVE0991 AVE 0991 AVE0991->MasR eNOS eNOS Activation MasR->eNOS p38_MAPK p38 MAPK Phosphorylation MasR->p38_MAPK NO Nitric Oxide (NO) Release eNOS->NO Beneficial_Effects Vasodilation, Anti-inflammatory, Anti-fibrotic NO->Beneficial_Effects

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols

The administration of AVE 0991 in vivo can be achieved through various routes, with the choice of method depending on the specific experimental design, target organ, and desired duration of action.

General Workflow for In Vivo Studies

Experimental_Workflow start Animal Model Selection protocol AVE 0991 Preparation (Vehicle, Concentration) start->protocol admin Administration (Route, Dosage, Frequency) protocol->admin monitoring Monitoring & Data Collection (Physiological, Behavioral, Biochemical) admin->monitoring analysis Endpoint Analysis (Histology, Western Blot, etc.) monitoring->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo studies with AVE 0991.

Preparation of AVE 0991 Solution

Proper dissolution of AVE 0991 is critical for accurate dosing. The choice of vehicle depends on the administration route.

VehicleAdministration Route(s)Reference
10% DMSO in Corn OilIntranasal[5]
Polyethylene Glycol 400 and Sterile WaterOsmotic Mini-pumps[8]
0.9% NaClOral Gavage[1][10]
10% DMSOIntraperitoneal[11][12]
SalineSubcutaneous[13]
30% Cyclodextrin (B1172386)Osmotic Mini-pumps[14]

Note: For intraperitoneal injections, a stock solution in a solvent like DMSO is often prepared first and then diluted to the final concentration with saline or another aqueous buffer to minimize solvent toxicity.[11][12] It is recommended to prepare working solutions fresh daily.[10]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of AVE 0991 used in various in vivo studies.

Rodent Models
Animal ModelDisease/Condition StudiedDosageAdministration RouteDurationKey FindingsReference(s)
Aged RatsPostoperative Delayed Neurocognitive Recovery0.9 mg/kgIntranasalSingle dose post-surgeryAttenuated neuroinflammation and restored blood-brain barrier integrity.[5]
Rats (Cirrhotic)Liver Cirrhosis1 mg/kg (acute) or 28 µg/kg/h (chronic)Intravenous (acute) or Osmotic mini-pump (chronic)Single dose (acute) or 2 weeks (chronic)Reduced portal pressure without systemic hemodynamic effects.[8]
BALB/c MiceChronic Allergic Lung Inflammation (Asthma)1 mg/kg/daySubcutaneousDuring challenge period (4 weeks)Attenuated pulmonary remodeling and inflammation.[13]
MiceColitis1, 20, 40 mg/kg (prophylactic) or 30-40 mg/kg (treatment)IntraperitonealDailyReduced colitis severity.[6]
Wistar RatsNormotensive1 mg/kgOral Gavage7 daysNo significant adverse effects noted.[1][10]
Sprague-Dawley RatsMyocardial InfarctionNot specifiedNot specified4 weeksAttenuated cardiac hypertrophy and improved cardiac function.[3]
Male MiceCerebral Ischemia10 or 20 mg/kgIntraperitonealTwo doses (at reperfusion and 4h post-stroke)Did not provide neuroprotection in this model.[11][12]
C57BL/6 MiceWater Diuresis0.58 nmol/gIntraperitonealSingle doseProduced an antidiuretic effect.[7]
Obese Zucker RatsObesity/Metabolic Syndrome0.5 mg/kg/dayOsmotic Mini-pumps2 weeksImproved glucose tolerance and insulin (B600854) signaling in skeletal muscle.[14]
Apolipoprotein E knockout MiceAng II-induced Abdominal Aortic Aneurysm0.58 or 1.16 µmol/kg/dayMixed with dietNot specifiedDose-dependently inhibited aneurysm formation.[15][16]

Detailed Methodologies for Key Experiments

Intranasal Administration for Neuroprotection
  • Animal Model: Aged rats.[5]

  • Objective: To assess the neuroprotective effects of AVE 0991 on postoperative delayed neurocognitive recovery.[5]

  • Protocol:

    • Anesthetize rats (e.g., with 2.0-2.5% sevoflurane) and place them in a supine position.[5]

    • Prepare a solution of 0.9 mg/kg AVE 0991 in 10% DMSO dissolved in corn oil.[5]

    • Administer a total volume of 36 µl intranasally, by introducing 6 µl alternately into the left and right nostril every 5 minutes for 30 minutes.[5]

    • The administration is performed immediately after surgery.[5]

Chronic Subcutaneous Administration for Asthma
  • Animal Model: BALB/c mice with ovalbumin (OVA)-induced chronic allergic lung inflammation.[13]

  • Objective: To investigate the effect of AVE 0991 on pulmonary remodeling.[13]

  • Protocol:

    • Dissolve AVE 0991 in saline.[13]

    • Administer AVE 0991 at a dose of 1 mg/kg/day via subcutaneous injection.[13]

    • Treatment is given daily during the 4-week OVA challenge period.[13]

    • A control group receives subcutaneous injections of saline.[13]

Intraperitoneal Administration for Colitis
  • Animal Model: Mice with DSS-induced colitis.[6]

  • Objective: To evaluate the anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease.[6]

  • Protocol (Prophylactic):

    • Administer AVE 0991 daily via intraperitoneal injection at doses of 1, 20, or 40 mg/kg.[6]

    • Begin treatment concurrently with the induction of colitis.[6]

  • Protocol (Therapeutic):

    • Induce colitis.[6]

    • Begin daily intraperitoneal administration of AVE 0991 at 30-40 mg/kg after the onset of disease symptoms.[6]

Chronic Administration via Osmotic Mini-pumps for Metabolic Studies
  • Animal Model: Obese Zucker rats.[14]

  • Objective: To evaluate the effect of AVE 0991 on glucose metabolism.[14]

  • Protocol:

    • Dissolve AVE 0991 in a 30% cyclodextrin solution to a concentration that delivers 0.5 mg/kg/day.[14]

    • Fill osmotic mini-pumps with the AVE 0991 solution.[14]

    • Surgically implant the mini-pumps (e.g., subcutaneously or intraperitoneally) for continuous drug delivery over a period of two weeks.[8][14]

Conclusion

AVE 0991 is a versatile pharmacological tool for investigating the protective arm of the renin-angiotensin system in vivo. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research question. The protocols and data summarized in this document provide a valuable resource for designing and conducting robust in vivo experiments with this promising Mas receptor agonist.

References

Application Notes and Protocols for the Preparation of AVE 0991 Sodium Salt Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the beneficial effects of Angiotensin-(1-7), including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[2][3] These properties make AVE 0991 a valuable tool for research in cardiovascular diseases, inflammation, and related fields. This document provides detailed protocols for the preparation of AVE 0991 sodium salt solutions for in vivo injection, along with relevant technical data and a diagram of its signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for AVE 0991, providing a quick reference for experimental design.

ParameterValueSpecies/SystemReference
IC₅₀ 21 ± 35 nMBovine Aortic Endothelial Cell Membranes[1]
47.5 nMMas-transfected COS cells[4][5]
In Vivo Dosage (Mice) 0.58 nmol/g (intraperitoneal)C57BL/6 and Swiss mice[1][6]
1, 20, and 40 mg/kg (intraperitoneal)BALB/c mice[7]
In Vivo Dosage (Rats) 1 mg/kg (oral gavage)Wistar rats[1]
0.5 mg/kg BW/day (osmotic minipumps)Zucker rats[8]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthIn various solvents[1]
Solubility ≥ 2.5 mg/mLIn 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
≥ 2.5 mg/mLIn 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
≥ 2.5 mg/mLIn 10% DMSO, 90% Corn Oil[1]

Experimental Protocols: Preparation of this compound for Injection

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of AVE 0991, while minimizing potential toxicity. Below are detailed protocols for preparing this compound solutions using various vehicles suitable for in vivo administration.

Protocol 1: Saline-Based Vehicle (for readily soluble batches)

This is the simplest vehicle and should be considered first if the specific batch of this compound demonstrates sufficient solubility in aqueous solutions.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free water for injection (optional, for initial dissolution)

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh the required amount of this compound.

  • In a sterile container, dissolve the this compound in a small volume of sterile water for injection or directly in the sterile saline.

  • Gently vortex or sonicate if necessary to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with sterile saline.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[1]

Protocol 2: Co-Solvent Vehicle for Enhanced Solubility (Recommended for most applications)

This protocol utilizes a co-solvent system to ensure the dissolution of this compound, which can sometimes be challenging in purely aqueous solutions. This vehicle is suitable for intravenous, intraperitoneal, and subcutaneous injections.[1][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • 0.22 µm sterile syringe filter

Procedure for a 1 mL final solution:

  • Prepare a stock solution in DMSO: Dissolve the required amount of this compound in 100 µL of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure complete dissolution.

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.[1]

  • Combine DMSO stock and PEG300: Add the 100 µL of the AVE 0991 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1]

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]

  • Final dilution with Saline: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.[1] Vortex thoroughly. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Sterilization: Sterilize the final solution using a 0.22 µm syringe filter.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Rationale for Vehicle Components:

  • DMSO: A powerful solvent for many organic compounds. The concentration is kept low (≤10%) to minimize potential in vivo toxicity.[9]

  • PEG300: A water-miscible co-solvent that enhances the solubility of poorly water-soluble compounds and is generally well-tolerated.[10][11]

  • Tween-80: A non-ionic surfactant that improves the stability of the solution and prevents precipitation.[6]

  • Saline: The aqueous base of the vehicle, ensuring isotonicity for injection.[10]

Protocol 3: Cyclodextrin-Based Vehicle

This formulation is an alternative for improving the solubility of AVE 0991 and is suitable for various injection routes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • 0.22 µm sterile syringe filter

Procedure for a 1 mL final solution:

  • Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure complete dissolution. This solution can be stored at 4°C for up to one week.[9]

  • Prepare a stock solution in DMSO: Dissolve the required amount of this compound in 100 µL of DMSO.

  • Combine and dilute: In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. Add the 100 µL of the AVE 0991 DMSO stock solution to the SBE-β-CD solution and mix thoroughly.[1] The final composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Sterilization and Storage: Sterilize the final solution with a 0.22 µm syringe filter and store as described in the previous protocols.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of AVE 0991 and a typical experimental workflow for its in vivo application.

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Administration In Vivo Administration cluster_Analysis Data Collection & Analysis weigh 1. Weigh AVE 0991 Sodium Salt dissolve 2. Dissolve in Vehicle (e.g., Co-solvent Protocol 2) weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize animal_model 4. Select Animal Model (e.g., Mouse, Rat) sterilize->animal_model injection 5. Administer Solution (IV, IP, or SC) animal_model->injection data_collection 6. Monitor & Collect Data (e.g., Blood Pressure, Tissue Samples) injection->data_collection analysis 7. Analyze Results data_collection->analysis

Caption: Experimental workflow for in vivo studies with AVE 0991.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers utilizing AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor Mas, in mouse models of hypertension. This document outlines recommended dosages, detailed experimental protocols for hypertension induction and drug administration, and the underlying signaling pathways.

Data Presentation: Recommended Dosages of AVE 0991

The following table summarizes the recommended dosages of AVE 0991 used in various mouse models. The selection of a specific dosage and administration route will depend on the experimental design and the specific model of hypertension employed.

Mouse StrainHypertension ModelDosageAdministration RouteVehicleReference
C57BL/6 & Swiss miceNot specified (water diuresis study)0.58 nmol/g body weightIntraperitoneal (i.p.) injection10⁻² mol/L KOH[1][2]
Apolipoprotein E knockout (ApoE⁻/⁻) miceAngiotensin II-induced abdominal aortic aneurysm0.58 or 1.16 µmol/kg/dayOral (mixed with diet)Not specified[3]
C57BL/6 miceDextran sulfate (B86663) sodium (DSS)-induced colitis1, 20, and 40 mg/kgIntraperitoneal (i.p.) injectionNot specified[4]
Obese Zucker rats (for reference)Metabolic syndrome0.5 mg/kg/daySubcutaneous (s.c.) via osmotic minipumps30% solution of cyclodextrin (B1172386)
Aged rats (for reference)Postoperative neurocognitive recovery0.9 mg/kgIntranasal10% Dimethyl sulfoxide (B87167) (DMSO) in corn oil[5]

Experimental Protocols

Induction of Hypertension in Mice

Several models can be used to induce hypertension in mice. Below are protocols for two commonly used methods.

a) Angiotensin II (Ang II)-Induced Hypertension

This model is relevant for studying the renin-angiotensin system's role in hypertension.

  • Materials:

    • Angiotensin II (human, synthetic)

    • Sterile saline (0.9% NaCl) or sterile phosphate-buffered saline (PBS)

    • Osmotic minipumps (e.g., Alzet)

    • Anesthesia (e.g., isoflurane, ketamine/xylazine)

    • Surgical tools for subcutaneous implantation

  • Procedure:

    • Dissolve Angiotensin II in sterile saline to the desired concentration. A typical infusion rate to induce hypertension is 1.44 mg/kg/day.[3]

    • Fill osmotic minipumps with the Ang II solution according to the manufacturer's instructions. The pump model should be chosen based on the desired infusion duration.

    • Anesthetize the mouse using an approved protocol.

    • Make a small subcutaneous incision on the back of the mouse, between the shoulder blades.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical staples.

    • Allow the mice to recover on a warming pad. Monitor for signs of pain or distress.

    • Hypertension typically develops within a few days of pump implantation. Blood pressure should be monitored regularly.

b) Two-Kidney, One-Clip (2K1C) Goldblatt Model

This model mimics renovascular hypertension.

  • Materials:

    • Silver clips with a defined internal diameter

    • Anesthesia

    • Surgical microscope or loupes

    • Fine surgical instruments

  • Procedure:

    • Anesthetize the mouse.

    • Place the mouse in a lateral position and make a flank incision to expose the left kidney.

    • Carefully dissect the renal artery from the surrounding tissue.

    • Place a silver clip of a specific internal diameter (e.g., 0.12 mm) around the renal artery to induce stenosis.

    • Suture the muscle and skin layers.

    • Allow the animal to recover. The contralateral kidney remains untouched.

    • Hypertension develops over several weeks.

Administration of AVE 0991

a) Intraperitoneal (i.p.) Injection

  • Vehicle Preparation:

    • For aqueous solutions, AVE 0991 can be dissolved in a vehicle such as 10⁻² mol/L KOH.[1]

  • Procedure:

    • Prepare the AVE 0991 solution at the desired concentration.

    • Gently restrain the mouse.

    • Inject the solution into the intraperitoneal cavity in the lower abdominal quadrant.

b) Oral Administration (in diet)

  • Procedure:

    • Calculate the total amount of AVE 0991 needed for the treatment period based on the desired daily dosage and the estimated food consumption of the mice.

    • Thoroughly mix the calculated amount of AVE 0991 with the powdered rodent chow.

    • Provide the medicated diet to the mice as their sole food source.[3]

c) Subcutaneous (s.c.) Infusion via Osmotic Minipumps

  • Vehicle Preparation:

    • AVE 0991 can be dissolved in a 30% solution of cyclodextrin for continuous delivery.

  • Procedure:

    • Prepare the AVE 0991 solution in the appropriate vehicle.

    • Fill the osmotic minipumps with the solution.

    • Implant the minipumps subcutaneously as described in the Ang II-induced hypertension protocol.

Signaling Pathways and Experimental Workflow

Signaling Pathway of AVE 0991 in Hypertension

AVE 0991 acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system. Its binding to the Mas receptor initiates a signaling cascade that counteracts the hypertensive effects of Angiotensin II. This primarily involves the production of nitric oxide (NO), a potent vasodilator. The signaling can also involve interactions with AT1 and AT2 receptors and the bradykinin (B550075) system.[6]

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_effects Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction promotes AT2R AT2 Receptor MasR Mas Receptor MasR->AT1R antagonizes MasR->AT2R interacts with eNOS eNOS MasR->eNOS activates Bradykinin Bradykinin System MasR->Bradykinin interacts with AVE0991 AVE 0991 AVE0991->MasR activates Ang17 Angiotensin-(1-7) Ang17->MasR binds Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic NO Nitric Oxide (NO) eNOS->NO produces NO->Vasodilation mediates Bradykinin->eNOS potentiates

Caption: Signaling pathway of AVE 0991 in hypertension.

Experimental Workflow for Studying AVE 0991 in Ang II-Induced Hypertension

The following diagram outlines a typical experimental workflow for evaluating the efficacy of AVE 0991 in a mouse model of Angiotensin II-induced hypertension.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Mouse Strain (e.g., C57BL/6) Group_Assignment Randomly Assign to Groups: 1. Vehicle Control 2. Ang II + Vehicle 3. Ang II + AVE 0991 Animal_Model->Group_Assignment Hypertension_Induction Induce Hypertension: Implant Ang II osmotic minipumps Group_Assignment->Hypertension_Induction Treatment Administer AVE 0991 or Vehicle (e.g., i.p. injection or in diet) Hypertension_Induction->Treatment Monitoring Monitor Blood Pressure (e.g., tail-cuff method) Treatment->Monitoring Tissue_Collection Tissue Collection at Endpoint (Heart, Aorta, Kidneys) Monitoring->Tissue_Collection Histology Histological Analysis (Fibrosis, Hypertrophy) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., NO levels, inflammatory markers) Tissue_Collection->Biochemical_Assays Data_Analysis Statistical Data Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: Experimental workflow for AVE 0991 studies.

References

Solubility of AVE 0991 sodium salt in DMSO versus aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a potent and selective non-peptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). It mimics the beneficial effects of Angiotensin-(1-7), including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions. These properties make AVE 0991 a valuable tool for research in cardiovascular diseases, inflammation, and metabolic disorders. This document provides detailed information on the solubility of this compound in DMSO and aqueous solutions, along with protocols for its handling and use in experimental settings.

Physicochemical Properties

PropertyValue
IUPAC Name Sodium;4'-[(5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl]-N-(ethylcarbamoyl)-5-isobutylthiophene-2-sulfonamide
Molecular Formula C₂₉H₃₀N₄NaO₅S₂
Molecular Weight 617.69 g/mol
CAS Number 304462-19-9

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of reported solubility data in DMSO and aqueous solutions.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO 30 - 41.6748.57 - 67.46Sonication or gentle warming may be required for complete dissolution.[1][2]
Water < 0.1 (insoluble) to 50< 0.16 to 80.95Significant discrepancies exist in the reported solubility in pure water.[1][3] Solubility appears to be greater in buffered saline.[3]
Saline (0.9% NaCl) 1016.19
In Vivo Formulation 2 - 2.53.24 - 4.05In a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2]

Note on Aqueous Solubility: The conflicting data regarding the solubility of this compound in water highlights the importance of using buffered aqueous solutions for consistent results. The ionic strength of the solution likely influences its solubility. For most in vitro and in vivo applications, dissolving the compound in a buffered solution such as phosphate-buffered saline (PBS) or saline is recommended.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of AVE 0991 in the filtrate using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Repeat the experiment in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess AVE 0991 to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (HPLC/Spectrophotometry) D->E

Equilibrium Solubility Determination Workflow
Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 617.69 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 6.18 mg of this compound.

  • Add the weighed compound to a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, saline)

  • Sterile dilution tubes

Procedure:

  • Thaw the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock solution in the same DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution helps to prevent precipitation.

  • For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer.

  • Mix thoroughly by gentle vortexing or inversion.

  • Prepare fresh working solutions daily.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.

Signaling Pathway

AVE 0991 acts as an agonist at the Mas receptor, which is a G protein-coupled receptor. The activation of the Mas receptor by AVE 0991 initiates a signaling cascade that counteracts the effects mediated by the Angiotensin II Type 1 Receptor (AT1R), a key component of the classical RAS. The downstream effects of Mas receptor activation include vasodilation, anti-inflammatory responses, and improved metabolic function.

G cluster_ras Renin-Angiotensin System cluster_protective Protective Arm (ACE2/Ang-(1-7)/Mas) Activated by AVE 0991 Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis MasR Mas Receptor AT1R->MasR Antagonistic Effects AVE0991 AVE 0991 AVE0991->MasR Agonist Vasodilation Vasodilation MasR->Vasodilation Anti_Inflammation Anti-inflammation MasR->Anti_Inflammation Anti_Fibrosis Anti-fibrosis MasR->Anti_Fibrosis Improved_Metabolism Improved Glucose Metabolism MasR->Improved_Metabolism

AVE 0991 Signaling Pathway

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound does not dissolve in DMSO - Insufficient mixing- Low temperature- Concentration exceeds solubility- Vortex vigorously for an extended period.- Gently warm the solution in a 37°C water bath.- Prepare a more dilute stock solution.
Precipitation upon addition to aqueous buffer - "Salting out" effect due to rapid change in solvent polarity.- Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.
Cell toxicity or off-target effects observed - Final DMSO concentration is too high.- Ensure the final DMSO concentration in the assay is non-toxic (typically ≤ 0.1%).- Include a vehicle control with the same DMSO concentration.

References

Application Notes and Protocols for AVE 0991 in Cardiovascular Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, in cell culture studies involving cardiovascular cells. This document outlines the mechanism of action, key applications, detailed experimental protocols, and quantitative data from relevant studies.

Background and Mechanism of Action

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of the endogenous peptide Ang-(1-7) by selectively binding to and activating the Mas receptor, a G-protein-coupled receptor.[1][2][3][4] The Ang-(1-7)/Mas receptor axis is a crucial component of the renin-angiotensin system (RAS) that often counteracts the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis, which is known to promote vasoconstriction, inflammation, and cellular proliferation.[5][6]

In the context of cardiovascular cells, activation of the Mas receptor by AVE 0991 has been shown to elicit several protective effects, including:

  • Vasodilation: Stimulation of nitric oxide (NO) release from endothelial cells.[7][8][9]

  • Anti-proliferative effects: Attenuation of vascular smooth muscle cell (VSMC) proliferation.[1][10]

  • Anti-hypertrophic effects: Prevention of cardiomyocyte hypertrophy.[11]

  • Anti-inflammatory and Anti-fibrotic properties: Reduction of inflammation, oxidative stress, and fibrosis.[2][12]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of AVE 0991 in various cardiovascular cell culture models.

Table 1: Effects of AVE 0991 on Endothelial Cells

Cell TypeAVE 0991 ConcentrationTreatment DurationKey FindingsReference
Bovine Aortic Endothelial Cells (BAECs)10 µmol/LNot specifiedStimulated Nitric Oxide (NO) release (295±20 nmol/L) and low levels of superoxide (B77818) (O2-) release (18±2 nmol/L).[7][8][7][8]
Bovine Aortic Endothelial Cells (BAECs)IC50: 21±35 nmol/LNot specifiedCompeted for high-affinity binding of [125I]-Ang-(1-7).[7][8][7][8]

Table 2: Effects of AVE 0991 on Vascular Smooth Muscle Cells (VSMCs)

Cell TypeAVE 0991 ConcentrationTreatment DurationKey FindingsReference
Rat Vascular Smooth Muscle Cells (VSMCs)10⁻⁸ to 10⁻⁵ mol/LNot specifiedDose-dependently inhibited Ang II-induced proliferation.[1][1]
Rat Vascular Smooth Muscle Cells (VSMCs)10⁻⁵ mol/L or 10⁻⁷ mol/LNot specifiedAttenuated reactive oxygen species (ROS) production and phosphorylation of p38 MAPK.[1][1]
Rat Vascular Smooth Muscle Cells (VSMCs)10⁻⁵ mol/L or 10⁻⁶ mol/LNot specifiedIncreased heme oxygenase-1 (HO-1) expression in the presence of Ang II.[1][1]

Table 3: Effects of AVE 0991 on Cardiomyocytes

Cell TypeAVE 0991 ConcentrationTreatment DurationKey FindingsReference
Neonatal Rat Cardiomyocytes10⁻⁵ mol/L and 10⁻⁷ mol/LNot specifiedAttenuated Ang II-induced increases in protein content, cell surface area, and [³H]leucine incorporation.[11][11]
Neonatal Rat Cardiomyocytes10⁻⁵ mol/L and 10⁻⁷ mol/LNot specifiedInhibited Ang II-induced elevation of TGF-β1 and Smad2 expression.[11][11]

Signaling Pathways

AVE 0991 exerts its effects through the activation of the Mas receptor, which triggers downstream signaling cascades that vary depending on the cell type.

AVE0991_Signaling_Endothelial AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Activates B2R Bradykinin B2 Receptor MasR->B2R Kinin-mediated activation eNOS eNOS B2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: AVE 0991 signaling in endothelial cells leading to vasodilation.

AVE0991_Signaling_VSMC AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS ROS Production AT1R->ROS p38MAPK p38 MAPK Phosphorylation AT1R->p38MAPK ROS->p38MAPK Proliferation VSMC Proliferation p38MAPK->Proliferation AVE0991 AVE 0991 AVE0991->ROS Inhibits MasR Mas Receptor AVE0991->MasR Activates HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 Induces HO1->p38MAPK Inhibits

Caption: AVE 0991 counteracts Ang II-induced VSMC proliferation.

AVE0991_Signaling_Cardiomyocyte AngII Angiotensin II TGFb1 TGF-β1 Expression AngII->TGFb1 Induces Smad2 Smad2 Expression TGFb1->Smad2 Activates Hypertrophy Cardiomyocyte Hypertrophy Smad2->Hypertrophy AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Activates MasR->TGFb1 Inhibits MasR->Smad2 Inhibits

Caption: AVE 0991 inhibits Ang II-induced cardiomyocyte hypertrophy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of AVE 0991 on cardiovascular cells.

Protocol 1: Assessment of Vascular Smooth Muscle Cell (VSMC) Proliferation

This protocol is designed to quantify the anti-proliferative effect of AVE 0991 on Ang II-stimulated VSMCs.

VSMC_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay A Seed VSMCs in 96-well plates B Starve cells in serum-free medium for 24h A->B C Pre-treat with AVE 0991 (10⁻⁸ to 10⁻⁵ M) or vehicle for 1h B->C D Stimulate with Angiotensin II (e.g., 100 nM) C->D E Incubate for 24-48h D->E F Add BrdU or MTT reagent E->F G Measure absorbance F->G

Caption: Workflow for assessing VSMC proliferation.

Materials:

  • Rat Aortic Smooth Muscle Cells (or other suitable VSMC line)

  • DMEM/F-12 medium supplemented with 10% FBS

  • Serum-free DMEM/F-12 medium

  • AVE 0991 (stock solution in DMSO or appropriate solvent)

  • Angiotensin II (Ang II)

  • BrdU or MTT proliferation assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs into 96-well plates at a density of 5,000-10,000 cells/well in complete medium and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.

  • Pre-treatment: Pre-treat the cells with various concentrations of AVE 0991 (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) or vehicle control for 1 hour.

  • Stimulation: Add Ang II (e.g., 100 nM) to the wells to induce proliferation. Include a control group without Ang II stimulation.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Proliferation Assay:

    • For BrdU Assay: Add BrdU labeling reagent to each well during the final 2-4 hours of incubation. Follow the manufacturer's instructions for cell fixation, antibody incubation, and substrate reaction.

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control group and express the results as a percentage of the Ang II-stimulated group.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes the use of a fluorescent dye to measure NO production in endothelial cells treated with AVE 0991.

NO_Production_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_assay Measurement A Seed endothelial cells on glass coverslips or in 96-well plates B Allow cells to reach 80-90% confluency A->B C Wash cells with buffer B->C D Load cells with DAF-FM diacetate (NO indicator) C->D E Treat with AVE 0991 (e.g., 10 µM) or controls D->E F Incubate for a defined period E->F G Measure fluorescence intensity F->G

Caption: Workflow for measuring nitric oxide production.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs)

  • Endothelial cell growth medium

  • DAF-FM diacetate (or other suitable NO-sensitive fluorescent dye)

  • AVE 0991

  • Positive control (e.g., Acetylcholine or Bradykinin)

  • Negative control (e.g., L-NAME, an eNOS inhibitor)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells onto glass-bottom dishes, coverslips, or black-walled 96-well plates suitable for fluorescence measurements.

  • Cell Growth: Culture the cells until they form a confluent monolayer.

  • Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with DAF-FM diacetate (e.g., 5 µM) in the dark for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the salt solution to remove excess dye.

  • Treatment: Add AVE 0991 (e.g., 10 µM), positive control, negative control, or vehicle to the cells.

  • Image/Data Acquisition:

    • Microscopy: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.

    • Plate Reader: Measure fluorescence intensity at an excitation/emission of ~495/515 nm at regular intervals.

  • Analysis: Quantify the change in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of NO production.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

This protocol outlines methods to evaluate the anti-hypertrophic effects of AVE 0991 on cardiomyocytes, focusing on cell size and protein synthesis.

Cardiomyocyte_Hypertrophy_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Hypertrophy Assessment A Isolate and culture neonatal rat cardiomyocytes B Allow cells to attach and start beating A->B C Pre-treat with AVE 0991 (10⁻⁷, 10⁻⁵ M) or vehicle for 1h B->C D Induce hypertrophy with Angiotensin II (e.g., 1 µM) C->D E Incubate for 48-72h D->E F [³H]-Leucine incorporation for protein synthesis OR Immunostaining for cell size measurement E->F G Quantify radioactivity or cell surface area F->G

Caption: Workflow for assessing cardiomyocyte hypertrophy.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Plating medium and maintenance medium for cardiomyocytes

  • AVE 0991

  • Angiotensin II (Ang II)

  • [³H]-Leucine

  • Antibodies for immunostaining (e.g., anti-α-actinin)

  • Fluorescent secondary antibodies and DAPI

  • Scintillation counter

  • Fluorescence microscope with image analysis software

Procedure:

A. Protein Synthesis ([³H]-Leucine Incorporation):

  • Cell Culture and Treatment: Isolate and culture NRVMs. After 24-48 hours, pre-treat with AVE 0991 for 1 hour, followed by Ang II stimulation for 48 hours.

  • Radiolabeling: During the final 24 hours of incubation, add [³H]-Leucine (1 µCi/mL) to the medium.

  • Cell Lysis and Precipitation: At the end of the incubation, wash the cells with ice-cold PBS, and precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA).

  • Quantification: Wash the precipitate with ethanol, solubilize it in NaOH, and measure the radioactivity using a scintillation counter.

B. Cell Size Measurement (Immunofluorescence):

  • Cell Culture and Treatment: Culture NRVMs on coverslips. Treat with AVE 0991 and Ang II as described above for 48-72 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against a sarcomeric protein (e.g., α-actinin) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to outline individual cells and measure their surface area. Analyze at least 100 cells per condition.

References

Oral Administration of AVE 0991 in Rat Models of Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor Mas, in preclinical rat models of heart failure. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to facilitate the design and execution of studies investigating the therapeutic potential of AVE 0991 in cardiovascular disease.

Introduction

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of the endogenous peptide Ang-(1-7).[1][2] The Ang-(1-7)/Mas receptor axis is a counter-regulatory pathway within the renin-angiotensin system (RAS) that often opposes the detrimental actions of Angiotensin II (Ang II). Activation of the Mas receptor by agonists like AVE 0991 has been shown to elicit cardioprotective effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-hypertrophic responses.[3][4][5] In rat models of heart failure, particularly those induced by myocardial infarction, oral administration of AVE 0991 has demonstrated significant improvements in cardiac function and a reduction in cardiac remodeling.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Ferreira et al. (2007), which investigated the effects of oral AVE 0991 administration in a rat model of heart failure induced by myocardial infarction.[6][7]

Table 1: Effects of Oral AVE 0991 (1 mg/kg/day for 7 days) on Cardiac Function in Infarcted Rats [6][7]

ParameterSham-OperatedInfarction (Vehicle)Infarction + AVE 0991
Systolic Tension (g)13.00 ± 1.027.18 ± 0.669.23 ± 1.05
+dT/dt (g/s)209.90 ± 1.09103.6 ± 5.50136.20 ± 4.66
-dT/dt (g/s)199.70 ± 1.7689.51 ± 5.18124.40 ± 6.53
Heart Rate (beats/min)216.50 ± 2.37156.40 ± 1.33185.90 ± 3.60

Table 2: Effect of Oral AVE 0991 on Infarct Size in Rats [6][7]

GroupInfarcted Area (mm²)
Infarction (Vehicle)6.98 ± 1.01
Infarction + AVE 09913.94 ± 1.04

Experimental Protocols

Induction of Myocardial Infarction (MI) in Rats by Left Coronary Artery Ligation

This protocol describes a standard surgical procedure to induce MI in rats, creating a model of heart failure.[4][6][8][9][10]

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine combination)[9]

  • Endotracheal tube (16-gauge intravenous catheter)[6]

  • Ventilator

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Electrocardiogram (ECG) machine

Procedure:

  • Anesthetize the rat and shave the thoracic area.

  • Intubate the rat and connect it to a ventilator.

  • Make a left thoracotomy incision at the fourth intercostal space to expose the heart.[10]

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture underneath the LAD artery, approximately 1-2 mm from its origin.[9]

  • Permanently ligate the LAD artery. Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery and by ST-segment elevation on the ECG.[2]

  • Close the chest wall in layers.

  • For sham-operated control animals, perform the same procedure without ligating the coronary artery.[2]

  • Provide appropriate post-operative care, including analgesia and monitoring.

Oral Administration of AVE 0991

This protocol outlines the method for daily oral dosing of AVE 0991 to the rats.[2]

Materials:

  • AVE 0991

  • Vehicle (e.g., 0.9% NaCl)

  • Oral gavage needles

Procedure:

  • Prepare a solution of AVE 0991 in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).[2]

  • Administer the AVE 0991 solution or vehicle to the rats once daily via oral gavage.[2]

  • The treatment period can vary depending on the study design, for example, 7 days post-MI.[2]

Assessment of Cardiac Function using the Langendorff Isolated Heart Technique

This ex vivo method allows for the detailed assessment of cardiac contractile function.[1][11][12][13]

Materials:

  • Langendorff apparatus

  • Krebs-Ringer solution (KRS)

  • Heparin

  • Pressure transducer

  • Data acquisition system

Procedure:

  • At the end of the treatment period, heparinize the rat (e.g., 400 IU, intraperitoneally) and then euthanize the animal.[2]

  • Quickly excise the heart and place it in ice-cold KRS.

  • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KRS at a constant pressure.

  • Insert a balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Record key cardiac parameters, including systolic and diastolic pressure, heart rate, and the maximum rates of pressure development and fall (+/-dT/dt).[14]

Quantification of Infarct Size using Gomori Trichrome Stain

This histological staining technique is used to differentiate between fibrotic scar tissue and healthy myocardium.[7][15][16][17]

Materials:

  • Formalin or other fixative

  • Paraffin or OCT embedding medium

  • Microtome

  • Gomori's Trichrome stain reagents (including Bouin's solution, Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue)[15][18]

  • Microscope with imaging software

Procedure:

  • After the assessment of cardiac function, fix the heart in formalin and embed it in paraffin.

  • Cut serial sections of the left ventricle.

  • Stain the sections using the Gomori's one-step trichrome staining protocol. This will stain the collagen fibers in the infarcted area blue, while the viable myocardium will stain red.[15]

  • Capture images of the stained sections and use image analysis software to quantify the area of fibrosis relative to the total left ventricular area.

Visualizations

Signaling Pathways and Experimental Workflow

AVE0991_Signaling_Pathway cluster_0 AVE 0991 Administration cluster_1 Cellular Mechanisms cluster_2 Physiological Effects cluster_3 Therapeutic Outcomes in Heart Failure AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor Binds to eNOS Activation eNOS Activation Mas Receptor->eNOS Activation Activates Anti-inflammatory Anti-inflammatory Mas Receptor->Anti-inflammatory Anti-fibrotic Anti-fibrotic Mas Receptor->Anti-fibrotic Anti-hypertrophic Anti-hypertrophic Mas Receptor->Anti-hypertrophic NO Production NO Production eNOS Activation->NO Production Increases PKG Pathway PKG Pathway NO Production->PKG Pathway Activates Vasodilation Vasodilation PKG Pathway->Vasodilation Improved Cardiac Function Improved Cardiac Function Vasodilation->Improved Cardiac Function Reduced Cardiac Remodeling Reduced Cardiac Remodeling Anti-inflammatory->Reduced Cardiac Remodeling Anti-fibrotic->Reduced Cardiac Remodeling Anti-hypertrophic->Reduced Cardiac Remodeling

Caption: Signaling pathway of AVE 0991 in cardioprotection.

Experimental_Workflow Start Start Induce MI Induce Myocardial Infarction (LAD Ligation) Start->Induce MI Treatment Oral Administration of AVE 0991 (e.g., 1 mg/kg/day for 7 days) Induce MI->Treatment Assess Function Assess Cardiac Function (Langendorff Apparatus) Treatment->Assess Function Histology Quantify Infarct Size (Gomori Trichrome Stain) Assess Function->Histology Data Analysis Data Analysis and Interpretation Histology->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating AVE 0991 in a rat MI model.

References

Application Notes and Protocols for Measuring Nitric Oxide Release Stimulated by AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for measuring nitric oxide (NO) release from bovine aortic endothelial cells (BAECs) upon stimulation with AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. The protocol utilizes the Griess assay, a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable metabolite of NO in aqueous solution. Additionally, this document outlines the signaling pathway initiated by AVE 0991 leading to endothelial nitric oxide synthase (eNOS) activation and subsequent NO production.

Introduction

AVE 0991 is a synthetic compound that mimics the vasodilatory and cardioprotective effects of Ang-(1-7) by activating the Mas receptor. A key mechanism underlying these effects is the stimulation of nitric oxide (NO) production by endothelial cells. Accurate measurement of NO release is crucial for characterizing the pharmacological activity of AVE 0991 and similar compounds. This protocol provides a reliable and reproducible method for quantifying AVE 0991-stimulated NO release in a cell-based assay.

Data Presentation

The following table summarizes the quantitative data on nitric oxide release from bovine aortic endothelial cells (BAECs) stimulated with AVE 0991, as well as the effects of various antagonists.

Treatment ConditionPeak NO Concentration (nmol/L)Percent Inhibition of NO Release
AVE 0991 (10 µmol/L)295 ± 20N/A
AVE 0991 + [D-Ala⁷]-Ang-(1-7) (Ang-(1-7) antagonist)Not directly reported, but inhibition was ~50%~50%
AVE 0991 + EXP 3174 (AT₁ receptor antagonist)Not directly reported, but inhibition was ~50%~50%
AVE 0991 + PD 123,177 (AT₂ receptor antagonist)Not directly reported, but inhibition was ~90%~90%
AVE 0991 + NO synthase inhibitorNot directly reported, but inhibition was ~70%~70%
AVE 0991 + Bradykinin B₂ receptor blockadeNot directly reported, but inhibition was ~80%~80%

Data is based on findings from Wiemer et al., 2002.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the key experiments.

Protocol 1: Culture of Bovine Aortic Endothelial Cells (BAECs)

Materials:

  • Bovine Aorta

  • Dulbecco's Modified Eagle's Medium (DMEM), low-glucose

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Collagenase solution (0.1%)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Tissue culture flasks (T-75)

  • Sterile surgical instruments

Procedure:

  • Aorta Preparation: Aseptically collect a bovine aorta and transport it to a sterile work area. Trim away excess adipose and connective tissue.

  • Endothelial Cell Isolation:

    • Cut the aorta longitudinally to expose the endothelial surface.

    • Gently rinse the luminal surface with sterile PBS to remove any blood clots.

    • Incubate the aorta with a 0.1% collagenase solution for 10-15 minutes at 37°C to detach the endothelial cells.

    • Gently scrape the endothelial surface with a cell scraper and collect the cell suspension in a sterile centrifuge tube containing DMEM with 20% FBS to inactivate the collagenase.

  • Cell Culture:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete growth medium (DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).

    • Seed the cells into a T-75 tissue culture flask.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Change the medium every 2-3 days until the cells reach confluency.

  • Subculturing:

    • When cells are confluent, wash the monolayer with sterile PBS.

    • Add trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cells in fresh medium and plate them into new flasks or multi-well plates for experiments.

Protocol 2: Measurement of AVE 0991-Stimulated Nitric Oxide Release using the Griess Assay

Materials:

  • Confluent Bovine Aortic Endothelial Cells (BAECs) in a 96-well plate

  • AVE 0991

  • Phenol (B47542) red-free cell culture medium

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BAECs into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere and reach confluency.

  • Cell Stimulation:

    • Wash the cells once with sterile PBS.

    • Replace the medium with 100 µL of phenol red-free medium.

    • Prepare a stock solution of AVE 0991 and dilute it in the phenol red-free medium to the desired final concentrations (e.g., a range of concentrations for a dose-response curve, with 10 µM being a key concentration based on published data).[1][2][3]

    • Add the AVE 0991 solution to the respective wells. For control wells, add the vehicle control.

    • Incubate the plate at 37°C for a specified time. Based on existing literature, the peak NO release is rapid; therefore, an incubation time of 30 minutes to 1 hour is recommended for nitrite accumulation in the supernatant.

  • Griess Assay:

    • Standard Curve Preparation: Prepare a serial dilution of the 100 µM NaNO₂ standard solution in phenol red-free medium to obtain concentrations ranging from 0 to 100 µM. Add 50 µL of each standard to empty wells of the 96-well plate.

    • Sample Collection: Carefully collect 50 µL of the supernatant from each well of the cell plate and transfer it to the corresponding wells of the plate containing the standards.

    • Griess Reagent Addition:

      • Add 50 µL of Griess Reagent Component A to each well containing standards and samples.

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Component B to each well.

    • Incubation and Measurement: Incubate the plate for another 5-10 minutes at room temperature, protected from light. A purple color will develop. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

Signaling Pathway and Experimental Workflow

AVE 0991 Signaling Pathway for NO Release

The following diagram illustrates the signaling cascade initiated by AVE 0991, leading to the production of nitric oxide.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates Ang17 Ang-(1-7) Ang17->MasR activates Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R activates G_protein G-protein MasR->G_protein activates B2R->G_protein activates PI3K PI3K G_protein->PI3K activates Akt Akt/PKB PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Citrulline L-Citrulline eNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->NO L_Arginine->L_Citrulline

Caption: AVE 0991 signaling pathway for nitric oxide release.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for measuring AVE 0991-stimulated nitric oxide release.

Experimental_Workflow start Start culture_cells Culture Bovine Aortic Endothelial Cells (BAECs) to confluency start->culture_cells seed_plate Seed BAECs into a 96-well plate culture_cells->seed_plate stimulate_cells Stimulate cells with AVE 0991 seed_plate->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze data and calculate NO concentration measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for NO measurement.

References

Application Notes and Protocols for In Vitro Binding Assay of AVE 0991 to the Mas Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide agonist of the Mas receptor, mimicking the biological effects of the endogenous ligand Angiotensin-(1-7)[1][2][3]. The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS)[4]. Activation of the Mas receptor by agonists like AVE 0991 initiates a signaling cascade with various physiological outcomes, including vasodilation and anti-inflammatory effects, primarily through the production of nitric oxide (NO)[1][4]. Understanding the binding characteristics of novel compounds like AVE 0991 to the Mas receptor is crucial for the development of new therapeutic agents targeting the RAS.

This document provides detailed application notes and protocols for performing an in vitro binding assay to characterize the interaction of AVE 0991 with the Mas receptor.

Data Presentation: Binding Affinity of AVE 0991 to the Mas Receptor

The following table summarizes the quantitative data for the binding of AVE 0991 to the Mas receptor from various published studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of AVE 0991 required to displace 50% of a radiolabeled ligand from the Mas receptor.

RadioligandCell Line / TissueIC50 of AVE 0991Reference
125I-Ang-(1-7)Mas-transfected COS cells4.75 x 10-8 M (47.5 nM)[5][6]
125I-Ang-(1-7)Bovine aortic endothelial cell membranes21 nM[3][7][8]

Experimental Protocols

This section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity of AVE 0991 for the Mas receptor. This protocol is based on established methods for GPCR binding assays.

Objective:

To determine the IC50 value of AVE 0991 for the Mas receptor by measuring its ability to compete with the binding of a radiolabeled Angiotensin-(1-7) analog.

Materials and Reagents:
  • Cell Membranes: Membranes prepared from a cell line stably expressing the human Mas receptor (e.g., Mas-transfected CHO or COS cells).

  • Radioligand: 125I-Angiotensin-(1-7) (PerkinElmer or equivalent).

  • Competitor Ligand: AVE 0991 (Sigma-Aldrich or equivalent).

  • Unlabeled Ligand for Non-Specific Binding: Angiotensin-(1-7) (Bachem or equivalent).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Experimental Procedure:
  • Membrane Preparation:

    • Culture Mas-transfected cells to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • The assay is performed in a 96-well microplate with a final volume of 250 µL per well.

    • Prepare serial dilutions of the competitor ligand, AVE 0991, in binding buffer.

    • Total Binding Wells: Add 50 µL of binding buffer, 150 µL of the membrane preparation, and 50 µL of 125I-Ang-(1-7) (at a concentration near its Kd).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled Angiotensin-(1-7) (e.g., 1 µM), 150 µL of the membrane preparation, and 50 µL of 125I-Ang-(1-7).

    • Competition Wells: Add 50 µL of each concentration of the AVE 0991 serial dilutions, 150 µL of the membrane preparation, and 50 µL of 125I-Ang-(1-7).

  • Incubation:

    • Incubate the microplate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the AVE 0991 concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of AVE 0991.

Mandatory Visualizations

Mas Receptor Signaling Pathway

Caption: Signaling pathway of the Mas receptor activated by Ang-(1-7) and AVE 0991.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow start Start prep Prepare Mas Receptor Membranes start->prep reagents Prepare Radioligand (¹²⁵I-Ang-(1-7)), Competitor (AVE 0991), and Buffers prep->reagents setup Set up Assay in 96-well Plate (Total, Non-Specific, Competition) reagents->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter and Wash to Separate Bound from Unbound Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate Specific Binding, Generate Competition Curve, Determine IC₅₀ counting->analysis end End analysis->end Binding_Assay_Components cluster_assay Binding Assay cluster_measurement Measurement MasR Mas Receptor (on cell membrane) Binding Binding Event MasR->Binding Radioligand ¹²⁵I-Ang-(1-7) (Radiolabeled Ligand) Radioligand->Binding Binds to AVE0991 AVE 0991 (Unlabeled Competitor) AVE0991->Binding Competes with Radioligand for Measurement Radioactivity Signal Binding->Measurement Generates

References

Application Notes and Protocols: The Use of AVE 0991 in Experimental Colitis and Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] A growing body of evidence highlights the role of the renin-angiotensin system (RAS) in the pathogenesis of IBD.[1][2] Specifically, the protective arm of the RAS, the ACE2/Angiotensin-(1–7)/Mas receptor (MasR) axis, has shown potent anti-inflammatory properties.[3][4] Angiotensin-(1–7) [Ang-(1–7)] has demonstrated anti-inflammatory effects in murine models of colitis; however, its short half-life limits its therapeutic potential.[1][3]

AVE 0991 is a non-peptide agonist of the Mas receptor, mimicking the beneficial effects of Ang-(1–7).[1][5][6] Its advantages include a longer half-life and resistance to proteolytic degradation, making it a valuable tool for studying the therapeutic potential of MasR activation in IBD.[1][5] These application notes provide a comprehensive overview of the use of AVE 0991 in experimental colitis models, including its mechanism of action, protocols for its use, and key experimental findings.

Mechanism of Action

AVE 0991 exerts its anti-inflammatory effects by activating the Mas receptor. This activation triggers downstream signaling pathways that counteract the pro-inflammatory effects often seen in colitis. The proposed mechanism involves:

  • Modulation of Inflammatory Mediators: AVE 0991 treatment leads to a decrease in the expression of various pro-inflammatory cytokines and chemokines.[1][5]

  • Inhibition of Pro-inflammatory Signaling: The compound has been shown to decrease the activity of key signaling pathways involved in inflammation, such as p38 MAPK and Akt.[1][5]

  • Improvement of Gut Barrier Function: AVE 0991 can increase the expression of mucins and focal adhesion kinase, which are crucial for maintaining the integrity of the intestinal barrier.[1][5]

The signaling pathway for AVE 0991's anti-inflammatory action in colitis is depicted below:

AVE0991_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular & Tissue Response AVE0991 AVE0991 MasR Mas Receptor AVE0991->MasR p38_MAPK p38 MAPK (Active) MasR->p38_MAPK Akt Akt (Active) MasR->Akt Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines MasR->Pro_inflammatory_Cytokines FAK Focal Adhesion Kinase MasR->FAK Mucins Mucins MasR->Mucins Inflammation_Reduction Reduced Inflammation Barrier_Improvement Improved Barrier Function

AVE 0991 signaling pathway in colitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AVE 0991 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.

Table 1: Effect of Prophylactic AVE 0991 Treatment on Colitis Severity

ParameterDSS + VehicleDSS + AVE 0991 (1 mg/kg)DSS + AVE 0991 (20 mg/kg)DSS + AVE 0991 (40 mg/kg)
Body Weight Change (%) Significant LossAttenuated LossAttenuated LossAttenuated Loss
Colon Length Significantly ShorterSignificantly LongerSignificantly LongerSignificantly Longer
Histological Score HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Ulceration (%) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Edema 100%AbsentAbsentAbsent
Diarrhea 66%AbsentAbsentAbsent
Blood in Stool 66%AbsentAbsentAbsent
Adhesions 100%AbsentAbsentAbsent

Data adapted from studies on DSS-induced colitis in mice.[1]

Table 2: Effect of Therapeutic AVE 0991 Treatment on Colitis Severity

ParameterDSS + VehicleDSS + AVE 0991 (20 mg/kg)DSS + AVE 0991 (40 mg/kg)
Body Weight Change (%) ~30% Drop~30% Drop~30% Drop
Colon Thickness IncreasedReversed IncreaseReversed Increase
Colon Length DecreasedNo Significant ChangeNo Significant Change

Data reflects a single dose treatment approach after colitis induction.[1]

Table 3: Effect of AVE 0991 and Combination Therapy on Pro-inflammatory Mediators

MediatorDSS + VehicleDSS + AVE 0991 (30 mg/kg) + Azathioprine
p38 MAPK Activity IncreasedDecreased
Akt Activity IncreasedDecreased
IL-2, -3, -5, -10, -12, -13, -23, -27 IncreasedDecreased
CCL-1 (I-309) IncreasedDecreased
MCP-5 IncreasedDecreased
sICAM-1 IncreasedDecreased

Data from a combination therapy study.[5]

Experimental Protocols

The following are detailed protocols for the use of AVE 0991 in a DSS-induced colitis model in mice. These protocols are based on established methodologies.[1]

Materials
  • AVE 0991

  • Dextran Sulfate Sodium (DSS) (36,000-50,000 Da)

  • Vehicle for AVE 0991 (e.g., 10 mM KOH in 0.9% NaCl)

  • Female BALB/c mice (6-10 weeks old)

  • Standard laboratory equipment for animal handling, injections, and tissue collection.

Experimental Workflow: DSS-Induced Colitis

DSS_Colitis_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline_Measurements Record Baseline Body Weight Acclimatization->Baseline_Measurements DSS_Induction Induce Colitis: 2.5% DSS in Drinking Water (Days 0-7) Baseline_Measurements->DSS_Induction Treatment_Regimen Select Treatment Regimen DSS_Induction->Treatment_Regimen Prophylactic Prophylactic Treatment: AVE 0991 or Vehicle (Daily from Day 0) Treatment_Regimen->Prophylactic Prophylactic Therapeutic Therapeutic Treatment: AVE 0991 or Vehicle (e.g., Daily from Day 5) Treatment_Regimen->Therapeutic Therapeutic Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Prophylactic->Monitoring Therapeutic->Monitoring Sacrifice Euthanasia (e.g., Day 8) Monitoring->Sacrifice Tissue_Collection Collect Colon for: - Length Measurement - Histology - Molecular Analysis Sacrifice->Tissue_Collection End End Tissue_Collection->End

Workflow for DSS-induced colitis experiments.
Protocol 1: Prophylactic Treatment with AVE 0991

This protocol is designed to assess the ability of AVE 0991 to prevent the development of colitis.

  • Animal Acclimatization: House female BALB/c mice in standard conditions for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Group Allocation: Randomly divide mice into the following groups:

    • Control (no DSS, vehicle treatment)

    • DSS + Vehicle

    • DSS + AVE 0991 (e.g., 1, 20, 40 mg/kg)

  • Colitis Induction: On Day 0, replace regular drinking water with a 2.5% (w/v) solution of DSS. Provide this solution ad libitum for 7 days.

  • AVE 0991 Administration:

    • Prepare a stock solution of AVE 0991 in the appropriate vehicle.

    • On Day 0, and daily thereafter for the duration of the experiment, administer AVE 0991 or vehicle via intraperitoneal (i.p.) injection.

  • Daily Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of colitis, including stool consistency and the presence of blood.

  • Termination of Experiment: On Day 8 (or as pre-determined), euthanize the mice.

  • Outcome Assessment:

    • Immediately excise the colon and measure its length from the cecum to the anus.

    • Collect colonic tissue for histological analysis (e.g., H&E staining) and molecular studies (e.g., Western blotting, qPCR for cytokine expression).

Protocol 2: Therapeutic Treatment with AVE 0991

This protocol evaluates the efficacy of AVE 0991 in treating established colitis.

  • Animal Acclimatization and Baseline Measurements: Follow steps 1 and 2 of the prophylactic protocol.

  • Group Allocation: As per the prophylactic protocol.

  • Colitis Induction: Induce colitis with 2.5% DSS in drinking water for 7 days.

  • AVE 0991 Administration:

    • Begin administration of AVE 0991 or vehicle on Day 5, after the onset of clinical signs of colitis.

    • Administer daily until the end of the experiment. Doses may need to be higher than in the prophylactic regimen (e.g., 20, 40 mg/kg).

  • Daily Monitoring: Monitor as described in the prophylactic protocol.

  • Termination and Assessment: Follow steps 7 and 8 of the prophylactic protocol.

Conclusion

AVE 0991 is a valuable pharmacological tool for investigating the role of the ACE2/Ang-(1–7)/MasR axis in colitis and IBD. Its demonstrated anti-inflammatory effects and favorable pharmacokinetic profile make it a promising candidate for further pre-clinical and potentially clinical investigation.[1][5] The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of Mas receptor activation in the context of inflammatory bowel disease.

References

Troubleshooting & Optimization

Proper storage and stability of AVE 0991 sodium salt solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, stability, and handling of AVE 0991 sodium salt solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound in its solid form should be stored at -20°C for up to 3 years.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in an organic solvent such as DMSO. This compound is soluble in DMSO.

Q3: What are the recommended storage conditions and stability for stock solutions?

Stock solutions of this compound can be stored under the following conditions:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q4: Can I use water to prepare a stock solution?

While this compound is soluble in alkaline water solutions, if you choose to use water as the solvent for your stock solution, it is crucial to filter and sterilize it using a 0.22 μm filter before use.[1][3] For long-term storage, it is generally recommended to use an organic solvent like DMSO.

Q5: My this compound solution shows precipitation. What should I do?

If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[2] Always ensure the solution is clear before use.

Q6: How should I prepare a working solution for in vivo experiments?

For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2] A common vehicle for oral administration in rats is 0.9% NaCl.[1] For subcutaneous injection in mice, a vehicle of 10 mM KOH in 0.9% NaCl has been used.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution upon storage The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles.Store aliquoted stock solutions at -80°C to minimize freeze-thaw cycles. If precipitation occurs, attempt to redissolve by gentle warming or sonication before use.
Inconsistent experimental results Degradation of the compound due to improper storage or handling of the solution.Always prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly and within their recommended stability period.
Difficulty dissolving the compound The chosen solvent is not appropriate, or the concentration is too high.Refer to the solubility data. Use of DMSO for stock solutions is recommended. For aqueous solutions, ensure the pH is appropriate (alkaline). Gentle heating or sonication can also be applied.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Duration Reference
Solid (Powder)-20°C3 years[5]
Stock Solution (in solvent)-80°C6 months[1]
Stock Solution (in solvent)-20°C1 month[1]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSOSoluble[6]
Saline≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound (M.Wt: 602.7 g/mol ).

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials.

  • Store the aliquots at -80°C for up to 6 months.

Visualizations

Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Counter_Regulatory Counter-Regulatory Axis cluster_Effects Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds AT2R AT2 Receptor AngII->AT2R Binds Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction MasR Mas Receptor Ang17->MasR Binds Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR Agonist Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment Day cluster_Analysis Analysis A Weigh AVE 0991 Sodium Salt B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot and Store at -80°C B->C D Thaw one aliquot of stock solution E Prepare fresh working solution in appropriate vehicle D->E F Administer to experimental model E->F G Collect samples F->G H Perform assays (e.g., ELISA, Western Blot) G->H I Data analysis H->I

References

How to prevent precipitation of AVE 0991 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AVE 0991 in experimental settings. Our focus is to help you prevent precipitation of this compound in your experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of AVE 0991?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of AVE 0991.[1][2] It is soluble in DMSO at concentrations as high as 30 mg/mL (51.66 mM).[2] For most in vitro applications, a stock solution of 1 mM in DMSO is commonly used.[1]

Q2: My AVE 0991 precipitated after I diluted my DMSO stock solution in an aqueous buffer. Why did this happen and how can I prevent it?

A2: AVE 0991 is poorly soluble in aqueous solutions.[2] Precipitation upon dilution of a DMSO stock into an aqueous buffer (like PBS or saline) is a common issue. This occurs because the DMSO concentration is significantly lowered, reducing the overall solvating capacity for AVE 0991.

To prevent this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell cultures.

  • Use of Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system is highly recommended. A common formulation includes PEG300 and a surfactant like Tween-80 in addition to DMSO and saline.[2][3]

  • Sequential Dilution: When preparing your working solution, add the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring. This can help prevent localized high concentrations of the compound in the aqueous phase, which can trigger precipitation.

Q3: Can I dissolve AVE 0991 directly in saline or cell culture medium?

A3: Direct dissolution of AVE 0991 in purely aqueous solutions like saline or cell culture medium is not recommended due to its low water solubility.[2] While one study reports dissolving AVE 0991 in 0.9% saline at 10 mg/mL, this may be an exception or involve a specific salt form of the compound.[4] For consistent and reliable results, it is best practice to first prepare a concentrated stock solution in DMSO.

Q4: What is the stability of AVE 0991 in solution?

A4: Stock solutions of AVE 0991 in DMSO can be stored at -20°C or -80°C for extended periods (up to one year at -80°C).[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[3]

Troubleshooting Guide: AVE 0991 Precipitation

This guide will help you diagnose and resolve issues with AVE 0991 precipitation during your experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Insufficient solvent capacity of the final solution.- Increase the final DMSO concentration if experimentally permissible.- Utilize a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).- Perform a stepwise dilution, adding the aqueous buffer slowly to the DMSO stock with constant mixing.
Cloudiness or precipitate observed in the final working solution over time. The compound is coming out of solution at the working concentration and temperature.- Lower the final concentration of AVE 0991 if your experimental design allows.- For in vitro assays, consider including a low percentage of serum or BSA in your buffer, which can sometimes help stabilize compounds.- Ensure the pH of your final buffer is within a range that favors solubility (if known).
Inconsistent experimental results. Potential micro-precipitation not visible to the naked eye.- Before use, visually inspect the solution against a light source for any signs of precipitation.- Briefly sonicate the working solution before adding it to your experimental system.[2]- Filter the final working solution through a 0.22 µm syringe filter compatible with your solvent system.

Quantitative Data Summary

The following tables summarize the solubility data for AVE 0991 based on available information.

Table 1: Solubility of AVE 0991 in Different Solvents
Solvent Concentration Notes Reference
DMSO30 mg/mL (51.66 mM)Sonication is recommended.[2]
H₂O< 0.1 mg/mLInsoluble.[2]
Table 2: Recommended Formulations for Experiments
Experiment Type Formulation Achievable Concentration Reference
In Vitro1 mM stock in DMSO, diluted in cell culture medium (e.g., DMEM).Final concentrations of 0.1, 1, and 10 µM.[1]
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.≥ 2.5 mg/mL (4.31 mM)[3]
In Vivo10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.2 mg/mL (3.44 mM)[2]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock Solution for In Vitro Use

  • Reagent: AVE 0991 powder, Dimethyl sulfoxide (DMSO).

  • Procedure: a. Weigh the required amount of AVE 0991 powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mM). c. Vortex or sonicate briefly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of AVE 0991 Working Solution for In Vivo Administration

  • Reagents: AVE 0991 powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure: a. Prepare a clear stock solution of AVE 0991 in DMSO. b. In a separate tube, prepare the vehicle by sequentially adding and mixing the solvents in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. c. Add the DMSO stock solution of AVE 0991 to the vehicle to achieve the final desired concentration and a final DMSO concentration of 10%. d. Vortex the solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] e. It is recommended to prepare this working solution fresh on the day of the experiment.[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh AVE 0991 Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store start_working Thaw Stock Aliquot store->start_working dilute Dilute in Experimental Buffer start_working->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing AVE 0991 solutions.

troubleshooting_flowchart start Precipitation Observed? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes end Solution Stable start->end No increase_dmso Action: Cautiously increase final DMSO check_dmso->increase_dmso No check_concentration Is the working concentration high? check_dmso->check_concentration Yes use_cosolvent Action: Use a co-solvent system (e.g., PEG300, Tween-80) increase_dmso->end check_concentration->use_cosolvent lower_concentration Action: Lower working concentration check_concentration->lower_concentration Yes sonicate_filter Action: Sonicate and/or filter solution check_concentration->sonicate_filter No lower_concentration->end sonicate_filter->end

Caption: Troubleshooting flowchart for AVE 0991 precipitation.

References

Optimizing the effective concentration of AVE 0991 for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of AVE 0991 for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its mechanism of action?

AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, known as the Mas receptor (MasR).[1][2] Unlike the peptide Ang-(1-7), AVE 0991 is resistant to degradation by proteolytic enzymes, offering greater stability in experimental systems.[2] Upon binding to the MasR, a G-protein-coupled receptor, AVE 0991 triggers downstream signaling cascades that often counteract the effects of Angiotensin II.[2][3] This activation can lead to various cellular responses, including vasodilation, anti-inflammatory effects, and modulation of cell proliferation.[3][4]

Q2: What is a typical effective concentration range for AVE 0991 in in vitro assays?

The effective concentration of AVE 0991 can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. However, a general starting range is from 10 nM to 10 µM. For instance, in binding assays with bovine aortic endothelial cell membranes, AVE 0991 has an IC50 of 21 nM.[5][6] In functional assays, such as those measuring nitric oxide (NO) release, concentrations up to 10 µM have been used.[6][7] For cell proliferation or migration assays, concentrations in the range of 0.1 µM to 10 µM are commonly reported.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store AVE 0991 stock solutions?

AVE 0991 is typically supplied as a powder and is soluble in organic solvents like DMSO.[5][9] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 1 mM or higher.[8] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[10] When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Q4: I am observing high variability in my results. What could be the cause?

High variability can stem from several factors:

  • Compound Instability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Health: Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Assay Conditions: Inconsistent incubation times, cell seeding densities, or reagent concentrations can all contribute to variability.

  • Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate dilutions and additions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of AVE 0991 1. Concentration too low: The concentration used may be below the effective range for your specific cell type or assay. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Cells do not express the Mas receptor: The target cells may not express the Mas receptor at sufficient levels. 4. Presence of interfering substances: Components in the serum or media may be interfering with AVE 0991 activity.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Use a fresh stock of AVE 0991. Confirm activity in a positive control cell line if available. 3. Verify Mas receptor expression using techniques like qPCR, Western blot, or flow cytometry. 4. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cells.
High background or off-target effects 1. Concentration too high: High concentrations can lead to non-specific binding and off-target effects. 2. Contamination: The cell culture or reagents may be contaminated.1. Lower the concentration of AVE 0991. 2. Use a Mas receptor antagonist, such as A-779, as a negative control to confirm that the observed effects are MasR-mediated.[1] 3. Ensure aseptic techniques and use fresh, sterile reagents.
Compound precipitation in media 1. Poor solubility: AVE 0991 may have limited solubility in aqueous solutions, especially at higher concentrations. 2. Interaction with media components: Certain components in the cell culture medium may cause the compound to precipitate.1. Ensure the DMSO stock solution is fully dissolved before diluting in media. Gentle warming or sonication may aid dissolution.[5] 2. Prepare fresh working solutions for each experiment and do not store them for extended periods. 3. Consider using a different solvent system for stock preparation if DMSO is problematic, though its compatibility with your assay must be verified.
Cell toxicity or death 1. High concentration of AVE 0991: Some cell types may be sensitive to higher concentrations of the compound. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of AVE 0991 for your cells. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Include a vehicle control (media with the same DMSO concentration but without AVE 0991) in all experiments.

Data Presentation: Effective Concentrations of AVE 0991 in Various In Vitro Assays

Cell Type Assay Effective Concentration Reference
Bovine Aortic Endothelial Cells (BAECs)[125I]-Ang-(1-7) BindingIC50: 21 nM[5][6]
Bovine Aortic Endothelial Cells (BAECs)NO and O2- Release10 µM[6][7]
Rat Vascular Smooth Muscle Cells (VSMCs)Cell Proliferation (inhibition of Ang II-induced proliferation)10-8 to 10-5 M[1]
Breast Cancer Cell Lines (MCF10A, MDA-MB-231)Cell Proliferation (reduction)0.1 - 10 µM[8]
Breast Cancer Cell LinesCell Motility and Invasion (reduction)0.1 - 10 µM[8]
Primary Cortical NeuronsNeuroprotection (glucose deprivation)10-8 to 10-6 M[11]

Experimental Protocols

Protocol 1: Dose-Response Determination using a Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the optimal concentration of AVE 0991 for inhibiting cell proliferation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Preparation of AVE 0991 dilutions: Prepare a series of dilutions of AVE 0991 in your cell culture medium from your DMSO stock. A common range to test is 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AVE 0991 or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your cell type's doubling time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control for each concentration of AVE 0991. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol is for assessing the effect of AVE 0991 on the phosphorylation of downstream signaling proteins (e.g., p38 MAPK).

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the predetermined optimal concentration of AVE 0991 for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein) to determine the fold change in protein phosphorylation upon AVE 0991 treatment.

Visualizations

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Protective Protective Axis AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Detrimental Detrimental Effects (e.g., Proliferation, Inflammation) AT1R->Detrimental Beneficial Beneficial Effects (e.g., Anti-proliferation, NO Release) Detrimental->Beneficial counteracts AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR MasR->Beneficial p38MAPK p38 MAPK Phosphorylation MasR->p38MAPK inhibition

Caption: Simplified signaling pathway of AVE 0991.

Experimental_Workflow start Start: Define Cell Line and Assay dose_response 1. Perform Dose-Response Curve (e.g., 1 nM - 100 µM) start->dose_response cytotoxicity 2. Assess Cytotoxicity (MTT/LDH Assay) dose_response->cytotoxicity determine_optimal 3. Determine Optimal Concentration (Non-toxic, effective dose) cytotoxicity->determine_optimal main_experiment 4. Conduct Main Experiment (Using optimal concentration) determine_optimal->main_experiment negative_control Include Vehicle and Antagonist (A-779) Controls main_experiment->negative_control analyze 5. Analyze and Interpret Data main_experiment->analyze

Caption: Workflow for optimizing AVE 0991 concentration.

Troubleshooting_Logic start Problem: No Observable Effect check_conc Is the concentration range appropriate? start->check_conc check_receptor Does the cell line express MasR? check_conc->check_receptor Yes solution_conc Solution: Perform a wider dose-response. check_conc->solution_conc No check_compound Is the compound stock viable? check_receptor->check_compound Yes solution_receptor Solution: Verify MasR expression (qPCR/Western Blot). check_receptor->solution_receptor No solution_compound Solution: Use a fresh stock of AVE 0991. check_compound->solution_compound No

Caption: Troubleshooting logic for a lack of AVE 0991 effect.

References

Troubleshooting lack of response in cells treated with AVE 0991.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AVE 0991.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its mechanism of action?

A1: AVE 0991 is a nonpeptide small molecule that acts as a selective agonist for the Mas receptor (MasR).[1] The Mas receptor is a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis. Activation of the Mas receptor by agonists like AVE 0991 generally counteracts the effects of the classical RAS pathway (ACE/Ang II/AT1 receptor), which is associated with vasoconstriction, inflammation, and fibrosis.[2] AVE 0991 mimics the beneficial effects of the endogenous peptide Angiotensin-(1-7) but has the advantages of being orally active and resistant to degradation by proteases.[1]

Q2: In which research areas is AVE 0991 commonly used?

A2: AVE 0991 is utilized in a variety of research fields due to its role in the protective RAS pathway. It is frequently studied in cardiovascular research for its potential to lower blood pressure, reduce cardiac hypertrophy and fibrosis, and protect against endothelial dysfunction.[3] It is also investigated in renal studies for its protective effects against kidney injury. Furthermore, emerging research has explored its role in neuroscience, oncology, and inflammatory diseases. For instance, studies have shown its potential to reduce neuroinflammation and inhibit cancer cell migration and invasion.[4][5]

Q3: What are the recommended solvent and storage conditions for AVE 0991?

A3: For in vitro experiments, AVE 0991 can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation may vary depending on the administration route.

Q4: What is the typical concentration range for using AVE 0991 in in vitro experiments?

A4: The optimal concentration of AVE 0991 can vary significantly depending on the cell type, assay, and specific experimental conditions. However, based on published studies, a common concentration range for in vitro experiments is between 0.1 µM and 10 µM.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: Lack of Cellular Response to AVE 0991

A lack of response in cells treated with AVE 0991 can be a frustrating issue. This guide provides a systematic approach to troubleshooting common problems.

Problem 1: No observable effect of AVE 0991 on my cells.

This is a common issue that can stem from various factors related to the compound, the cells, or the experimental setup.

Possible Cause 1.1: Issues with the AVE 0991 Compound

  • Question: How can I be sure my AVE 0991 is active?

    • Answer:

      • Check Storage and Handling: Ensure the compound has been stored correctly (aliquoted and frozen at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.

      • Solubility: Confirm that AVE 0991 is fully dissolved. Inadequate dissolution can lead to a lower effective concentration. Sonication may be required to fully dissolve the compound in DMSO.

      • Fresh Preparation: Prepare fresh dilutions of your stock solution for each experiment.

Possible Cause 1.2: Issues with the Cell Line

  • Question: My cells are not responding to AVE 0991. Could it be a problem with the cells themselves?

    • Answer:

      • Mas Receptor Expression: The primary target of AVE 0991 is the Mas receptor. Verify that your cell line expresses the Mas receptor at sufficient levels. You can check this through qPCR, Western blot, or by consulting literature for validated cell models. Some cell lines, like certain breast cancer cell lines, have been shown to have low or negligible Mas receptor expression.

      • Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to phenotypic changes and altered receptor expression.

      • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma.

Possible Cause 1.3: Suboptimal Experimental Conditions

  • Question: I've confirmed my compound is good and my cells express the Mas receptor, but I still see no effect. What else could be wrong?

    • Answer:

      • Dose and Incubation Time: The concentration of AVE 0991 and the treatment duration are critical. Perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific assay and cell type. In some cases, daily treatment with AVE 0991 has been reported to cause cell death, so a single treatment may be more appropriate.[4]

      • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of GPCR agonists. Consider reducing the serum concentration or performing the experiment in serum-free media after an initial attachment period.

      • Assay Sensitivity: The assay you are using might not be sensitive enough to detect the cellular response. Consider using a more sensitive downstream marker of Mas receptor activation, such as measuring nitric oxide (NO) production or phosphorylation of Akt or ERK.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause 2.1: Inconsistent Experimental Procedures

  • Question: Why am I getting different results each time I repeat the experiment?

    • Answer:

      • Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.

      • Reagent Preparation: Prepare fresh reagents and drug dilutions for each experiment to avoid degradation.

      • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Quantitative Data Summary

The following tables summarize key quantitative data for AVE 0991 from various in vitro studies.

Table 1: IC50 and EC50 Values of AVE 0991

ParameterValueCell Line/SystemAssayReference
IC5021 ± 35 nMBovine Aortic Endothelial Cell Membranes[125I]-Ang-(1-7) competitive binding[7][8][9]
EC502.1 ± 3.0 µMBovine Aortic Endothelial Cells (BAECs)Nitric Oxide (NO) release[9]

Table 2: Effective Concentrations of AVE 0991 in Functional Assays

ConcentrationEffectCell LineAssayReference
0.1 - 10 µMSignificant reduction in cell motilitypII, MDA-MB-231, and YS1.2 breast cancer cellsScratch Assay[4]
0.1 - 10 µMDose-dependent reduction in cell proliferationMCF10A and MDA-MB-231 breast cancer cellsMTT Assay[4]
10 µMAbolished EGF-induced membrane rufflingpII breast cancer cellsMembrane Ruffling Assay[4]
10 µMPeak Nitric Oxide (NO) releaseBovine Aortic Endothelial Cells (BAECs)Electrochemical Nanosensors[7][9]
10-8 to 10-5 MDose-dependent inhibition of Ang II-induced proliferationRat Vascular Smooth Muscle Cells (VSMCs)Cell Proliferation Assay[10]

Key Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol is adapted from a study on breast cancer cell lines.[4]

  • Cell Seeding: Seed 23,000 cells per well in a 96-well plate.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of AVE 0991 (e.g., 0.1, 1, and 10 µM) or vehicle control. Note: For some cell lines, a single treatment at day 0 may be necessary to avoid cell death from daily treatment.[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 96 hours).

  • MTT Addition: Remove the medium and add 80 µL of fresh medium and 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubation with MTT: Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

Cell Migration Assay (Scratch Assay)

This protocol is based on a method used to assess the motility of breast cancer cells.[4]

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Pre-treatment: Treat the cells with various concentrations of AVE 0991 (e.g., 0.1, 1, and 10 µM) or vehicle control for a specified period (e.g., 72 hours).

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Imaging (Time 0): Immediately after creating the scratch, wash the wells with PBS to remove detached cells and capture images of the scratch.

  • Incubation: Add fresh medium (with or without AVE 0991) and incubate for a period to allow for cell migration (e.g., 24 hours).

  • Imaging (Final Time): Capture images of the same fields as at Time 0.

  • Analysis: Measure the width of the scratch at multiple points for each condition and compare the closure of the scratch between treated and control groups.

Nitric Oxide (NO) Measurement

This is a general protocol for measuring NO release from endothelial cells, a key downstream effect of AVE 0991.

  • Cell Culture: Culture endothelial cells (e.g., Bovine Aortic Endothelial Cells - BAECs) to confluence.

  • Treatment: Replace the culture medium with a buffer (e.g., Krebs-Ringer solution) and treat the cells with AVE 0991 at the desired concentration (e.g., 10 µM).

  • Sample Collection: At various time points, collect the supernatant from the cell culture.

  • NO Detection: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system or a more sensitive fluorescent probe.

  • Data Analysis: Quantify the amount of NO produced and compare it to untreated controls.

Visualizations

AVE 0991 Signaling Pathway

AVE0991_Signaling cluster_membrane Cell Membrane MasR Mas Receptor PI3K PI3K MasR->PI3K MAPK MAPK Pathway (e.g., p38, ERK) MasR->MAPK modulates AVE0991 AVE 0991 AVE0991->MasR activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces CellularEffects Cellular Effects (e.g., Anti-proliferation, Anti-migration, Vasodilation) NO->CellularEffects MAPK->CellularEffects

Caption: Signaling pathway activated by AVE 0991 binding to the Mas receptor.

Troubleshooting Workflow for Lack of Response to AVE 0991

Caption: A step-by-step workflow for troubleshooting lack of response to AVE 0991.

References

Identifying potential off-target effects of AVE 0991 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE 0991. The information is designed to help identify and address potential off-target effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, which is the receptor for Angiotensin-(1-7) (Ang-(1-7)).[1][2][3] It mimics the biological effects of Ang-(1-7), which are often counter-regulatory to the actions of Angiotensin II (Ang II).[4][5][6] The primary mechanism of action involves binding to the Mas receptor and activating downstream signaling pathways that lead to effects such as vasodilation, anti-inflammatory responses, and anti-proliferative effects.[5][7]

Q2: How specific is AVE 0991 for the Mas receptor?

A2: AVE 0991 demonstrates high specificity for the Mas receptor. Studies have shown that it competes with Ang-(1-7) for the same binding site on the Mas receptor.[1][7] Its effects are significantly reduced or abolished in Mas receptor-deficient mice, further supporting its specificity.[7][8][9] While it shows minimal direct binding to Angiotensin II type 1 (AT1) or type 2 (AT2) receptors, some of its in vivo effects can be modulated by antagonists of these receptors, suggesting potential indirect interactions or "cross-talk" between these signaling pathways.[8][9][10]

Q3: What are the known downstream signaling pathways activated by AVE 0991?

A3: Activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades. Notably, it stimulates the production of nitric oxide (NO).[1][7][11] Other reported downstream pathways include the modulation of p38 MAPK and Akt signaling, which are involved in inflammatory responses.[7] Depending on the cell type and context, pathways involving PI3K/Akt, NADPH oxidase (NOX), and others may also be activated.[4]

Troubleshooting Guide: Identifying Potential Off-Target Effects

Q4: My results with AVE 0991 are inconsistent or unexpected. What could be the cause?

A4: Inconsistent results can arise from several factors. Consider the following:

  • Compound Stability and Solubility: Ensure that AVE 0991 is properly dissolved and stored. It is soluble in alkaline water solutions, DMSO, or ethanol.[12] Degradation of the compound can lead to loss of activity.

  • Cell Line/Animal Model Variability: The expression of the Mas receptor and interacting partners (like AT1 and AT2 receptors) can vary significantly between different cell lines and animal models. This can lead to different responses to AVE 0991.

  • Potential for Receptor Cross-Talk: Although AVE 0991 is specific for the Mas receptor, its downstream effects can sometimes be influenced by the activity of the AT1 and AT2 receptors.[8][9][10] The overall state of the renin-angiotensin system in your experimental model could therefore impact the outcome.

Q5: I am observing effects that seem to be mediated by Angiotensin II receptors (AT1 or AT2), even though I am using a specific Mas receptor agonist. Why might this be happening?

A5: This is a critical observation that may point towards receptor cross-talk or functional antagonism rather than a direct off-target binding of AVE 0991. Here’s what might be occurring:

  • Receptor Dimerization: G-protein coupled receptors, including the Mas, AT1, and AT2 receptors, can form heterodimers. This dimerization can lead to functional interactions where activation of one receptor influences the signaling of the other.

  • Functional Antagonism: The signaling pathways activated by Mas can counteract the pathways activated by AT1. For example, Mas-mediated NO production can lead to vasodilation, opposing AT1-mediated vasoconstriction.[5] Blockade of AT1 or AT2 receptors might therefore alter the net effect of AVE 0991.

  • Indirect Systemic Effects: In vivo, the effects of AVE 0991 on one organ system could lead to systemic changes that indirectly involve AT1 or AT2 receptor signaling in another system.

To investigate this, you can use specific AT1 and AT2 receptor antagonists, such as Losartan (for AT1) or PD123319 (for AT2), in conjunction with AVE 0991 to see if the unexpected effects are blocked.

Q6: I am seeing cytotoxicity at higher concentrations of AVE 0991. Is this a known issue?

A6: Yes, some studies have reported cell death with daily or high-concentration treatments of AVE 0991 in certain cell lines.[4][13] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. If cytotoxicity is observed, consider reducing the concentration or using a single-treatment regimen instead of repeated daily treatments.[13]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of AVE 0991

ParameterValueCell/Tissue TypeReference
IC50 (vs. [125I]-Ang-(1-7))21 ± 35 nMBovine Aortic Endothelial Cells[1]
IC50 (vs. [125I]-Ang-(1-7))4.75 x 10-8 M (47.5 nM)Mas-transfected COS cells[2][9][10]

Table 2: Effective Concentrations of AVE 0991 in In Vitro Experiments

EffectConcentrationCell TypeReference
NO and O2- Release10 µMBovine Aortic Endothelial Cells[1][11]
Reduced Cell Motility0.1 - 10 µMBreast Cancer Cell Lines[13]
Reduced Cell Proliferation0.1 - 10 µMMCF10A and MDA-MB-231 cells[4][13]

Table 3: Dosages of AVE 0991 in In Vivo Experiments

Animal ModelDosageRoute of AdministrationEffectReference
Mice (Colitis Model)1 - 40 mg/kg/dayIntraperitoneal (i.p.)Reduced colitis severity[7]
Mice (Acute Renal Injury)9.0 mg/kgSubcutaneous (s.c.)Renoprotective effects[14]
Rats (Liver Cirrhosis)Not specifiedOral gavageDecreased portal pressure[5]
Aged Rats (dNCR model)0.9 mg/kgIntranasalReduced neuroinflammation[12]
Mice (Water-loaded)0.58 nmol/gIntraperitoneal (i.p.)Antidiuretic effect[2][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Competition Binding Assay

This protocol is adapted from studies characterizing the binding of AVE 0991 to the Mas receptor.[1][10]

  • Cell Culture: Culture Mas-transfected cells (e.g., COS or CHO cells) or primary cells known to express the Mas receptor (e.g., bovine aortic endothelial cells) to near confluence in appropriate media.

  • Membrane Preparation (Optional): For membrane binding assays, homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane fraction in a binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell suspension or membranes.

  • Add a constant concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)).

  • Add increasing concentrations of unlabeled AVE 0991 or unlabeled Ang-(1-7) (for a positive control).

  • Incubate at 4°C for 60-90 minutes.

  • Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value.

Protocol 2: Troubleshooting Off-Target Effects Using Receptor Antagonists

This workflow helps to determine if unexpected effects of AVE 0991 are mediated by AT1 or AT2 receptors.

  • Experimental Setup: Prepare your standard experimental model (e.g., cell culture, isolated tissue).

  • Group Allocation:

    • Group 1: Vehicle control.

    • Group 2: AVE 0991 alone.

    • Group 3: AT1 antagonist (e.g., Losartan) alone.

    • Group 4: AT2 antagonist (e.g., PD123319) alone.

    • Group 5: AVE 0991 + AT1 antagonist.

    • Group 6: AVE 0991 + AT2 antagonist.

  • Pre-incubation: Add the AT1 or AT2 antagonist to the respective groups and incubate for a sufficient time (e.g., 30-60 minutes) to ensure receptor blockade before adding AVE 0991.

  • Treatment: Add AVE 0991 to the appropriate groups.

  • Measurement: Measure your endpoint of interest (e.g., NO production, protein phosphorylation, cell migration).

  • Analysis:

    • If the effect of AVE 0991 is blocked or significantly reduced by the AT1 or AT2 antagonist, it suggests an involvement of these receptors in the observed response.

Visualizations

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR binds & activates G_protein G-protein MasR->G_protein activates p38_MAPK p38 MAPK MasR->p38_MAPK modulates PLC PLC G_protein->PLC eNOS eNOS G_protein->eNOS PI3K PI3K G_protein->PI3K NO Nitric Oxide (NO) eNOS->NO produces Akt Akt PI3K->Akt Akt->eNOS activates Anti_proliferative Anti-proliferative Effects Akt->Anti_proliferative Anti_inflammatory Anti-inflammatory Effects p38_MAPK->Anti_inflammatory Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of AVE 0991 via the Mas receptor.

Troubleshooting_Workflow Start Unexpected Result with AVE 0991 Check_Protocols Verify Experimental Protocols (dose, solubility, stability) Start->Check_Protocols Hypothesis Hypothesize Off-Target Effect (AT1/AT2 involvement) Check_Protocols->Hypothesis Experiment Co-administer with AT1/AT2 Antagonists Hypothesis->Experiment Result Effect of AVE 0991 Blocked? Experiment->Result Conclusion_Off_Target Conclusion: Effect involves AT1/AT2 cross-talk Result->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Effect is Mas-receptor mediated Result->Conclusion_On_Target No

References

How to ensure consistent results in AVE 0991 animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent and reliable results in animal studies involving AVE 0991.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a non-peptide, orally active agonist of the Mas receptor. The Mas receptor is a key component of the protective axis of the Renin-Angiotensin System (RAS), which counteracts the effects of the classical RAS axis (Angiotensin II/AT1 receptor). By activating the Mas receptor, AVE 0991 mimics the effects of Angiotensin-(1-7), leading to vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[1][2] It has a longer half-life and greater stability compared to the natural peptide Angiotensin-(1-7), making it more suitable for experimental studies.[1][2]

Q2: What are the recommended solvents and storage conditions for AVE 0991?

A2: For in vitro studies, AVE 0991 can be dissolved in DMSO.[3][4] For in vivo administration, various vehicles can be used depending on the route of administration. A common formulation for intraperitoneal or oral administration is a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][4] It is recommended to prepare fresh solutions for in vivo experiments.[4][5] Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[4] Powdered AVE 0991 is stable at -20°C for up to three years.[3]

Q3: What are typical dosage ranges for AVE 0991 in rodent studies?

A3: Dosages of AVE 0991 in rodent studies can vary significantly depending on the animal model, disease state, and route of administration. Reported dosages range from 1 mg/kg/day to 40 mg/kg/day.[1][6] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: Can AVE 0991 be administered orally?

A4: Yes, AVE 0991 is orally active.[2][3] Oral gavage is a common method of administration in animal studies.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed

Possible Cause 1: Compound Solubility and Stability

  • Solution: Ensure complete dissolution of AVE 0991. Sonication may be necessary.[3][4] For in vivo studies, use a vehicle that ensures solubility and stability. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often effective.[3][4] Always prepare fresh solutions for administration to avoid degradation.[4][5]

  • Pro-Tip: Visually inspect the solution for any precipitation before each administration.

Possible Cause 2: Inappropriate Dosing or Route of Administration

  • Solution: The optimal dose and route of administration can vary between different animal models. Conduct a pilot study with a range of doses to establish a dose-response relationship. Consider that the prophylactic (preventative) and therapeutic (treatment) doses may differ significantly.[1]

Possible Cause 3: Complex Receptor Interactions

  • Solution: While AVE 0991 is a Mas receptor agonist, some of its effects may involve interactions with other receptors in the Renin-Angiotensin System, such as the AT1 and AT2 receptors.[7][8] To dissect the specific mechanism in your model, consider co-administering selective antagonists for the Mas receptor (e.g., A-779), AT1 receptors (e.g., Losartan), or AT2 receptors (e.g., PD123319).[7][8]

Possible Cause 4: Animal Model Specifics

  • Solution: The expression and activity of the Mas receptor and other RAS components can vary between different species, strains, and disease models.[6] This can influence the responsiveness to AVE 0991. Ensure that the Mas receptor is expressed in the target tissue of your animal model.

Issue 2: High Variability in Blood Pressure Measurements

Possible Cause 1: Stress-Induced Blood Pressure Fluctuations

  • Solution: The tail-cuff method for measuring blood pressure in rodents is highly susceptible to stress, which can lead to artificially elevated and variable readings.[9][10] It is crucial to acclimatize the animals to the restraint and measurement procedure over several days before recording experimental data.

Possible Cause 2: Improper Technique and Environmental Factors

  • Solution: Ensure the correct cuff size is used for the animal's tail.[11] Maintain a consistent and appropriate ambient temperature, as rodents regulate their body temperature through their tail, and temperature changes can affect blood flow and pressure readings.[9][12] The American Heart Association recommends a thermoneutral environment for the animals during measurement.[9]

  • Pro-Tip: For the most accurate and continuous blood pressure data, consider using radiotelemetry, although this is an invasive and more expensive method.[10][13]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Activity of AVE 0991

ParameterValueCell Type/MembraneReference
IC50 21 ± 35 nMBovine aortic endothelial cell membranes[7]
IC50 4.75 x 10⁻⁸ MMas-transfected COS cells[8]

Table 2: Reported In Vivo Dosages and Effects of AVE 0991 in Rodent Models

Animal ModelSpeciesDosage and RouteObserved EffectReference
Colitis Mouse1-40 mg/kg, i.p.Reduced colitis severity[1]
Chronic Asthma Mouse1 mg/kg/day, s.c.Attenuated pulmonary remodeling[6]
Hypertension RatNot SpecifiedAntihypertensive effects[1]
Diabetic Endothelial Dysfunction Rat576 µg/kg/day, i.p.Ameliorated relaxation response[14]
Renal Ischemia/Reperfusion Mouse9.0 mg/kg, s.c.Renoprotective effects
Stroke Mouse10 or 20 mg/kg, i.p.No in vivo neuroprotection[15]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 for In Vivo Administration

  • Prepare a stock solution of AVE 0991 in DMSO (e.g., 25 mg/mL).[4]

  • For a final solution of 1 mL, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • If any precipitation occurs, the solution can be gently heated or sonicated until clear.[4][5]

  • It is recommended to prepare this working solution fresh on the day of use.[4][5]

Protocol 2: Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff Method)

  • Acclimatization: For at least 3-5 days prior to the experiment, place the mice in the restrainer for the same duration as the actual measurement time.

  • Temperature Control: Maintain the ambient temperature within the thermoneutral zone for mice (approximately 30-34°C) to ensure vasodilation of the tail artery.[9] This can be achieved using a warming platform.

  • Procedure:

    • Place the mouse in the restrainer.

    • Secure the tail-cuff and pulse sensor on the base of the tail.

    • Allow the mouse to habituate for 5-10 minutes before starting the measurements.

    • Record a series of measurements (e.g., 10-15) and average the values, excluding any obvious artifacts.

  • Consistency: Perform measurements at the same time of day for all animals to minimize circadian variations in blood pressure.

Signaling Pathways and Workflows

RAS_AVE0991_Pathway Simplified Renin-Angiotensin System and AVE 0991 Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII conversion ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R activates Ang17 Angiotensin-(1-7) AngII->Ang17 conversion Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction leads to ACE2 ACE2 ACE2->Ang17 MasR Mas Receptor Ang17->MasR activates MasR->AT1R counteracts Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation leads to AVE0991 AVE 0991 AVE0991->MasR activates

Caption: AVE 0991 acts as an agonist on the Mas receptor, promoting beneficial cardiovascular effects.

Troubleshooting_Workflow Troubleshooting Inconsistent AVE 0991 Results Start Inconsistent or No Effect Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Dose Step 2: Evaluate Dosing Regimen Start->Check_Dose Check_Methodology Step 3: Review Experimental Methodology Start->Check_Methodology Consider_Biology Step 4: Assess Biological Factors Start->Consider_Biology Solubility Is the compound fully dissolved? Prepare fresh solution. Check_Compound->Solubility Storage Was the compound stored correctly? Check_Compound->Storage Dose_Response Have you performed a dose-response study? Check_Dose->Dose_Response Route Is the administration route appropriate? Check_Dose->Route BP_Measurement If measuring blood pressure, is the technique consistent and stress-free? Check_Methodology->BP_Measurement Controls Are appropriate receptor antagonists used? Check_Methodology->Controls Model Is the Mas receptor expressed in your model? Consider_Biology->Model

Caption: A stepwise workflow to troubleshoot inconsistent results in AVE 0991 animal studies.

References

Technical Support Center: AVE 0991 Antihypertensive Effect Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in the antihypertensive effects of AVE 0991 during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent blood pressure reduction after administering AVE 0991. What are the potential causes?

A1: Variability in the antihypertensive effect of AVE 0991 can stem from several factors:

  • Compound Stability and Preparation: AVE 0991 solution stability can be critical. Ensure it is prepared fresh for each experiment and stored correctly, as degradation can lead to reduced efficacy.[1] The solubility of AVE 0991 is also a key consideration; it is soluble in alkaline water solutions or organic solvents like DMSO.[2] Improper dissolution can lead to inaccurate dosing.

  • Animal Model and Physiology: The species, strain, age, and underlying health status of the animal model can significantly influence the response.[3][4] Factors such as the baseline activity of the renin-angiotensin system (RAS) in the chosen model can impact the magnitude of the observed effect.

  • Route of Administration and Bioavailability: AVE 0991 is orally active, but its bioavailability can vary.[5] The route of administration (e.g., oral gavage, intraperitoneal, subcutaneous) will affect its absorption and subsequent plasma concentrations.

  • Receptor Expression and Desensitization: The expression levels of the Mas receptor in target tissues can differ between animals and under various pathological conditions.[6] Prolonged or high-dose administration may also lead to receptor desensitization, reducing the compound's effectiveness over time.

Q2: What is the primary mechanism of action of AVE 0991, and how might this contribute to variability?

A2: AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[5][7] Its antihypertensive effect is primarily mediated by mimicking the actions of Ang-(1-7), which counteracts the vasoconstrictive and pro-hypertensive effects of Angiotensin II (Ang II).[8][9] Variability can arise from:

  • Endogenous Ang-(1-7) Levels: The baseline levels of endogenous Ang-(1-7) could influence the observable effect of an exogenous agonist.

  • Crosstalk with other Receptors: The effects of AVE 0991 can be modulated by interactions with other components of the RAS, including AT1 and AT2 receptors.[7] For instance, the Ang-(1-7) antagonist [D-Ala(7)]-Ang-(1-7) and the AT1 receptor antagonist EXP 3174 have been shown to inhibit AVE 0991-induced nitric oxide production.[7]

  • Downstream Signaling Pathways: AVE 0991 stimulates nitric oxide (NO) production via the PI3K/Akt pathway.[10] The functional integrity of this pathway in your experimental model is crucial for its vasodilatory effects.

Q3: Are there known differences in the effective dose of AVE 0991 between different animal models?

A3: Yes, the effective dose of AVE 0991 can vary depending on the animal model and the intended biological effect. For example, a dose of 0.58 nmol/g has been used in mice to study its antidiuretic effects[11][12], while a dose of 576 µg/kg has been used in rats to investigate its antihypertensive properties.[13][14] It is crucial to perform dose-response studies in your specific model to determine the optimal concentration.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
No observable antihypertensive effect Inactive Compound: The compound may have degraded or was improperly stored.1. Prepare a fresh solution of AVE 0991 for each experiment. 2. Verify the purity and integrity of your compound stock. 3. Store the compound according to the manufacturer's instructions, typically at -80°C for stock solutions.[1]
Suboptimal Dose: The administered dose may be too low to elicit a response in your model.1. Conduct a dose-response study to determine the effective dose range for your specific animal model and experimental conditions. 2. Review the literature for doses used in similar models.
Inappropriate Route of Administration: The chosen route may result in poor bioavailability.1. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) and assess their impact on the antihypertensive response.
Mas Receptor Deficiency: The experimental model may have low expression of the Mas receptor.1. If possible, quantify Mas receptor expression in relevant tissues (e.g., aorta, heart, kidney) of your animal model.
High variability in blood pressure readings between animals Inconsistent Dosing: Inaccurate preparation of dosing solutions or pipetting errors.1. Ensure accurate and consistent preparation of AVE 0991 solutions. 2. Calibrate all pipettes and use precise techniques for administration.
Biological Variability: Differences in the physiological state of individual animals.1. Use age- and weight-matched animals. 2. Acclimatize animals to the experimental procedures to minimize stress-induced blood pressure fluctuations.[2] 3. Ensure consistent housing and environmental conditions.
Measurement Technique: Inconsistent blood pressure measurement methods.1. Use a standardized and validated method for blood pressure measurement (e.g., tail-cuff plethysmography or telemetry). 2. Ensure the operator is well-trained and consistent in their technique.
Diminishing antihypertensive effect over time (tachyphylaxis) Receptor Desensitization: Continuous or high-dose exposure to an agonist can lead to downregulation or desensitization of the Mas receptor.1. Consider intermittent dosing schedules instead of continuous infusion. 2. Investigate lower effective doses to minimize receptor desensitization.
Metabolic Clearance: Rapid metabolism and clearance of AVE 0991.1. Although AVE 0991 is designed to be more stable than peptide agonists[5], its pharmacokinetic profile should be considered. Investigate the half-life of the compound in your model if data is unavailable.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on AVE 0991.

Table 1: In Vitro Binding Affinity and Activity of AVE 0991

ParameterValueCell/Tissue TypeReference
IC50 21 ± 35 nMBovine aortic endothelial cell membranes[7]
IC50 (vs. [125I]-Ang-(1-7)) 220 ± 280 nM (for unlabeled Ang-(1-7))Bovine aortic endothelial cell membranes[7]
NO Release (10 µM AVE 0991) 295 ± 20 nMBovine aortic endothelial cells[7]
O2- Release (10 µM AVE 0991) 18 ± 2 nMBovine aortic endothelial cells[7]

Table 2: In Vivo Antihypertensive and Physiological Effects of AVE 0991

Animal ModelDoseRoute of AdministrationObserved EffectReference
Spontaneously Hypertensive Rats (SHR)Not specifiedNot specifiedBlunted the nightly increase in blood pressure.
Ang II-induced Hypertensive Rats576 µg/kg/day for 2 weeksSubcutaneous infusionProduced antihypertensive effects and alleviated vascular responses.[13][14]
C57BL/6 Mice0.58 nmol/gIntraperitonealSignificant reduction in urinary volume.[11][12]
Renovascular Hypertensive RatsNot specifiedNot specifiedReduced cardiac remodeling and improved baroreflex sensitivity.[9]

Experimental Protocols

Below are detailed methodologies for key experiments involving AVE 0991.

Protocol 1: In Vivo Antihypertensive Effect in Angiotensin II-Induced Hypertensive Rats

Objective: To assess the effect of AVE 0991 on systolic blood pressure (SBP) in a rat model of Ang II-induced hypertension.

Materials:

  • Male Sprague-Dawley rats

  • Angiotensin II

  • AVE 0991

  • Vehicle (e.g., saline or as specified by the manufacturer)

  • Osmotic minipumps for Ang II infusion

  • Tail-cuff plethysmography system for SBP measurement

Procedure:

  • Induction of Hypertension:

    • Anesthetize rats and subcutaneously implant osmotic minipumps delivering Ang II (e.g., 80 ng/kg/min) for 4 weeks to induce hypertension.[13] A control group should receive saline-filled pumps.

  • AVE 0991 Administration:

    • After the initial 2 weeks of Ang II infusion, begin treatment with AVE 0991.

    • Dissolve AVE 0991 in the appropriate vehicle. For example, a stock solution of 10 mg/mL can be prepared in 0.9% saline and stored at -80°C.[1] Freshly prepare various doses for daily administration.

    • Administer AVE 0991 (e.g., 576 µg/kg) or vehicle to the rats for the remaining 2 weeks of the study.[13][14] The administration can be via subcutaneous injection or another appropriate route.

  • Blood Pressure Measurement:

    • Measure SBP using a tail-cuff plethysmography system at baseline (before Ang II infusion), after 2 weeks of Ang II infusion (before AVE 0991 treatment), and at regular intervals during the treatment period (e.g., days 15 and 29).[13][14]

    • Ensure rats are acclimated to the measurement procedure to minimize stress.

  • Data Analysis:

    • Compare the SBP values between the different treatment groups (Control, Ang II + Vehicle, Ang II + AVE 0991) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Nitric Oxide (NO) Release Assay

Objective: To measure the effect of AVE 0991 on NO release from endothelial cells.

Materials:

  • Bovine aortic endothelial cells (BAECs) or other suitable endothelial cell line

  • Cell culture medium (e.g., DMEM)

  • AVE 0991

  • Angiotensin-(1-7) (as a positive control)

  • NO-selective nanosensors or a commercially available NO detection kit (e.g., Griess assay)

  • Assay buffer

Procedure:

  • Cell Culture:

    • Culture BAECs to confluence in appropriate culture vessels.

  • Ligand Preparation:

    • Prepare stock solutions of AVE 0991 and Ang-(1-7) in a suitable solvent.

    • Create serial dilutions of the ligands in the assay buffer to the desired final concentrations (e.g., 10 µM).[7]

  • NO Measurement:

    • Using Nanosensors:

      • Position the NO-selective nanosensor on the surface of the endothelial cells.

      • Add the prepared ligand solution to the cells.

      • Record the electrochemical signal corresponding to NO release in real-time.[7]

    • Using Griess Assay:

      • Incubate the cells with the ligand solutions for a predetermined time.

      • Collect the cell culture supernatant.

      • Perform the Griess assay on the supernatant according to the manufacturer's instructions to quantify nitrite, a stable product of NO.

  • Data Analysis:

    • Calculate the peak concentration or total amount of NO released in response to each ligand.

    • Compare the effects of AVE 0991 to the vehicle control and the positive control (Ang-(1-7)).

Visualizations

Signaling Pathway of AVE 0991

Caption: Signaling pathway of AVE 0991 leading to vasodilation.

Experimental Workflow for Troubleshooting Variability

Troubleshooting_Workflow Start Observed Variability in Antihypertensive Effect Check_Compound Step 1: Verify Compound Integrity - Prepare fresh solution - Check storage conditions - Confirm solubility Start->Check_Compound Check_Dose Step 2: Review Dosing Regimen - Perform dose-response study - Compare with literature for the model Check_Compound->Check_Dose Check_Admin Step 3: Evaluate Administration Route - Is it appropriate for the model? - Consider alternatives for bioavailability Check_Dose->Check_Admin Check_Model Step 4: Assess Animal Model - Consistent age, weight, and strain? - Acclimatization period sufficient? Check_Admin->Check_Model Check_Measurement Step 5: Standardize Measurements - Calibrate equipment - Consistent, trained operator Check_Model->Check_Measurement Analyze_Data Step 6: Re-analyze Data - Check for outliers - Use appropriate statistical methods Check_Measurement->Analyze_Data Resolved Variability Addressed Analyze_Data->Resolved

Caption: A logical workflow for troubleshooting variability in AVE 0991 experiments.

References

Best practices for long-term administration of AVE 0991 in chronic disease models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term administration of AVE 0991 in chronic disease models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3] It mimics the effects of the endogenous peptide Ang-(1-7), which is a component of the renin-angiotensin system (RAS). The primary mechanism of action of AVE 0991 is to stimulate the Mas receptor, leading to downstream effects that often counteract the actions of Angiotensin II (Ang II), such as promoting vasodilation, reducing inflammation, and inhibiting fibrosis.[4][5]

Q2: What are the advantages of using AVE 0991 over Angiotensin-(1-7) peptide?

A2: As a nonpeptide mimetic, AVE 0991 offers several advantages over the native Ang-(1-7) peptide. It is orally active, has a longer half-life, and is resistant to degradation by proteolytic enzymes, which circumvents the limitations of the short-lived and rapidly metabolized Ang-(1-7) peptide.[4][6][7]

Q3: In which chronic disease models has AVE 0991 been successfully used?

A3: AVE 0991 has been demonstrated to be effective in a variety of chronic disease models, including but not limited to:

  • Hypertension[5][8][9]

  • Atherosclerosis[2][10]

  • Myocardial Infarction[9]

  • Chronic Asthma[11]

  • Inflammatory Bowel Disease (Colitis)[7][12]

  • Chronic Kidney Disease[4]

  • Delayed Neurocognitive Recovery[13]

Q4: How should I prepare AVE 0991 for in vivo administration?

A4: The preparation of AVE 0991 depends on the intended route of administration. It is soluble in DMSO. For oral gavage, it can be suspended in saline or corn oil. For intraperitoneal or subcutaneous injections, it may be dissolved in a vehicle containing DMSO and/or other solubilizing agents like PEG300 and Tween 80.[1][14] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model. Always prepare fresh solutions for in vivo experiments.

Q5: What is a typical dose range for long-term studies?

A5: The optimal dose of AVE 0991 will vary depending on the animal model, the specific disease, and the route of administration. Based on published studies, dosages can range from 0.58 nmol/g to 1 mg/kg/day or even higher in some models.[11][15][16] It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation of Compound Improper solvent or vehicle used. The compound may have limited solubility in aqueous solutions.For oral administration, consider using a suspension in 0.9% saline or corn oil.[1] For parenteral routes, a vehicle containing DMSO (e.g., 10% DMSO in saline or a mix with PEG300 and Tween 80) can be used.[14] Always sonicate to aid dissolution. Prepare solutions fresh before each use.
Lack of Expected Therapeutic Effect Suboptimal dosage. Inadequate duration of treatment. Improper route of administration for the target tissue. Degradation of the compound.Conduct a pilot dose-response study to determine the optimal dose for your model. Review literature for typical treatment durations in similar models.[9][11] Consider the bioavailability and pharmacokinetics of the chosen administration route. Ensure proper storage of the compound stock (typically at -20°C) to prevent degradation.[2]
Unexpected Off-Target Effects or Toxicity High dosage. Vehicle-related toxicity. Interaction with other receptors.Reduce the dosage of AVE 0991. Run a vehicle-only control group to assess for any effects of the solvent. While AVE 0991 is selective for the Mas receptor, some studies suggest potential interactions with AT1 or AT2 receptors at high concentrations.[15][17] Consider using a Mas receptor antagonist (e.g., A-779) to confirm the observed effects are Mas-dependent.[15]
Variability in Animal Response Inconsistent dosing technique. Differences in animal age, weight, or sex. Circadian rhythm effects.Ensure accurate and consistent administration of the compound. Standardize the animal cohort for age, weight, and sex. Be aware that AVE 0991 has been shown to influence circadian rhythm, so consider the timing of administration and measurements.[18]

Quantitative Data Summary

Chronic Disease Model Animal Model Dosage Administration Route Treatment Duration Reference
Renovascular HypertensionFischer Rats1 mg/kg/dayOral gavage28 days[9]
Ang II-Induced HypertensionSprague Dawley Rats576 µg/kgSubcutaneous infusion2 weeks[8]
AtherosclerosisApoE-knockout Mice0.58 µmol/kg/dayDietaryNot specified[10]
Myocardial InfarctionSprague-Dawley RatsNot specifiedOral gavageNot specified[9]
Chronic Allergic Lung Inflammation (Asthma)BALB/c Mice1 mg/kgSubcutaneous4 weeks[11]
DSS-Induced ColitisBALB/c Mice20-40 mg/kgIntraperitonealSingle or daily doses[7]
Liver Cirrhosis (BDL model)Rats28 µg/kg/hIntraperitoneal pump2 weeks[19]
Delayed Neurocognitive RecoveryAged Sprague-Dawley Rats0.9 mg/kgIntranasalSingle dose post-surgery[13]

Experimental Protocols

Protocol 1: Long-Term Oral Administration in a Hypertension Model

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or renovascular hypertensive rats.

  • Compound Preparation: Prepare a suspension of AVE 0991 in 0.9% NaCl (saline).[1] The concentration should be calculated based on the average weight of the animals to ensure a consistent dosing volume.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements: Measure baseline blood pressure using tail-cuff plethysmography or telemetry.

  • Administration: Administer AVE 0991 (e.g., 1 mg/kg) or vehicle (saline) daily via oral gavage at the same time each day.

  • Monitoring: Monitor blood pressure weekly. Also, monitor animal weight and general health status.

  • Duration: Continue treatment for the desired period (e.g., 4-8 weeks).

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of relevant biomarkers (e.g., cardiac hypertrophy, fibrosis, inflammatory markers).

Protocol 2: Subcutaneous Administration in a Chronic Asthma Model

  • Animal Model: BALB/c mice sensitized and challenged with ovalbumin (OVA) to induce chronic allergic lung inflammation.[11]

  • Compound Preparation: Dissolve AVE 0991 in a suitable vehicle for subcutaneous injection (e.g., saline with a small percentage of DMSO if necessary for solubility).

  • Experimental Groups: Include a control group (saline sensitization and challenge), an OVA group (OVA sensitization and challenge with vehicle treatment), and an OVA + AVE 0991 group.

  • Administration: During the OVA challenge period, administer AVE 0991 (e.g., 1 mg/kg) or vehicle subcutaneously daily.[11]

  • Monitoring: Monitor airway hyperresponsiveness and inflammation throughout the study.

  • Duration: The treatment period typically aligns with the chronic challenge phase (e.g., 4 weeks).[11]

  • Endpoint Analysis: After the final challenge, perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx. Collect lung tissue for histology to assess airway remodeling and for molecular analysis of inflammatory cytokines and fibrosis markers.

Signaling Pathways and Workflows

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE0991 AVE 0991 Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR MasR->AT1R Counter-regulation eNOS eNOS Activation MasR->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-inflammation, Anti-fibrosis NO->Vasodilation Long_Term_AVE0991_Workflow start Start: Disease Model Induction acclimation Animal Acclimatization (1-2 weeks) start->acclimation baseline Baseline Measurements (e.g., Blood Pressure, Biomarkers) acclimation->baseline randomization Randomization into Groups (Vehicle, AVE 0991 Doses) baseline->randomization treatment Chronic Daily Administration (Oral, SC, IP) (Weeks to Months) randomization->treatment monitoring In-life Monitoring (e.g., Weight, Clinical Signs, Functional Readouts) treatment->monitoring endpoint Endpoint Data Collection treatment->endpoint monitoring->treatment analysis Tissue & Blood Analysis (Histology, Molecular, etc.) endpoint->analysis results Data Analysis & Interpretation analysis->results

References

Technical Support Center: Overcoming Challenges in Measuring the Downstream Effects of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the downstream effects of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) Mas receptor.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a synthetic, non-peptide small molecule that acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] It mimics the biological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][4][5] The primary mechanism of action involves the activation of the Ang-(1-7)/Mas receptor axis, which often counteracts the pro-inflammatory, vasoconstrictive, and proliferative effects of the classical RAS axis mediated by Angiotensin II (Ang II) and its AT1 receptor.[6][7][8]

Q2: What are the key downstream signaling pathways activated by AVE 0991?

Upon binding to the Mas receptor, AVE 0991 can trigger a variety of downstream signaling cascades. Notably, it has been shown to:

  • Stimulate Nitric Oxide (NO) production: AVE 0991 promotes the release of NO from endothelial cells, contributing to vasodilation.[5][9][10]

  • Modulate MAP Kinase (MAPK) pathways: It can attenuate the phosphorylation of p38 MAPK, which is involved in inflammatory and stress responses.[11][12]

  • Influence the PI3K/Akt pathway: Studies have shown that AVE 0991 can decrease the activity of Akt in certain inflammatory conditions.[11][13]

  • Reduce inflammatory mediators: AVE 0991 treatment has been associated with a decrease in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11][14][15]

Q3: Are there potential off-target effects or interactions with other receptors that I should be aware of?

Yes, while AVE 0991 is a potent Mas receptor agonist, some studies suggest potential interactions with other components of the RAS. For instance, the antidiuretic effect of AVE 0991 in the kidney was found to be blocked by AT1 and AT2 receptor antagonists, suggesting a complex interplay between these receptors in mediating its renal effects.[9][16] Therefore, it is crucial to use appropriate controls and antagonists to dissect the specific contribution of the Mas receptor to the observed effects.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in NO Measurement Assays

Possible Cause: Nitric oxide is a labile molecule with a short half-life, making its direct measurement challenging. Inconsistent results can arise from variations in cell culture conditions, reagent stability, and the sensitivity of the detection method.

Troubleshooting Steps:

  • Optimize Cell Culture Conditions: Ensure consistent cell density and passage number. Starve cells of serum for a defined period before the experiment to reduce baseline NO production.

  • Use Fresh Reagents: Prepare fresh solutions of AVE 0991 and any other compounds for each experiment.

  • Employ a Sensitive and Specific Assay: Consider using electrochemical nanosensors for direct and real-time measurement of NO release from the cell surface.[5][10] Alternatively, commercially available fluorescent probes for NO detection can be used, but be mindful of potential artifacts and the need for appropriate controls.

  • Include Positive and Negative Controls: Use a known NO donor (e.g., sodium nitroprusside) as a positive control and an eNOS inhibitor (e.g., L-NAME) as a negative control to validate the assay.

Issue 2: Difficulty in Detecting Changes in Cytokine Levels

Possible Cause: Changes in cytokine expression can be transient and of low magnitude, requiring sensitive detection methods. The choice of assay and the timing of sample collection are critical.

Troubleshooting Steps:

  • Optimize Stimulation Time: Perform a time-course experiment to determine the optimal duration of AVE 0991 treatment for inducing changes in the target cytokines.

  • Choose a High-Sensitivity Assay: For low-abundance cytokines, consider using a multiplex bead-based immunoassay (e.g., Luminex) or a high-sensitivity ELISA kit.

  • Proper Sample Handling: Collect and process samples (e.g., cell culture supernatant, plasma) promptly and store them at -80°C to prevent degradation of cytokines.

  • Measure at Both mRNA and Protein Levels: Use quantitative real-time PCR (qRT-PCR) to measure cytokine gene expression, which can provide an earlier and sometimes more sensitive readout than protein-level measurements.

Issue 3: Ambiguous Results Regarding the Specificity of the Mas Receptor

Possible Cause: As mentioned in the FAQs, AVE 0991's effects might involve crosstalk with other angiotensin receptors.[9][16] Attributing an observed effect solely to the Mas receptor requires careful experimental design.

Troubleshooting Steps:

  • Use a Mas Receptor Antagonist: Co-treatment with A-779, a selective Mas receptor antagonist, should block the effects of AVE 0991 if they are indeed Mas-mediated.[9]

  • Utilize Knockout/Knockdown Models: The most definitive approach is to use cells or animals in which the Mas receptor has been genetically knocked out or its expression knocked down (e.g., using siRNA). In these models, the effects of AVE 0991 should be abolished.[9][16]

  • Test for AT1 and AT2 Receptor Involvement: Include experiments where cells are pre-treated with AT1 (e.g., Losartan) and AT2 (e.g., PD123319) receptor antagonists to rule out their involvement.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and NO Release

CompoundIC50 for [125I]-Ang-(1-7) BindingPeak NO Release (10 µM)
AVE 099121 ± 35 nM295 ± 20 nM
Ang-(1-7)220 ± 280 nM270 ± 25 nM

Data from Wiemer et al., Hypertension, 2002.[5]

Table 2: Effect of AVE 0991 on Colitis Severity in a DSS Mouse Model

Treatment GroupHistological Score ReductionUlceration Reduction
AVE 0991 (1 mg/kg, single dose)~50-60%~50-60%
AVE 0991 (20 mg/kg, single dose)~50-60%~50-60%
AVE 0991 + Azathioprine (combination)~80%~80%

Data from Al-Darmaki et al., Int. J. Mol. Sci., 2022.[11]

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Release using Electrochemical Nanosensors

This protocol is based on the methodology described by Wiemer et al. (2002).[5]

  • Cell Culture: Plate bovine aortic endothelial cells onto sterile glass slides and culture until confluent.

  • Sensor Preparation: Use selective electrochemical nanosensors for the simultaneous measurement of NO and superoxide (B77818) (O2-).

  • Measurement:

    • Wash the cells with a balanced salt solution.

    • Position the nanosensor tip close to the cell surface.

    • Establish a baseline reading.

    • Add AVE 0991 to the desired final concentration.

    • Record the change in current, which corresponds to the concentration of NO and O2- released.

  • Data Analysis: Quantify the peak concentration of NO released and the total amount of bioactive NO.

Protocol 2: Western Blotting for p38 MAPK Phosphorylation

This protocol is adapted from methodologies described in studies investigating AVE 0991's anti-inflammatory effects.[11][12]

  • Cell Treatment: Culture cells (e.g., vascular smooth muscle cells or colonic tissue) and treat with AVE 0991 for the desired time and concentration. Include appropriate controls (e.g., vehicle, inflammatory stimulus).

  • Protein Extraction: Lyse the cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated p38 MAPK.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

Visualizations

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_Protein G-Protein MasR->G_Protein Activates eNOS eNOS G_Protein->eNOS Activates PI3K PI3K G_Protein->PI3K p38_MAPK p38 MAPK G_Protein->p38_MAPK Inhibits NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Akt Akt PI3K->Akt Activates NF_kB NF-κB Akt->NF_kB Inhibits p38_MAPK->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Experimental_Workflow_Mas_Specificity Start Hypothesis: AVE 0991 effect is Mas-mediated Experiment1 Treat cells with AVE 0991 Start->Experiment1 Antagonist_Control Co-treat with AVE 0991 + Mas Antagonist (A-779) Start->Antagonist_Control KO_Model Use Mas Receptor Knockout/Knockdown cells Start->KO_Model Measure_Effect Measure downstream effect (e.g., NO release, p-p38) Experiment1->Measure_Effect Conclusion Conclusion on MasR specificity Measure_Effect->Conclusion Measure_Antagonist Measure downstream effect Antagonist_Control->Measure_Antagonist Measure_Antagonist->Conclusion Treat_KO Treat KO/KD cells with AVE 0991 KO_Model->Treat_KO Measure_KO Measure downstream effect Treat_KO->Measure_KO Measure_KO->Conclusion

References

Validation & Comparative

A Comparative Guide to Synthetic Mas Receptor Agonists: AVE 0991, CGEN-856S, and AR234960

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a multitude of cardiovascular and related diseases. Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), elicits a range of beneficial effects, including vasodilation, anti-inflammatory responses, and anti-proliferative actions. This has spurred the development of synthetic Mas receptor agonists with improved pharmacokinetic profiles and therapeutic potential. This guide provides an objective comparison of three prominent synthetic Mas receptor agonists: AVE 0991, CGEN-856S, and AR234960, supported by experimental data.

Performance Comparison of Synthetic Mas Receptor Agonists

The following tables summarize the key performance indicators of AVE 0991, CGEN-856S, and AR234960 based on available experimental data.

Parameter AVE 0991 CGEN-856S AR234960 Angiotensin-(1-7) (for reference)
Chemical Nature Non-peptidePeptideNon-peptidePeptide
Mas Receptor Binding Affinity (IC50) 21 nM[1] and 47.5 nM[2]Efficiently displaces fluorescent Ang-(1-7) binding, suggesting comparable affinity to Ang-(1-7)Data not available220 nM[1]
Selectivity Selective for Mas receptor; does not significantly bind to AT1 or AT2 receptors[2]Low affinity for AT1 and AT2 receptors[3]Selective for Mas receptorBinds to Mas receptor

Table 1: Physicochemical and Binding Characteristics

In Vitro Effects AVE 0991 CGEN-856S AR234960
Nitric Oxide (NO) Release Induces NO release in endothelial cells, approximately 5 times more bioactive NO than Ang-(1-7)[1]Induces NO-dependent vasorelaxationActivates downstream signaling (ERK1/2) but direct NO release data is limited.
Cell Proliferation Inhibits Angiotensin II-induced vascular smooth muscle cell proliferationPrevents Angiotensin II-induced cardiomyocyte hypertrophy[3]Promotes profibrotic pathways which may involve cell proliferation.
Signaling Pathway Activation Activates PI3K/Akt pathway[4]Activates PI3K/Akt pathwayActivates ERK1/2 signaling pathway

Table 2: In Vitro Performance

In Vivo Effects AVE 0991 CGEN-856S AR234960
Antihypertensive Effect Reduces blood pressure in hypertensive rat modelsDecreases mean arterial pressure in spontaneously hypertensive ratsData not available
Cardioprotective Effect Attenuates heart failure and cardiac remodeling post-myocardial infarctionReduces isoproterenol-induced cardiac remodeling and myocardial infarction injuryMay promote cardiac fibrosis through CTGF induction
Renal Effects Produces an antidiuretic effect in water-loaded mice[2]Data not availableData not available
Anti-inflammatory Effect Reduces inflammation in models of colitis and asthmaData not availableData not available

Table 3: In Vivo Efficacy

Signaling Pathways and Experimental Workflows

The activation of the Mas receptor by synthetic agonists triggers downstream signaling cascades that mediate their physiological effects. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating agonist performance.

Mas_Signaling_Pathway cluster_agonists Synthetic MasR Agonists cluster_downstream Downstream Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR CGEN856S CGEN-856S CGEN856S->MasR AR234960 AR234960 AR234960->MasR PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Gq/11 ERK12 ERK1/2 Pathway MasR->ERK12 Gq/11 Anti_proliferation Anti-proliferation MasR->Anti_proliferation eNOS eNOS PI3K_Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation CTGF CTGF ERK12->CTGF Fibrosis Fibrosis CTGF->Fibrosis

Figure 1: Mas Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades activated by synthetic Mas receptor agonists, leading to diverse physiological outcomes.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine IC50/Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Quantitative Comparison NO_Measurement Nitric Oxide Measurement (e.g., Griess Assay) NO_Measurement->Data_Analysis Proliferation Cell Proliferation Assay (e.g., MTT Assay) Proliferation->Data_Analysis Hypertension Hypertensive Animal Model (Measure Blood Pressure) Hypertension->Data_Analysis Cardiac_Injury Cardiac Injury Model (Assess Cardiac Function) Cardiac_Injury->Data_Analysis Agonist Synthetic Mas Receptor Agonist Agonist->Binding Agonist->NO_Measurement Agonist->Proliferation Agonist->Hypertension Agonist->Cardiac_Injury

Figure 2: Experimental Workflow. This flowchart outlines the typical experimental process for characterizing and comparing the performance of synthetic Mas receptor agonists.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50 and Ki) of synthetic Mas receptor agonists.

Materials:

  • HEK293 cells stably transfected with the human Mas receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-Angiotensin-(1-7).

  • Unlabeled ligands: AVE 0991, CGEN-856S, AR234960, and unlabeled Angiotensin-(1-7).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-Mas receptor cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a high concentration of unlabeled Angiotensin-(1-7) (10 µM, for non-specific binding).

      • 50 µL of increasing concentrations of the test compound (AVE 0991, CGEN-856S, or AR234960).

    • Add 50 µL of [125I]-Angiotensin-(1-7) to all wells at a final concentration close to its Kd.

    • Add 100 µL of the membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitric Oxide (NO) Measurement (Griess Assay)

Objective: To quantify the production of nitric oxide in endothelial cells upon stimulation with Mas receptor agonists.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Krebs-Ringer buffer.

  • Mas receptor agonists: AVE 0991, CGEN-856S, AR234960.

  • Griess Reagent System (e.g., from Promega).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 96-well plates and grow to confluency.

    • Wash the cells with Krebs-Ringer buffer.

    • Incubate the cells with various concentrations of the Mas receptor agonists (or vehicle control) in Krebs-Ringer buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well.

  • Griess Assay:

    • Add 50 µL of the collected supernatant to a new 96-well plate in triplicate.

    • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-napthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. The amount of nitrite is indicative of the NO produced.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Mas receptor agonists on the proliferation of vascular smooth muscle cells (VSMCs).

Materials:

  • Rat aortic vascular smooth muscle cells (VSMCs).

  • VSMC growth medium (e.g., DMEM with 10% FBS).

  • Angiotensin II (Ang II) to induce proliferation.

  • Mas receptor agonists: AVE 0991, CGEN-856S, AR234960.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed VSMCs in 96-well plates and allow them to adhere overnight.

    • Synchronize the cells by serum-starving for 24 hours.

    • Pre-treat the cells with various concentrations of the Mas receptor agonists for 1 hour.

    • Stimulate the cells with Ang II (e.g., 100 nM) to induce proliferation and co-incubate with the agonists for 24-48 hours. Include control wells with vehicle, Ang II alone, and agonists alone.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature with gentle shaking, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the control (untreated or Ang II-treated) and plot the cell viability against the agonist concentration to determine the inhibitory effect on proliferation.

Conclusion

This guide provides a comparative overview of AVE 0991, CGEN-856S, and AR234960, highlighting their key performance characteristics. AVE 0991 and CGEN-856S have demonstrated clear beneficial effects in preclinical models, consistent with Mas receptor activation. While AR234960 is a confirmed Mas agonist, its downstream signaling appears to promote profibrotic pathways, suggesting a potential for biased agonism that warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other novel Mas receptor agonists.

References

Using the antagonist A-779 to validate AVE 0991's specificity for the Mas receptor.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

AVE 0991 has emerged as a significant non-peptide agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Its therapeutic potential is being explored in various conditions, including cardiovascular diseases and inflammation.[1][2] To ensure the observed effects of AVE 0991 are indeed mediated through the Mas receptor, it is crucial to validate its specificity. The selective Mas receptor antagonist, A-779, serves as an essential tool for this purpose.[3][4][5] This guide provides a comparative overview of experimental data and protocols demonstrating how A-779 is used to confirm the Mas receptor-specific actions of AVE 0991.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies where A-779 was used to antagonize the effects of AVE 0991.

Table 1: In Vitro Receptor Binding and Functional Assays

Cell Line/TissueAssayAVE 0991 EffectEffect with A-779Reference
Mas-transfected CHO cells125I-Ang-(1-7) BindingDisplaced bindingA-779 also displaced binding with high affinity (IC50 = 0.3 nM)[6]
Mas-transfected CHO cellsNO ReleaseProduced NO releaseBlocked NO release[7][8]
Mas-transfected COS cells125I-Ang-(1-7) BindingDisplaced binding (IC50 = 4.75 x 10-8 mol/L)-[7][8]
Bovine Aortic Endothelial Cells125I-Ang-(1-7) BindingCompeted for high-affinity binding (IC50 = 21 ± 35 nM)-[9]
Mouse Kidney Slices125I-Ang-(1-7) BindingDisplaced 85% of specific bindingA-779 used to determine non-specific binding[10]

Table 2: In Vivo Functional Assays

Animal ModelParameter MeasuredAVE 0991 EffectEffect with A-779Reference
Water-loaded C57BL/6 MiceUrinary VolumeSignificant reduction (0.06 ± 0.03 mL/60 min vs. 0.27 ± 0.05 mL/60 min for vehicle)Completely blocked the antidiuretic effect[7][8]
OVA-induced Asthmatic MiceIL-10 in BAL fluidIncreased IL-10 levelsCompletely blocked the increase in IL-10[11]
Ang II-infused ApoE-/- MiceAAA FormationDose-dependently inhibited AAA formationReversed the protective effect[12][13]
Aged Rats Post-LaparotomyNeuroinflammationReduced neuroinflammation-[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in this guide.

In Vitro Radioligand Binding Assay

This protocol is adapted from studies using Mas-transfected cells and kidney slices.[8][10]

  • Preparation of Membranes/Tissue:

    • For cultured cells (e.g., Mas-transfected CHO or COS cells), harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet the membranes.

    • For tissue (e.g., mouse kidney), cryostat sections (16 µm) are thaw-mounted onto gelatin-coated slides.

  • Incubation:

    • Incubate the cell membranes or tissue sections with 125I-Ang-(1–7) in a suitable assay buffer.

    • For competition assays, incubate with increasing concentrations of unlabeled AVE 0991 or A-779.

    • To determine non-specific binding, a high concentration of unlabeled Ang-(1-7) or A-779 is used.

  • Washing and Detection:

    • After incubation, wash the membranes/slides with ice-cold buffer to remove unbound radioligand.

    • Quantify the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine IC50 values by non-linear regression analysis of the competition binding data.

In Vivo Murine Water-Loaded Diuresis Assay

This protocol is based on the methodology described in studies observing the antidiuretic effects of AVE 0991.[7][8]

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6).

    • Induce water diuresis by administering an intraperitoneal water load (e.g., 0.05 mL/g body weight).

  • Drug Administration:

    • Administer AVE 0991 (e.g., 0.58 nmol/g body weight) with or without A-779 (e.g., 46 pmol/g) in the same injection as the water load.

    • A vehicle control group should be included.

  • Urine Collection and Measurement:

    • House the mice individually in metabolic cages.

    • Collect urine for a defined period (e.g., 60 minutes).

    • Measure the total urinary volume.

    • Optionally, measure urinary osmolality.

  • Data Analysis:

    • Compare the mean urinary volume between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of AVE 0991 and the experimental logic for validating its specificity.

G cluster_0 cluster_1 AVE 0991 AVE 0991 Mas Receptor Mas Receptor AVE 0991->Mas Receptor Binds & Activates A-779 A-779 A-779->Mas Receptor Binds & Blocks G-protein activation G-protein activation Mas Receptor->G-protein activation Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling Nitric Oxide (NO) Production Nitric Oxide (NO) Production Downstream Signaling->Nitric Oxide (NO) Production MAPK Pathway Modulation MAPK Pathway Modulation Downstream Signaling->MAPK Pathway Modulation Physiological Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) Nitric Oxide (NO) Production->Physiological Effects MAPK Pathway Modulation->Physiological Effects

Caption: AVE 0991 signaling pathway via the Mas receptor.

G cluster_0 Experimental Group 1 cluster_1 Experimental Group 2 (with Antagonist) AVE 0991 AVE 0991 Mas Receptor Activation Mas Receptor Activation AVE 0991->Mas Receptor Activation Observed Effect Observed Effect Mas Receptor Activation->Observed Effect AVE 0991 + A-779 AVE 0991 + A-779 Mas Receptor Blocked Mas Receptor Blocked AVE 0991 + A-779->Mas Receptor Blocked Effect Abolished Effect Abolished Mas Receptor Blocked->Effect Abolished

References

AVE 0991: A Selective Agonist of the Mas Receptor with Complex Functional Interactions with AT1 and AT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AVE 0991, a nonpeptide mimetic of Angiotensin-(1-7), primarily functions as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Extensive in vitro binding assays have demonstrated that AVE 0991 possesses negligible direct binding affinity for the classical angiotensin receptors, AT1 and AT2. However, emerging evidence from functional studies suggests a complex interplay and potential cross-talk between the Mas receptor and the AT1/AT2 signaling pathways, indicating that the physiological effects of AVE 0991 may be more nuanced than its direct binding profile suggests.

This guide provides a comparative analysis of AVE 0991's interaction with angiotensin receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in the fields of pharmacology, cardiovascular biology, and drug development.

Comparative Binding Affinity of AVE 0991 and Other Angiotensin Ligands

Quantitative data from competitive radioligand binding assays underscore the selectivity of AVE 0991 for the Ang-(1-7) binding site (Mas receptor) over AT1 and AT2 receptors.

CompoundReceptor TargetIC50 (nM)Reference
AVE 0991 Ang-(1-7) site (MasR) 21 ± 35 [1]
AT1 Receptor Negligible Affinity [2]
AT2 Receptor Negligible Affinity [2]
Angiotensin-(1-7)Ang-(1-7) site (MasR)220 ± 280[1]
Angiotensin IIAT1 Receptor7.92[3]
AT2 Receptor5.22[3]
EXP 3174 (Losartan metabolite)AT1 Receptor Antagonist-[1]
PD 123177AT2 Receptor Antagonist-[1]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.

Experimental Protocols

Radioligand Competition Binding Assay for AT1 and AT2 Receptors

This protocol is based on the methodology described by Bosnyak et al. (2011).[2]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK)-293 cells stably transfected with either the human AT1 or AT2 receptor are cultured to confluence. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Assay: The membrane preparations are incubated with a constant concentration of radiolabeled Angiotensin II (¹²⁵I-[Sar¹,Ile⁸]AngII) and varying concentrations of the competing ligands (e.g., AVE 0991, Angiotensin II, AT1/AT2 antagonists).

  • Incubation and Separation: The incubation is carried out at room temperature to allow for competitive binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values for each competing ligand.

Functional Assay: Nitric Oxide (NO) and Superoxide (O₂⁻) Release from Endothelial Cells

This protocol is based on the methodology described by Wiemer et al. (2002).[1]

  • Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured on sensor-coated plates.

  • Electrochemical Nanosensors: Selective electrochemical nanosensors are used for the direct and simultaneous measurement of NO and O₂⁻ release from the cell surface.

  • Stimulation: The cultured BAECs are stimulated with various concentrations of AVE 0991, Angiotensin-(1-7), or other relevant compounds. In some experiments, cells are pre-incubated with specific receptor antagonists (e.g., AT1 antagonist EXP 3174, AT2 antagonist PD 123177, or the Ang-(1-7) antagonist [D-Ala⁷]-Ang-(1-7)).

  • Real-time Measurement: The release of NO and O₂⁻ is monitored in real-time following stimulation.

  • Data Analysis: The peak concentrations and total amount of released NO and O₂⁻ are quantified and compared across different experimental conditions.

Signaling Pathways and Functional Interactions

While AVE 0991 does not directly bind to AT1 or AT2 receptors, its activation of the Mas receptor can lead to downstream effects that functionally interact with the signaling pathways of the classical angiotensin receptors.

AVE 0991 Signaling and Functional Crosstalk cluster_0 AVE 0991 / Ang-(1-7) Pathway cluster_1 Angiotensin II Pathways cluster_2 Functional Interaction AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR NO_release Nitric Oxide (NO) Release MasR->NO_release Bradykinin Bradykinin Potentiation MasR->Bradykinin Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Crosstalk Functional Crosstalk (e.g., in kidney, endothelium) MasR->Crosstalk Vasodilation Vasodilation NO_release->Vasodilation Bradykinin->NO_release AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation AT1R->Crosstalk AT2R_effects Counter-regulatory Effects AT2R->AT2R_effects AT2R->Crosstalk Crosstalk->Vasodilation Modulation of AT1R/AT2R effects

AVE 0991 signaling via the Mas receptor and its functional crosstalk with AT1 and AT2 receptor pathways.
Key Observations from Functional Studies:

  • Endothelial NO Release: In bovine aortic endothelial cells, the NO-releasing effect of AVE 0991 was significantly inhibited by the AT2 receptor antagonist PD 123177 and partially by the AT1 receptor antagonist EXP 3174.[1] This suggests that the downstream signaling cascade initiated by Mas receptor activation may involve components that are sensitive to AT1 and AT2 receptor blockade.

  • Antidiuretic Effect: In a study on water-loaded mice, the antidiuretic effect of AVE 0991 was completely blocked by an AT2 antagonist and partially by an AT1 antagonist, despite AVE 0991 not directly binding to these receptors.[4] This points towards a necessary functional interplay between the Mas receptor and the AT1/AT2 systems in mediating this specific physiological response in the kidney.

  • Mechanism of Interaction: The precise mechanisms for these functional interactions are still under investigation but may involve receptor heterodimerization, convergence of downstream signaling molecules, or indirect physiological feedback loops.

Experimental Workflow for Investigating Receptor Interaction

Experimental Workflow: AVE 0991 Receptor Interaction start Start: Hypothesis on AVE 0991 Receptor Interaction binding_assay In Vitro Binding Assays (AT1, AT2, Mas Receptors) start->binding_assay functional_assay In Vitro Functional Assays (e.g., NO release, cell signaling) binding_assay->functional_assay Binding affinity established in_vivo_study In Vivo Studies (e.g., blood pressure, renal function) functional_assay->in_vivo_study Cellular effects characterized data_analysis Data Analysis and Interpretation in_vivo_study->data_analysis Physiological responses measured conclusion Conclusion on Receptor Selectivity and Functional Crosstalk data_analysis->conclusion

References

Unveiling Synergistic Alliances: AVE 0991 in Combination with Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies indicates that AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) Mas receptor, exhibits significant synergistic and additive effects when used in combination with other cardiovascular drugs. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential for novel combination therapies in treating a range of cardiovascular diseases, including hypertension and myocardial infarction. This guide provides an objective comparison of AVE 0991's performance in combination therapies, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Executive Summary of Findings

AVE 0991, by activating the protective arm of the renin-angiotensin system (RAS), has been shown to counteract the detrimental effects of Angiotensin II. When combined with other cardiovascular agents, its therapeutic potential is amplified. Key findings from preclinical studies demonstrate that:

  • Enhanced Nitric Oxide Production: In combination with the AT2R agonist C21, AVE 0991 shows a positive interaction in stimulating nitric oxide (NO) production, a key molecule in vasodilation and endothelial health.

  • Superior Cardioprotection: Co-administration of AVE 0991 with an ACE inhibitor (captopril) or an AT1 receptor blocker (losartan) leads to a more significant reduction in myocardial infarct size compared to monotherapy.

  • Potent Antihypertensive Effects: When paired with the MrgD receptor agonist alamandine (B1532146), AVE 0991 demonstrates a beneficial effect in reducing systolic blood pressure in models of Angiotensin II-induced hypertension.

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from studies investigating the synergistic and additive effects of AVE 0991 in combination with other cardiovascular drugs.

Table 1: Synergistic Effect of AVE 0991 and C21 on Nitric Oxide Production

Treatment GroupNitric Oxide (NO) Production (Bliss synergy score δ)Reference
AVE 0991 followed by C2145[Patel and Hussain, 2020][1][2]

Higher δ scores indicate greater synergy.

Table 2: Effect of AVE 0991 in Combination with Losartan (B1675146) and Captopril (B1668294) on Myocardial Infarct Size

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)Reference
Control (MI/R)48.9 ± 8.8[Ozhan et al., 2021][3][4]
AVE 099129.9 ± 4.8[Ozhan et al., 2021][3][4]
Losartan + AVE 099130.8 ± 5.8[Ozhan et al., 2021][3][4]
Captopril + AVE 099131.7 ± 7.7[Ozhan et al., 2021][3][4]
C21 + AVE 099128.2 ± 3.3[Ozhan et al., 2021][3][4]

Data are presented as mean ± SEM.

Table 3: Antihypertensive Effects of AVE 0991 in Combination with Alamandine

Treatment GroupReduction in Systolic Blood Pressure (SBP)Reference
Ang II ControlSignificant increase in SBP[Tanrıverdi et al., 2023][5][6][7]
Ang II + ALA + AVE 0991Significant reduction in SBP compared to Ang II control[Tanrıverdi et al., 2023][5][6][7]

Qualitative description of significant changes as specific numerical reduction values were not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Assessment of Synergy in Nitric Oxide Production (Patel and Hussain, 2020)
  • Cell Line: Human kidney-2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line.

  • Treatment: Cells were treated with a wide range of concentrations of AVE 0991 (10⁻¹⁰ to 10⁻⁵ M) for 10 minutes, followed by incubation with the AT2R agonist C21 (10⁻¹⁰ to 10⁻⁵ M) for 1 hour.

  • Nitric Oxide Measurement: The generation of nitric oxide was determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance was measured at 540 nm.

  • Synergy Analysis: The nature of the functional interaction was assessed using the Bliss definition, which calculates a synergy score (δ). A positive score indicates synergy. The formula for the Bliss independence model is E_ind = E_A + E_B - E_A * E_B, where E_A and E_B are the fractional effects of drug A and drug B alone, and E_ind is the expected effect of the combination. The synergy score is the difference between the observed effect and the expected effect.

Myocardial Ischemia-Reperfusion Model (Ozhan et al., 2021)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Myocardial ischemia was induced by ligating the left anterior descending (LAD) coronary artery for 30 minutes, followed by 2 hours of reperfusion.

  • Drug Administration: AVE 0991 (576 μg/kg), losartan (2 mg/kg), and captopril (3 mg/kg) were administered as an intravenous infusion 10 minutes before and throughout the ischemic period. Combination groups received the respective drug pairings.

  • Infarct Size Measurement: At the end of reperfusion, the LAD was re-occluded, and Evans blue dye was injected to delineate the area at risk (AAR - unstained tissue). The heart was then excised, sliced, and incubated with 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate the infarcted tissue (pale) from viable myocardium (red). The areas were quantified using image analysis software, and the infarct size was expressed as a percentage of the AAR.[3][4]

Angiotensin II-Induced Hypertension Model (Tanrıverdi et al., 2023)
  • Animal Model: Sprague Dawley rats.

  • Procedure: Hypertension was induced by a 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min) via osmotic minipumps.

  • Drug Administration: During the last 2 weeks of Ang II infusion, rats were treated with alamandine (ALA, 50 μg/kg), AVE 0991 (576 μg/kg), or a combination of both.

  • Blood Pressure Measurement: Systolic blood pressure (SBP) was recorded at days 1, 15, and 29 using tail-cuff plethysmography.

  • Cardiovascular and Inflammatory Marker Analysis: After the treatment period, heart and thoracic aorta were collected for analysis of vascular responses, and levels of inflammatory and oxidative stress markers such as monocyte chemoattractant protein-1 (MCP-1) and cyclophilin-A (CYP-A) were measured.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited studies.

Synergy_Workflow cluster_cell_culture In Vitro Synergy Assessment HK2 HK-2 Cells AVE AVE 0991 (10⁻¹⁰ - 10⁻⁵ M) HK2->AVE Incubate1 Incubate 10 min AVE->Incubate1 C21 C21 (10⁻¹⁰ - 10⁻⁵ M) Incubate2 Incubate 1 hour C21->Incubate2 Incubate1->C21 Supernatant Collect Supernatant Incubate2->Supernatant Griess Griess Assay Supernatant->Griess Analysis Bliss Synergy Score (δ) Calculation Griess->Analysis

Experimental workflow for assessing synergy in nitric oxide production.

MI_Workflow cluster_animal_model In Vivo Cardioprotection Model Rat Sprague-Dawley Rat Drugs Drug Administration (AVE 0991 +/- Losartan/Captopril) Rat->Drugs Ligation LAD Ligation (30 min Ischemia) Drugs->Ligation Reperfusion Reperfusion (2 hours) Ligation->Reperfusion Dye Evans Blue & TTC Staining Reperfusion->Dye Analysis Image Analysis of Infarct Size vs. AAR Dye->Analysis

Workflow for myocardial ischemia-reperfusion experiment.

Signaling_Pathway cluster_ras Renin-Angiotensin System Interactions AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Losartan Losartan (ARB) AT1R AT1 Receptor Losartan->AT1R Captopril Captopril (ACEi) ACE ACE Captopril->ACE AngII Angiotensin II AngII->AT1R AngI Angiotensin I AngI->ACE ACE->AngII Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction MasR->AT1R Counter-regulation Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation

Simplified signaling pathway of AVE 0991 and its interaction with ACE inhibitors and ARBs.

Receptor_Crosstalk cluster_crosstalk Receptor Crosstalk and NO Production AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR C21 C21 AT2R AT2 Receptor C21->AT2R MasR->AT2R Crosstalk/ Heterodimerization eNOS eNOS MasR->eNOS Activation Synergy Synergistic/ Additive Effect AT2R->eNOS Activation AT1R AT1 Receptor AT1R->MasR Functional Antagonism NO Nitric Oxide eNOS->NO Synergy->eNOS

Proposed mechanism of synergistic nitric oxide production via receptor crosstalk.

References

The Therapeutic Potential of AVE 0991: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AVE 0991, a nonpeptide agonist of the Mas receptor for Angiotensin-(1-7), has emerged as a promising therapeutic agent with a wide range of potential applications. Its oral activity and resistance to degradation by proteolytic enzymes give it a significant advantage over its natural counterpart, Angiotensin-(1-7). This guide provides a comprehensive review of the therapeutic potential of AVE 0991, comparing its performance with alternatives and detailing the experimental data supporting its efficacy.

I. Comparison of Efficacy and Potency

AVE 0991 has been primarily compared to the endogenous peptide Angiotensin-(1-7) (Ang-(1-7)). It has also been evaluated in combination with other therapeutic agents, such as azathioprine, in preclinical studies.

Table 1: Comparison of In Vitro Efficacy of AVE 0991 and Angiotensin-(1-7)
ParameterAVE 0991Angiotensin-(1-7)Cell/Tissue ModelReference
IC50 for [125I]-Ang-(1-7) binding 21 ± 35 nM220 ± 280 nMBovine aortic endothelial cell membranes[1]
Peak Nitric Oxide (NO) Release (at 10 µM) 295 ± 20 nM270 ± 25 nMBovine aortic endothelial cells[1]
Peak Superoxide (O2-) Release (at 10 µM) 18 ± 2 nM20 ± 4 nMBovine aortic endothelial cells[1]
Bioactive NO Release ~5 times higher than Ang-(1-7)-Bovine aortic endothelial cells[1][2]
Table 2: Comparison of In Vivo Efficacy of AVE 0991 in a Colitis Model
Treatment GroupReduction in Histological Score of ColitisReduction in Percentage of UlcerationAnimal ModelReference
AVE 0991 (30 mg/kg) Monotherapy ~40%~40%Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice[3]
Azathioprine Monotherapy ~40%~40%Dextran sulfate sodium (DSS)-induced colitis in mice[3]
AVE 0991 (30 mg/kg) + Azathioprine ~80%~80%Dextran sulfate sodium (DSS)-induced colitis in mice[3]

II. Signaling Pathways of AVE 0991

AVE 0991 exerts its effects by activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This activation triggers several downstream signaling cascades that contribute to its therapeutic effects.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR eNOS eNOS MasR->eNOS Activates HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 Induces NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Bradykinin_B2 Bradykinin B2 Receptor Bradykinin_B2->eNOS Activates p38_MAPK p38 MAPK Phosphorylation HO1->p38_MAPK Downregulates Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Proliferation Cell Proliferation p38_MAPK->Proliferation Promotes

Caption: Simplified signaling pathway of AVE 0991. (Max Width: 760px)

III. Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the therapeutic potential of AVE 0991.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease.

  • Induction: Mice are administered 2-5% DSS in their drinking water for 5-7 days to induce acute colitis. For chronic colitis, cycles of DSS administration followed by regular water are used.[4][5][6]

  • Treatment: AVE 0991 is typically administered via intraperitoneal (i.p.) injection.[3]

  • Assessment:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

    • Histological Scoring: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The severity of inflammation, crypt damage, and ulceration is scored by a blinded observer.[7][8][9][10][11]

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

DSS_Colitis_Workflow Start Start Induction Induce Colitis (DSS in drinking water) Start->Induction Treatment Administer AVE 0991 (i.p. injection) Induction->Treatment Monitoring Daily Monitoring (Weight, Stool, Blood) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis End End Analysis->End

References

A Cross-Study Comparative Analysis of AVE 0991's Efficacy in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental drug AVE 0991 with established therapies for cardiac remodeling, namely Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). The information is compiled from preclinical studies to offer an objective overview of their comparative efficacy, supported by experimental data and detailed methodologies.

Introduction to AVE 0991

AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), generally counteracts the detrimental effects of Angiotensin II, which include vasoconstriction, inflammation, and cellular proliferation, all of which contribute to adverse cardiac remodeling.[2][3][4] AVE 0991, being an orally active mimic of Angiotensin-(1-7), presents a novel therapeutic strategy for mitigating cardiac remodeling following injuries such as myocardial infarction or in chronic conditions like hypertension.[1][5]

Comparative Efficacy in Cardiac Remodeling

This section presents a cross-study comparison of AVE 0991's effects on key parameters of cardiac remodeling against an ACE inhibitor (Captopril) and an ARB (Losartan). The data is derived from a study by Kurt et al. (2021), which provides a head-to-head comparison in a rat model of myocardial ischemia-reperfusion injury.[6][7][8]

Table 1: Effect on Myocardial Infarct Size
Treatment GroupDosageMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)
Control (Ischemia/Reperfusion)-48.9 ± 8.8%
AVE 0991 576 μg/kg29.9 ± 4.8%
Captopril (B1668294) (ACE Inhibitor)3 mg/kgNot directly provided, but a combination with AVE 0991 was studied.
Losartan (B1675146) (ARB)2 mg/kgNot directly provided, but a combination with AVE 0991 was studied.
Captopril + AVE 09913 mg/kg + 576 μg/kg31.7 ± 7.7%
Losartan + AVE 09912 mg/kg + 576 μg/kg30.8 ± 5.8%

Data sourced from Kurt et al. (2021).[6][7][8]

In a separate study focusing on Angiotensin II-induced hypertension, the effects of a Mas receptor agonist (Angiotensin 1-7) were compared with Losartan on myocardial fibrosis and hypertrophy.

Table 2: Effects on Myocardial Fibrosis and Hypertrophy in Angiotensin II-Induced Hypertension
Treatment GroupMyocardial Interstitial Fibrosis (%)Perivascular Fibrosis (%)Cardiomyocyte Area (μm²)
Angiotensin II2.8 ± 0.38.1 ± 0.9450 ± 15
Angiotensin 1-7 (MasR Agonist) + Angiotensin II1.2 ± 0.2 3.5 ± 0.5 350 ± 10
Losartan (ARB) + Angiotensin II1.1 ± 0.23.2 ± 0.4340 ± 12

Data adapted from Castoldi et al. (2021), using Angiotensin 1-7 as a Mas receptor agonist.[1][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Angiotensin_1_7 Angiotensin_1_7 Angiotensin_II->Angiotensin_1_7 ACE2 Cardiac_Remodeling Cardiac_Remodeling AT1_Receptor->Cardiac_Remodeling Promotes Mas_Receptor Mas_Receptor Angiotensin_1_7->Mas_Receptor Binds to Anti_Remodeling_Effects Anti_Remodeling_Effects Mas_Receptor->Anti_Remodeling_Effects Promotes AVE0991 AVE0991 AVE0991->Mas_Receptor Agonist ACE_Inhibitors ACE_Inhibitors ACE_Inhibitors->Angiotensin_II Inhibits Production ARBs ARBs ARBs->AT1_Receptor Blocks

Caption: Signaling pathways in cardiac remodeling.

start Animal Model (e.g., Rat) mi_induction Induction of Myocardial Ischemia-Reperfusion start->mi_induction treatment Treatment Administration (AVE 0991, Captopril, Losartan) mi_induction->treatment monitoring Hemodynamic Monitoring treatment->monitoring analysis Histological & Molecular Analysis of Heart Tissue monitoring->analysis end Data Comparison analysis->end

Caption: Experimental workflow for cardiac remodeling studies.

Detailed Experimental Protocols

Myocardial Ischemia-Reperfusion Model (Kurt et al., 2021)[6][7][8]
  • Animal Model: Male Wistar rats.

  • Anesthesia: Intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • The rats were tracheostomized and ventilated.

    • A left thoracotomy was performed to expose the heart.

    • The left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia.

    • The ligature was then released to allow for 2 hours of reperfusion.

  • Drug Administration: AVE 0991 (576 μg/kg), losartan (2 mg/kg), and captopril (3 mg/kg) were administered as an intravenous infusion 10 minutes before and throughout the ischemia period.

  • Infarct Size Measurement:

    • At the end of reperfusion, the LAD was re-occluded, and Evans blue dye was injected to delineate the area at risk (AAR).

    • The heart was excised, frozen, and sliced.

    • The slices were incubated in a 1% triphenyl tetrazolium chloride (TTC) solution to differentiate between infarcted (pale) and viable (red) tissue.

    • The areas of the infarct and AAR were measured using planimetry, and the infarct size was expressed as a percentage of the AAR.

Angiotensin II-Induced Hypertension Model (Castoldi et al., 2021)[1][9]
  • Animal Model: Male Sprague Dawley rats.

  • Induction of Hypertension: Angiotensin II (200 ng/kg/min) was continuously infused for 4 weeks using subcutaneous osmotic minipumps.

  • Drug Administration: Angiotensin 1-7 (576 µg/kg/day, intraperitoneal) or Losartan (50 mg/kg/day, oral) was administered during the 4-week Angiotensin II infusion period.

  • Histological Analysis:

    • At the end of the treatment period, hearts were excised, fixed in 10% buffered formalin, and embedded in paraffin.

    • Sections were stained with Masson's trichrome to assess fibrosis.

    • Cardiomyocyte cross-sectional area was measured from hematoxylin (B73222) and eosin-stained sections to evaluate hypertrophy.

  • Data Analysis: Quantitative analysis of fibrotic areas and cardiomyocyte size was performed using image analysis software.

Summary and Conclusion

The available preclinical data suggests that AVE 0991 is effective in reducing myocardial infarct size following ischemia-reperfusion injury.[6][7][8] Its efficacy in this model appears comparable to the effects observed with combinations of AVE 0991 and either captopril or losartan. Furthermore, studies using a direct Mas receptor agonist in a model of hypertension demonstrate significant reductions in myocardial fibrosis and hypertrophy, with an efficacy comparable to the ARB losartan.[1][9]

These findings highlight the therapeutic potential of targeting the protective arm of the renin-angiotensin system with Mas receptor agonists like AVE 0991 for the management of adverse cardiac remodeling. Further head-to-head comparative studies, particularly long-term studies in various models of heart disease, are warranted to fully elucidate the comparative advantages of AVE 0991 over existing therapies. The unique mechanism of action of AVE 0991 may offer an alternative or complementary approach to the current standard of care for patients with cardiac remodeling.

References

Evaluating the Oral Bioavailability of AVE 0991: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the oral bioavailability of AVE 0991, a non-peptide agonist of the angiotensin-(1-7) Mas receptor. While direct quantitative pharmacokinetic data for AVE 0991 is not extensively available in the public domain, its well-documented oral activity provides a basis for comparison with alternative strategies, such as oral formulations of the endogenous peptide, Angiotensin-(1-7).

Comparative Analysis of Oral Bioavailability

AVE 0991 was developed as an orally active mimic of Angiotensin-(1-7) to overcome the inherent limitations of the native peptide, which include a very short biological half-life and poor oral bioavailability.[1][2] The key advantage of AVE 0991 lies in its non-peptide structure, which is expected to confer resistance to proteolytic degradation in the gastrointestinal tract.[3]

In contrast, unprotected Angiotensin-(1-7) is rapidly degraded when administered orally. However, novel oral formulations, such as those utilizing cyclodextrins, have been shown to significantly enhance the oral bioavailability of Angiotensin-(1-7).

The following table summarizes the available pharmacokinetic data to facilitate a comparison. It is important to note the absence of specific Cmax, Tmax, and AUC values for AVE 0991 in publicly accessible literature, reflecting a gap in the available data for direct quantitative comparison.

CompoundAdministration RouteVehicle/FormulationSpeciesDoseCmaxTmaxAUCAbsolute Bioavailability (%)Reference
AVE 0991 OralNot SpecifiedRat/MouseVariousData Not AvailableData Not AvailableData Not AvailableData Not Available[3][4]
Angiotensin-(1-7) OralHydroxypropyl-β-cyclodextrinRat30 µg/kg~12-fold increase from baseline6 hoursData Not AvailableData Not AvailableInferred from plasma level increase

Note: The data for the oral Angiotensin-(1-7) formulation is based on a reported 12-fold increase in plasma concentration relative to baseline, observed 6 hours post-administration. Absolute bioavailability was not reported. The oral activity of AVE 0991 is consistently reported, implying it achieves biologically effective concentrations, though the precise pharmacokinetic parameters are not publicly detailed.

Experimental Protocols

To evaluate the oral bioavailability of a compound like AVE 0991, a standardized experimental protocol in a rodent model, such as the rat, is employed. This involves both intravenous and oral administration to determine the absolute bioavailability.

Protocol: Determination of Oral Bioavailability in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: Animals are acclimated for at least one week prior to the study with free access to standard chow and water.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

2. Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (n=5 rats).

    • Group 2: Oral gavage (PO) administration (n=5 rats).

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

3. Dose Formulation and Administration:

  • Vehicle: A suitable vehicle is selected based on the solubility of AVE 0991 (e.g., 0.5% methylcellulose (B11928114) in water).

  • IV Administration: AVE 0991 is dissolved in the vehicle and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

  • PO Administration: AVE 0991 is suspended or dissolved in the vehicle and administered via oral gavage using a ball-tipped feeding needle at a dose of 10 mg/kg.

4. Blood Sampling:

  • Method: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

5. Bioanalytical Method:

  • Technique: Plasma concentrations of AVE 0991 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters:

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the plasma concentration-time data.

    • The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule.

    • The area under the curve from time zero to infinity (AUC0-inf) is calculated as AUC0-t + (Clast / kel), where Clast is the last measurable concentration and kel is the terminal elimination rate constant.

  • Absolute Oral Bioavailability (F%): Calculated using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Signaling Pathway of AVE 0991

AVE 0991 exerts its effects by acting as an agonist at the Mas receptor, a key component of the protective arm of the renin-angiotensin system. Its activation counter-regulates the signaling of the Angiotensin II Type 1 (AT1) receptor.

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Vasodilation Vasodilation, Anti-inflammation, Anti-fibrosis MasR->Vasodilation p38MAPK p38 MAPK MasR->p38MAPK Modulation Akt Akt MasR->Akt Modulation CCL2 CCL2 Expression MasR->CCL2 Inhibition p38MAPK->Vasodilation Akt->Vasodilation CCL2->Vasodilation (via reduced inflammation) Bioavailability_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Acclimation Acclimation of Rats Fasting Overnight Fasting Acclimation->Fasting IV_Admin Intravenous (IV) Administration Fasting->IV_Admin PO_Admin Oral Gavage (PO) Administration Fasting->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability_Calc Absolute Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

References

AVE 0991: A Comparative Analysis of its Cardioprotective Effects Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the therapeutic potential of the Angiotensin-(1-7) receptor agonist, AVE 0991, in cardiovascular disease.

AVE 0991, a nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7), has emerged as a promising therapeutic agent in preclinical studies of various cardiovascular diseases. By activating the protective arm of the renin-angiotensin system (RAS), AVE 0991 counteracts the detrimental effects of the classical ACE-Ang II-AT1 receptor axis, offering a novel approach to treating conditions such as myocardial infarction, atherosclerosis, hypertension, and diabetic cardiovascular complications. This guide provides a comprehensive comparison of the effects of AVE 0991 in different animal models, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AVE 0991 in various animal models of cardiovascular disease.

Table 1: Effects of AVE 0991 on Myocardial Infarction in Rats
ParameterControl (Infarction)AVE 0991 Treated (Infarction)Animal ModelReference
Infarct Area (mm²)6.98 ± 1.013.94 ± 1.04Male Wistar rats with left coronary artery ligation[1][2]
Systolic Tension (g)7.18 ± 0.669.23 ± 1.05Male Wistar rats with left coronary artery ligation[1]
Left Ventricular Systolic Pressure (mmHg)Significantly decreasedNormalizedStreptozotocin-induced diabetic Sprague-Dawley rats[3]
Heart RateSignificantly decreasedNormalizedStreptozotocin-induced diabetic Sprague-Dawley rats[3]
Table 2: Effects of AVE 0991 on Atherosclerosis in ApoE-knockout Mice
ParameterControl (ApoE-/-)AVE 0991 Treated (ApoE-/-)Animal ModelReference
Atherosclerotic Plaque Area ("en face" method) (%)14.6 ± 2.17.63 ± 1.6Apolipoprotein E (ApoE) knockout mice[4][5]
Atherosclerotic Plaque Area ("cross-section" method) (μm²)91,416 ± 8,35747,235 ± 7,546Apolipoprotein E (ApoE) knockout mice[4][5]
Plaque Macrophage Content-ReducedApolipoprotein E (ApoE) knockout mice[6]
Table 3: Effects of AVE 0991 on Vascular Function
ParameterConditionEffect of AVE 0991Animal ModelReference
Vasodilation-ImprovedSprague-Dawley rats on a high-sodium diet[7]
Endothelial FunctionDiabetes-induced dysfunctionImprovedStreptozotocin-induced diabetic rats[8]
Perfusion Pressure (in isolated hearts)NormalDecreasedMale Wistar rats[1][2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of AVE 0991 are primarily mediated through the activation of the Mas receptor, leading to downstream signaling cascades that promote vasodilation, reduce inflammation, and inhibit fibrosis.

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE0991 AVE 0991 Intervention cluster_Protective_Effects Cardioprotective Effects Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE AT1R AT1R AngII->AT1R Ang1_7 Ang1_7 AngII->Ang1_7 ACE2 Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis MasR MasR Ang1_7->MasR eNOS_Activation eNOS_Activation MasR->eNOS_Activation Anti_inflammatory_effects Anti_inflammatory_effects MasR->Anti_inflammatory_effects Anti_fibrotic_effects Anti_fibrotic_effects MasR->Anti_fibrotic_effects AVE0991 AVE0991 AVE0991->MasR Agonist NO_Production NO_Production eNOS_Activation->NO_Production Vasodilation Vasodilation Anti-inflammation Anti-fibrosis NO_Production->Vasodilation

Caption: Signaling pathway of AVE 0991.

The diagram above illustrates the dual nature of the Renin-Angiotensin System. The classical pathway involves Angiotensin II binding to the AT1 receptor, leading to detrimental effects. The protective pathway, activated by Angiotensin-(1-7) or its mimetic AVE 0991, involves the Mas receptor, which promotes the production of nitric oxide (NO) and exerts anti-inflammatory and anti-fibrotic effects.[7][9]

Experimental_Workflow_MI cluster_Induction Myocardial Infarction Induction cluster_Treatment Treatment Protocol cluster_Analysis Functional and Histological Analysis Animal_Model Wistar Rats Ligation Left Coronary Artery Ligation Animal_Model->Ligation Treatment_Group AVE 0991 Administration Ligation->Treatment_Group Control_Group Vehicle Administration Ligation->Control_Group Langendorff Langendorff Apparatus (Cardiac Function) Treatment_Group->Langendorff Histology Gomori Trichrome Stain (Infarct Size) Treatment_Group->Histology Control_Group->Langendorff Control_Group->Histology

Caption: Experimental workflow for myocardial infarction studies.

This workflow outlines the key steps in a typical preclinical study evaluating the efficacy of AVE 0991 in a rat model of myocardial infarction.

Detailed Experimental Protocols

Myocardial Infarction Model
  • Animal Model: Male Wistar rats are commonly used.[1]

  • Induction of Myocardial Infarction: Myocardial infarction is induced by the permanent ligation of the left anterior descending (LAD) coronary artery.[1] Anesthesia is induced, and the heart is exposed through a left thoracotomy. The LAD is then ligated with a suture. Successful ligation is confirmed by the observation of pallor in the ischemic area of the left ventricle.

  • Treatment: AVE 0991 is typically administered orally or via subcutaneous injection.[7] The dosage and duration of treatment vary depending on the specific study design.

  • Assessment of Cardiac Function: At the end of the treatment period, cardiac function is assessed using a Langendorff-perfused isolated heart preparation.[1] This allows for the measurement of parameters such as left ventricular developed pressure, heart rate, and coronary flow.

  • Histological Analysis: The hearts are excised, fixed, and sectioned. The infarct size is quantified using staining methods such as Gomori trichrome, which differentiates between fibrotic and healthy tissue.[1][2]

Atherosclerosis Model
  • Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are a standard model for studying atherosclerosis as they spontaneously develop atherosclerotic lesions.[4][6]

  • Treatment: AVE 0991 is administered to the mice, often mixed in their chow or drinking water, for a specified period.[4]

  • Assessment of Atherosclerosis:

    • "En face" analysis: The entire aorta is dissected, opened longitudinally, and stained with a lipid-soluble dye (e.g., Oil Red O) to visualize atherosclerotic plaques. The percentage of the total aortic surface area covered by plaques is then quantified.[4][5]

    • "Cross-section" analysis: The aortic root is sectioned and stained to visualize the plaque area and composition. This method allows for a more detailed analysis of plaque morphology and cellular content, such as macrophage infiltration.[4][5]

    • Immunohistochemistry: This technique is used to identify and quantify specific cell types (e.g., macrophages) and inflammatory markers within the atherosclerotic plaques.[6]

Conclusion

The collective evidence from various animal models strongly supports the cardioprotective effects of AVE 0991. Its ability to reduce infarct size, improve cardiac function, and inhibit the progression of atherosclerosis highlights its potential as a novel therapeutic strategy for a range of cardiovascular diseases. The activation of the Angiotensin-(1-7)/Mas receptor axis by AVE 0991 offers a targeted approach to counteract the pathological processes driven by the classical renin-angiotensin system. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients with cardiovascular disease.

References

Safety Operating Guide

Proper Disposal of AVE 0991 Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists using AVE 0991 sodium salt, a nonpeptide agonist of the Mas receptor, adherence to proper disposal protocols is essential. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, established best practices for chemical waste management should be followed.

This compound should be treated as a chemical waste product and disposed of in accordance with institutional and local regulations. It is crucial to avoid disposing of this compound down the sink or in regular trash unless explicitly permitted by a qualified environmental health and safety (EHS) professional.

Immediate Steps for Disposal

For the disposal of pure, unused, or waste this compound, as well as any solutions containing it, the following procedural steps are recommended:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, personnel must consult their institution's specific chemical hygiene plan and waste disposal guidelines.[1][2] These documents will provide detailed instructions for the management of laboratory-generated chemical waste.

  • Segregation and Labeling: Waste this compound should be collected in a designated, properly labeled hazardous waste container.[3][4] The label should clearly identify the contents as "Hazardous Waste," list "this compound" as the primary component, and include the approximate concentration and quantity. The accumulation start date must also be recorded on the label.[3]

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a securely fitting lid to prevent leaks or spills.[5][6] It is imperative to keep the waste container closed except when adding waste.[4][7]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[7] Laboratory personnel should not transport hazardous waste themselves.[8]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, or absorbent pads, should also be disposed of as chemical waste. These items should be collected in a separate, clearly labeled solid waste container and managed according to institutional protocols.

For empty containers that previously held this compound, they should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[4][8] After rinsing, the defaced or removed label on the empty container can typically be disposed of in regular trash.[8][9]

Spill Management

In the event of a spill, the area should be secured and personnel should follow their laboratory's established spill cleanup procedures. Spill cleanup materials should be collected and disposed of as hazardous waste.[8]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general regulatory limits for hazardous waste accumulation in laboratories are presented in the table below.

ParameterGuidelineSource
Maximum Hazardous Waste Volume 55 gallons per satellite accumulation area[7]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[7]
Maximum Accumulation Time 12 months from the accumulation start date[7]

It is important to note that some jurisdictions may have more stringent regulations.

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in various research publications. For instance, studies have described its use in assessing cardiovascular effects and its role as an Ang-(1-7) receptor Mas agonist. These protocols typically involve the preparation of stock solutions and their subsequent administration in in vitro or in vivo models. The disposal of any waste generated from these experimental procedures should follow the guidelines outlined above.

Logical Workflow for Disposal

The proper disposal of this compound follows a clear, logical workflow designed to ensure safety and compliance. This process begins with the identification of the waste and culminates in its removal by qualified professionals.

A Generation of AVE 0991 Waste B Consult Institutional EHS Guidelines A->B C Segregate into a Labeled, Compatible Container B->C Follow Guidelines D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Professional Disposal by Licensed Contractor E->F G Document Waste Disposal F->G

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.